molecular formula C11H17NO5 B1394129 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid CAS No. 661458-35-1

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Cat. No.: B1394129
CAS No.: 661458-35-1
M. Wt: 243.26 g/mol
InChI Key: GPBCBXYUAJQMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (CAS: 198646-60-5) is a high-value fine chemical and synthetic intermediate essential for advanced pharmaceutical research and development . This compound serves as a critical chiral building block in organic synthesis, particularly for the construction of complex molecules such as 8-aminomorphans, which are investigated for their high affinity to kappa opioid receptors (KOR) . The molecule features a carboxylic acid group and a ketone on the piperidine ring, making it a versatile scaffold for further functionalization, while the Boc (tert-butoxycarbonyl) group provides robust protection for the amine, enabling sequential synthetic strategies . Researchers will find this compound as a white to pale yellow powder with a melting point range of 119-128°C . It is hygroscopic and air-sensitive, requiring storage in a cool, ventilated place under an inert atmosphere such as argon . The chemical has a solubility of approximately 12 g/L in water at 25°C and a predicted boiling point of 403.6°C at 760 mmHg . Its molecular formula is C11H17NO5, and it has a molecular weight of 243.26 g/mol . Safety and Handling: This product causes serious eye irritation (GHS H-Statement H319) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. Users should handle the material in a well-ventilated place and refer to the Safety Data Sheet for detailed hazard information. Notice: This product is offered for research and development purposes only and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption . The final responsibility for its use, in compliance with any relevant patents, lies with the buyer .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCBXYUAJQMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941703
Record name 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198646-60-5
Record name 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The guide focuses on a robust and accessible two-step synthetic pathway commencing from a commercially available precursor. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The introduction of a ketone at the 4-position and a carboxylic acid at the 2-position, along with the versatile N-Boc protecting group, renders this compound a highly versatile intermediate for the synthesis of complex molecular architectures.[2]

This guide will focus on a practical and efficient synthetic approach to this target molecule, emphasizing the rationale behind the choice of reagents and reaction conditions.

Strategic Overview of the Synthesis

The most direct and reliable synthetic route to this compound involves a two-step sequence starting from the corresponding 4-hydroxypiperidine precursor:

  • Oxidation: The secondary alcohol of a suitable N-Boc-4-hydroxypiperidine-2-carboxylic acid ester is oxidized to the corresponding ketone.

  • Saponification: The resulting ester is hydrolyzed to the target carboxylic acid.

This strategy leverages the commercial availability of the starting material, methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate, and employs well-established, high-yielding chemical transformations.

An alternative, though less direct, approach involves the intramolecular Dieckmann condensation of a suitably substituted acyclic precursor to construct the 4-oxopiperidine ring system.[3][4][5]

Recommended Synthetic Pathway: Oxidation and Saponification

This section details the recommended two-step synthesis, providing a choice of oxidation protocols to suit different laboratory constraints and preferences.

Step 1: Oxidation of Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

The oxidation of the secondary alcohol to a ketone is a critical step. Several methods are effective, with the Swern and Dess-Martin oxidations being among the most reliable and widely used for this class of compounds due to their mild conditions and high yields.[6][7][8]

  • Swern Oxidation: This method is favored for its high yields and the ease of removing byproducts (dimethyl sulfide, carbon monoxide, and carbon dioxide) which are volatile.[8][9] The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the active oxidant, the chlorosulfonium salt, and to minimize side reactions.[9][10]

  • Dess-Martin Periodinane (DMP) Oxidation: This method offers the convenience of running at room temperature and avoids the use of cryogenic equipment.[11][12] DMP is known for its high selectivity and tolerance of a wide range of functional groups.[13][14] The use of a buffer like sodium bicarbonate can be beneficial to neutralize the acetic acid byproduct, which could otherwise promote side reactions.[11]

Protocol 1: Swern Oxidation

  • Reagents and Materials:

    • Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

    • Oxalyl chloride

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et3N)

    • Anhydrous Dichloromethane (DCM)

    • Water, 1 M HCl, saturated aqueous NaHCO3, brine

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.[6]

    • Stir the resulting mixture at -78 °C for 30 minutes.

    • Add a solution of methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.[6]

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[6]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate. The crude product can be purified by flash chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

  • Reagents and Materials:

    • Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

    • Dess-Martin Periodinane (DMP)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO3

    • Saturated aqueous Na2S2O3

    • Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • To a stirred solution of methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[6]

    • Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the solid byproducts dissolve.[6]

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate.

Oxidation MethodTypical YieldPurityReference
Swern Oxidation>95%>95%[6]
DMP Oxidation90-95%>98%[6]
Step 2: Saponification of Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Base-catalyzed hydrolysis (saponification) is the most common method. Lithium hydroxide (LiOH) is often the base of choice for its efficacy in aqueous-organic solvent mixtures.[15][16]

  • Choice of Base: LiOH is a strong base that effectively hydrolyzes esters. The lithium cation is also thought to play a role in coordinating with the carbonyl oxygen, facilitating nucleophilic attack by hydroxide.[17]

  • Solvent System: A mixture of THF and water is commonly used to ensure the solubility of both the ester and the hydroxide salt, allowing the reaction to proceed in a homogeneous or biphasic system.[18]

  • Temperature: The reaction is typically run at room temperature to avoid potential side reactions, such as epimerization of the chiral center at the 2-position or degradation of the Boc-protecting group.[19]

  • Reagents and Materials:

    • Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H2O)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • Dissolve methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio).

    • Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexanes to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as a solid.

ReactionTypical YieldPurity
Saponification90-98%>97%

Alternative Synthetic Strategy: Dieckmann Condensation

An alternative approach to the 4-oxopiperidine core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3][5] This method would involve the cyclization of a precursor such as diethyl N-(tert-butoxycarbonyl)iminodiacetate.

The general mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl intramolecularly to form a cyclic β-keto ester.[20] While elegant, this route may require more extensive synthesis of the acyclic precursor and careful control of the cyclization conditions to avoid polymerization and other side reactions.

Visualizing the Synthesis

Diagrams of Synthetic Workflows and Mechanisms

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Saponification Start Methyl 1-(tert-butoxycarbonyl)- 4-hydroxypiperidine-2-carboxylate Oxidation Swern or DMP Oxidation Start->Oxidation Intermediate Methyl 1-(tert-butoxycarbonyl)- 4-oxopiperidine-2-carboxylate Oxidation->Intermediate Intermediate2 Methyl 1-(tert-butoxycarbonyl)- 4-oxopiperidine-2-carboxylate Hydrolysis LiOH, THF/H₂O FinalProduct 1-(Tert-butoxycarbonyl)- 4-oxopiperidine-2-carboxylic acid Hydrolysis->FinalProduct Intermediate2->Hydrolysis

Caption: Recommended two-step synthetic workflow.

Swern_Mechanism DMSO DMSO ActiveOxidant Chlorosulfonium Salt (Active Oxidant) DMSO->ActiveOxidant + OxalylChloride Oxalyl Chloride OxalylChloride->ActiveOxidant Alkoxysulfonium Alkoxysulfonium Ion ActiveOxidant->Alkoxysulfonium + Alcohol R₂CHOH Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Base Et₃N Base->Ylide Product Ketone (R₂C=O) Ylide->Product Intramolecular Proton Transfer

Caption: Simplified mechanism of the Swern oxidation.

Conclusion

The synthesis of this compound is readily achievable through a reliable two-step sequence involving the oxidation of a 4-hydroxy precursor followed by ester hydrolysis. This guide has provided detailed protocols for the Swern and Dess-Martin oxidations, as well as for the saponification step, offering flexibility based on available resources. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the chemical transformations. This in-depth guide serves as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the efficient synthesis of this key building block for drug discovery and development.

References

The Definitive Guide to the Structural Elucidation of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical procedures, but a logical framework for confirming the molecular architecture of this important heterocyclic compound. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of a Versatile Scaffold

This compound belongs to the class of N-protected pipecolic acid derivatives. The piperidine ring is a prevalent motif in a vast array of pharmaceuticals and natural products, owing to its conformational properties and ability to engage in specific biological interactions.[2][3] The presence of the ketone, carboxylic acid, and the tert-butoxycarbonyl (Boc) protecting group makes this molecule a highly versatile synthetic intermediate.[4] The Boc group provides a stable yet readily cleavable handle for the nitrogen atom, allowing for selective modifications at other positions of the piperidine ring. Accurate and unambiguous structural confirmation is paramount to its successful application in complex synthetic pathways.

Synthesis and Purification: Establishing a Foundation of Purity

A robust structural elucidation begins with a pure sample. The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available piperidine derivatives. A common approach involves the protection of the piperidine nitrogen with a Boc group, followed by oxidation and carboxylation reactions.

A Generalized Synthetic Approach:

A plausible synthetic route starts with 4-hydroxypiperidine-2-carboxylic acid. The nitrogen is first protected using di-tert-butyl dicarbonate (Boc)₂O. Subsequent oxidation of the hydroxyl group to a ketone, for instance using a Swern or Dess-Martin oxidation, yields the target compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-Hydroxypiperidine- 2-carboxylic Acid Protection N-Boc Protection (Boc)₂O, Base Start->Protection Step 1 Oxidation Oxidation (e.g., Swern, Dess-Martin) Protection->Oxidation Step 2 Product 1-(Tert-butoxycarbonyl)-4-oxopiperidine- 2-carboxylic acid Oxidation->Product Crude Crude Product Product->Crude Chromatography Flash Column Chromatography Crude->Chromatography Pure Pure Product Chromatography->Pure

A generalized workflow for the synthesis and purification.
Experimental Protocol: Purification by Flash Column Chromatography

  • Sample Preparation : Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (DCM).

  • Stationary Phase : Prepare a silica gel column of appropriate size.

  • Mobile Phase : A gradient of ethyl acetate in hexanes is a common choice for eluting compounds of this polarity.

  • Elution and Collection : Apply the sample to the column and begin elution. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

A Multi-pronged Approach to Structure Elucidation

The confirmation of the structure of this compound relies on the synergistic interpretation of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Structure_Elucidation_Logic cluster_techniques Analytical Techniques cluster_interpretation Data Interpretation & Confirmation Title Structural Elucidation of This compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition - Fragmentation Pattern Title->MS NMR Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Title->NMR FTIR Infrared Spectroscopy (FTIR) - Functional Group Identification Title->FTIR XRay X-Ray Crystallography (Optional) - Absolute 3D Structure Title->XRay Puzzle Assembling the Structural Puzzle MS->Puzzle NMR->Puzzle FTIR->Puzzle XRay->Puzzle Confirmation Conclusive Structure Confirmation Puzzle->Confirmation

The logical flow of a multi-technique structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Mass spectrometry (MS) is the first port of call for determining the molecular weight and elemental composition of a newly synthesized compound. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[2]

Expected High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zObserved m/z
[C₁₁H₁₇NO₅+H]⁺244.1185~244.1183
[C₁₁H₁₇NO₅+Na]⁺266.1004~266.1002
[C₁₁H₁₇NO₅-H]⁻242.1028~242.1030

Note: The observed m/z values are hypothetical and represent a typical high-resolution measurement.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The tert-butoxycarbonyl group is known for its characteristic fragmentation, often involving the loss of isobutylene (56 Da) or the entire Boc group (101 Da).

Key Fragmentation Pathways:

  • Loss of Isobutylene: The [M+H]⁺ ion can readily lose a neutral isobutylene molecule (C₄H₈) to form an ion at m/z 188.

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group can also be observed, leading to a fragment ion.

  • Loss of the Boc Group: Cleavage of the N-C bond of the carbamate can result in the loss of the entire Boc group.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Chromatography : Use a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of formic acid to aid ionization.[2]

  • Mass Spectrometry :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Full Scan : Acquire a full scan spectrum to identify the protonated molecular ion.

    • Product Ion Scan : Perform a product ion scan on the precursor ion (e.g., m/z 244.1) to obtain the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the atoms.

Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~4.5-4.7m1HH2 (methine)
~3.2-4.2m2HH6 (methylene)
~2.4-2.8m4HH3 & H5 (methylene)
1.48s9H-C(CH₃)₃ (Boc)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the COOH proton signal is due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)Assignment
~208C4 (ketone)
~175-COOH
~155Boc C=O
~81-C(CH₃)₃
~58C2 (methine)
~40-50C6 (methylene)
~35-45C3 & C5 (methylene)
28.4-C(CH₃)₃

Note: The assignment of C3, C5, and C6 can be confirmed using 2D NMR.

2D NMR for Unambiguous Assignments
  • COSY (Correlation Spectroscopy) : Reveals proton-proton couplings, helping to trace the connectivity of the piperidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

  • ¹H NMR : Acquire a standard proton spectrum.

  • ¹³C NMR : Acquire a proton-decoupled carbon spectrum.

  • 2D NMR : Perform COSY, HSQC, and HMBC experiments as needed to resolve any structural ambiguities.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group
~3300-2500BroadO-H stretch (Carboxylic Acid)
~1730-1710StrongC=O stretch (Ketone)
~1715-1685StrongC=O stretch (Carboxylic Acid)
~1690-1650StrongC=O stretch (Carbamate)

The IR spectrum will be characterized by a very broad absorption in the hydroxyl region, indicative of the hydrogen-bonded carboxylic acid. Additionally, a complex and strong carbonyl region with overlapping bands for the ketone, carboxylic acid, and carbamate groups is expected.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry in chiral molecules.[3]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth : High-quality single crystals are grown, often by slow evaporation of a solvent.[3]

  • Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement : The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. Mass spectrometry confirms the molecular formula, while FTIR identifies the key functional groups. NMR spectroscopy provides the detailed atomic connectivity and insight into the molecular environment in solution. When possible, X-ray crystallography offers an unambiguous solid-state structure. The convergence of data from these independent methods provides a high degree of confidence in the final structural assignment, ensuring the reliability of this important building block for future research and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N-Boc-4-oxopiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in modern drug discovery and peptide synthesis.[1][2][3] As a bifunctional synthetic building block, it incorporates a piperidine scaffold, a common motif in pharmacologically active molecules, with orthogonal protecting groups and reactive sites. The presence of a tert-butoxycarbonyl (Boc) group on the nitrogen, a ketone at the 4-position, a carboxylic acid at the 2-position, and a defined stereocenter makes it a versatile intermediate for constructing complex molecular architectures with a high degree of stereochemical control.[4][5]

A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. These properties govern its reactivity, solubility, stability, and analytical behavior, directly impacting its application in multi-step syntheses, purification protocols, formulation development, and quality control. This guide provides an in-depth analysis of the core physicochemical characteristics of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid, supported by experimental data and established analytical methodologies.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The functional groups present in the molecule are direct predictors of its chemical behavior and physical properties.

  • IUPAC Name: (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid[1]

  • Common Synonyms: (S)-1-Boc-4-oxopipecolic acid, (2S)-N-Boc-4-oxopipecolic acid[1][2]

  • CAS Number: 198646-60-5[1][2][3]

  • Molecular Formula: C₁₁H₁₇NO₅[1][3]

  • Molecular Weight: 243.26 g/mol [2][3][6]

The structure contains three key functional domains:

  • Boc-Protected Amine: The tert-butoxycarbonyl group serves as a robust protecting group for the piperidine nitrogen. This prevents its participation in undesired reactions (e.g., acting as a nucleophile or base) and enhances the molecule's solubility in common organic solvents. The Boc group is stable under a wide range of conditions but can be selectively removed under mild acidic conditions.[5]

  • Ketone: The carbonyl group at the 4-position is a versatile synthetic handle, enabling transformations such as reductive amination, olefination, or nucleophilic addition to introduce further complexity.

  • Chiral Carboxylic Acid: The carboxylic acid at the C2 position provides a primary point for amide bond formation, a cornerstone of peptide synthesis.[2] The (S)-stereochemistry at this position is critical for creating stereospecific interactions in biological systems.

Caption: Molecular structure of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid.

Core Physicochemical Properties

The quantitative physicochemical data are essential for practical laboratory applications, from designing reaction conditions to developing purification strategies.

PropertyValueSource(s)
Physical Form Solid[2][3]
Melting Point 121-126 °C[1][2][3]
Solubility Soluble (12 g/L in water at 25°C)[1]
Optical Rotation [α]²²/D: -18.5° to -22° (c=1 in Chloroform)[1][2][3]
pKa Not experimentally reported; estimated ~3-5

Discussion of Properties:

  • Melting Point: The relatively sharp melting point range of 121-126 °C is indicative of a crystalline solid with a good degree of purity.[1][2][3] This property is a critical specification for quality control and identity confirmation.

  • Solubility: The reported solubility of 12 g/L in water is noteworthy.[1] While the large non-polar Boc group would suggest limited aqueous solubility, the presence of the carboxylic acid and ketone functionalities provides sufficient hydrogen bonding capability to enable this level of solubility. This property is advantageous for certain reaction conditions or for purification methods like crystallization. In practice, it exhibits excellent solubility in many organic solvents like dichloromethane, chloroform, and methanol.

  • Optical Rotation: The specific rotation is a definitive measure of the compound's enantiomeric purity. The negative value confirms the levorotatory nature of the (S)-enantiomer.[1][2][3] This parameter is crucial in pharmaceutical applications where single enantiomers are required to ensure specific biological activity and avoid off-target effects.

  • pKa: While no experimental pKa value is available in the reviewed literature, the acidity of the molecule is dominated by the carboxylic acid group. Its pKa can be estimated to be in the range of 3-5, typical for carboxylic acids. This value is critical for predicting the ionization state of the molecule at a given pH, which influences its solubility, chromatographic behavior, and reactivity. Experimental determination via potentiometric titration is recommended for precise applications.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is required to confirm the structure and assess the purity of N-Boc-4-oxopiperidine-2-carboxylic acid.

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The protons on the piperidine ring would appear as complex multiplets in the 2.0-4.5 ppm region. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the ketone carbonyl (~205-210 ppm), the carboxylate carbon (~170-175 ppm), and the urethane carbonyl of the Boc group (~155 ppm). The quaternary carbon and methyl carbons of the tert-butyl group would be found around 80 ppm and 28 ppm, respectively.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the C=O stretching of the ketone (~1720 cm⁻¹), the carboxylic acid (~1710 cm⁻¹), and the urethane of the Boc group (~1690 cm⁻¹). A broad O-H stretch from the carboxylic acid would also be expected around 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 243.26 g/mol .

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this one.[8] The method separates the target analyte from impurities based on differences in polarity. A C18 column is chosen for its versatility in retaining moderately polar compounds. A gradient elution from a weak solvent (water with acid) to a strong solvent (acetonitrile with acid) is employed to ensure that both polar and non-polar impurities are effectively eluted and resolved. UV detection at a low wavelength (210 nm) is selected to detect the peptide-like amide bond and carbonyl groups, ensuring broad applicability for potential impurities.[8]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of sample prep2 Dissolve in 10 mL (50:50 Water:Acetonitrile) prep1->prep2 prep3 Vortex and filter (0.45 µm syringe filter) prep2->prep3 hplc1 Inject 10 µL onto C18 Column (4.6x150mm) prep3->hplc1 Transfer to HPLC vial hplc2 Run Gradient Elution (1.0 mL/min, 30°C) hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 Generate Chromatogram data2 Calculate Purity by Area Percent Method data1->data2

Caption: Experimental workflow for HPLC purity analysis.

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Phosphoric Acid.[8]

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to 10% B and re-equilibrate.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 210 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.[8] Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated based on the peak area percentage of the main component relative to the total area of all observed peaks.

Stability, Storage, and Handling

Proper handling and storage are crucial to maintain the integrity and purity of the compound.

  • Stability: The compound is generally stable under normal laboratory conditions.[9] However, it is noted to be hygroscopic and sensitive to air and moisture, which can lead to degradation over time.[1]

  • Storage Conditions: To mitigate degradation, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][9][10] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can react with the piperidine ring or cleave the Boc group.[1][9]

  • Safety and Handling: The compound is classified as causing serious eye irritation.[2][3][11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[2][3] Avoid creating dust and ensure adequate ventilation.[12]

Conclusion

(S)-N-Boc-4-oxopiperidine-2-carboxylic acid is a high-value chiral building block with well-defined physicochemical properties. Its solid form, distinct melting point, and characteristic optical rotation make it readily identifiable and assessable for quality. The interplay of its functional groups results in moderate aqueous solubility and predictable spectroscopic signatures, facilitating its use and analysis. Understanding its stability profile and handling requirements is essential for preserving its purity. The data and protocols presented in this guide offer a robust framework for researchers and scientists to effectively utilize this versatile intermediate in the pursuit of novel therapeutics and complex chemical syntheses.

References

A Technical Guide to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of small molecule drugs. Within this class of compounds, 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid has emerged as a particularly strategic building block. Its trifunctional nature—a protected amine, a ketone, and a carboxylic acid—offers a versatile platform for the synthesis of complex molecular architectures with a high degree of stereochemical control. This guide provides an in-depth technical overview of this compound, encompassing its chemical identity, synthesis, physicochemical properties, and diverse applications in drug discovery and development.

Chemical Identity and Stereoisomers: Navigating the CAS Numbers

A point of common confusion surrounding this compound is the assignment of its CAS Registry Number, as it exists as a racemic mixture and as individual enantiomers. Clarity on this front is critical for sourcing the correct material for stereospecific syntheses.

  • Racemic Mixture: While a dedicated CAS number for the racemic mixture is not consistently used, it is often referenced by the CAS numbers of one of its enantiomers. Researchers seeking the racemic compound should verify the stereochemistry with the supplier.

  • (S)-Enantiomer: CAS 198646-60-5 This enantiomer is a key chiral building block for various pharmaceutical applications.[1][2][3]

  • (R)-Enantiomer: CAS 661458-35-1 The (R)-enantiomer also serves as a valuable chiral intermediate in the synthesis of specific bioactive molecules.[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and reaction optimization. The following table summarizes key properties for the enantiopure forms.

Property(S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid(R)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
CAS Number 198646-60-5[1][2][3]661458-35-1[4]
Molecular Formula C₁₁H₁₇NO₅C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol 243.26 g/mol
Appearance White to pale yellow powder/solid[3]White to light yellow solid
Melting Point 121-126 °C[1]115 °C
Boiling Point 403.6 ± 45.0 °C (Predicted)[1]419.4 °C at 760 mmHg
Density 1.257 ± 0.06 g/cm³ (Predicted)[1]1.15 g/cm³
pKa 3.95 ± 0.20 (Predicted)[1]3.95 ± 0.20 (Predicted)
Solubility Soluble in water (12 g/L at 25°C)[1]Data not readily available
Storage Inert atmosphere, Room Temperature[1]Sealed in dry, Room Temperature

Spectroscopic Data:

Synthesis of this compound

The synthesis of this key intermediate can be approached through several strategies, including the protection of the corresponding amino acid or through more complex multi-step sequences. The choice of synthetic route often depends on the desired stereochemistry and the scale of the reaction.

General Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of a Piperidine Carboxylic Acid (General Procedure)

The following is a generalized protocol for the N-protection of a piperidine carboxylic acid, which serves as a foundational step in the synthesis of the title compound. This procedure is adapted from established methods for the Boc protection of amino acids.

Materials:

  • Piperidine-4-carboxylic acid derivative (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, water)

Procedure:

  • Dissolve the piperidine-4-carboxylic acid derivative in the chosen solvent system.

  • Add the base to the reaction mixture.

  • Slowly add the di-tert-butyl dicarbonate to the solution.

  • Stir the reaction mixture at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-Boc protected piperidine carboxylic acid.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block for creating diverse and complex molecular scaffolds. The Boc-protected nitrogen allows for selective modification of the carboxylic acid and ketone functionalities, while the Boc group can be readily removed under acidic conditions to enable further derivatization of the piperidine nitrogen.

Role as a Key Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those containing a substituted piperidine core. Its utility spans several therapeutic areas, including the development of analgesics and other centrally active agents. The ability to introduce substituents at the 2 and 4-positions of the piperidine ring with stereochemical control is a significant advantage in optimizing drug-receptor interactions.

Incorporation into Peptidomimetics and Constrained Peptides

The carboxylic acid functionality allows for the incorporation of this building block into peptide chains using standard peptide coupling methodologies. The rigid piperidine scaffold serves to constrain the peptide backbone, which can lead to enhanced metabolic stability and improved receptor binding affinity and selectivity.

Synthesis of Novel Heterocyclic Systems

The ketone and carboxylic acid groups can be utilized in a variety of cyclization reactions to construct novel fused and spirocyclic heterocyclic systems. These complex scaffolds are of great interest in drug discovery as they allow for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

Illustrative Synthetic Pathway

Caption: Synthetic utility of this compound in constructing complex molecules.

Suppliers

A variety of chemical suppliers offer this compound and its enantiomers. It is essential to confirm the CAS number and stereochemistry when placing an order. Reputable suppliers include:

  • For (S)-Enantiomer (CAS 198646-60-5):

    • Sigma-Aldrich[6]

    • AK Scientific[2]

    • Amerigo Scientific[7]

    • BLDpharm

    • ITIC MEDCHEM(SUZHOU) CO.,LTD.[1]

    • Shaanxi Henghan New Materials Co., Ltd.[1]

    • ChemFuture PharmaTech (Jiangsu) Ltd.[1]

  • For (R)-Enantiomer (CAS 661458-35-1):

    • Aurum Pharmatech[4]

    • ChemicalBook[5]

    • Ambeed

    • Capot Chemical

Conclusion

This compound is a versatile and highly valuable building block in the arsenal of the modern medicinal chemist. Its unique combination of functional groups, coupled with the availability of its enantiopure forms, provides a powerful platform for the synthesis of complex and stereochemically defined piperidine-containing molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

Topic: Synthesis and Characterization of N-Boc-4-oxopiperidine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-oxopiperidine-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a conformationally constrained building block for a wide array of therapeutic agents. Its incorporation into molecules can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis and characterization of the N-Boc protected form, N-Boc-4-oxopiperidine-2-carboxylic acid, and its analogs. We will delve into the mechanistic rationale behind common synthetic strategies, present a detailed experimental protocol, and outline a comprehensive characterization workflow, blending theoretical principles with practical, field-proven insights.

Part 1: Strategic Approaches to Synthesis

The synthesis of the target scaffold is not merely a procedural task; it is a strategic exercise in chemical design. The choice of route is dictated by factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its stability under a range of reaction conditions and its facile, orthogonal removal under acidic conditions, which is crucial for subsequent derivatization in a drug discovery campaign.

The Dieckmann Condensation Route: A Classic and Reliable Approach

A prevalent and robust method for constructing the 4-oxopiperidine ring system is the intramolecular Dieckmann condensation. This approach involves the base-mediated cyclization of a diester precursor.

The general workflow for this synthetic approach is outlined below:

start Commercially Available N-Boc-bis(2-ethoxycarbonylethyl)amine cyclization Intramolecular Dieckmann Condensation start->cyclization Substrate base Strong Base (e.g., NaOEt, KOtBu) base->cyclization Catalyst intermediate β-Keto Ester Intermediate cyclization->intermediate hydrolysis Saponification (e.g., NaOH, LiOH) intermediate->hydrolysis decarboxylation Acidic Workup & Decarboxylation (H3O+) hydrolysis->decarboxylation product Final Product: N-Boc-4-oxopiperidine-2-carboxylic acid decarboxylation->product start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc Chromatography (HPLC/UPLC) start->hplc ir IR Spectroscopy start->ir confirm_id Identity & Structure Confirmation nmr->confirm_id ms->confirm_id confirm_purity Purity Assessment (>95%) hplc->confirm_purity ir->confirm_id final Characterized Analog Ready for Next Step confirm_id->final confirm_purity->final

The Versatile Architect: A Technical Guide to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Building Block

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not merely as inert construction materials, but as versatile architects capable of dictating the form and function of novel therapeutic agents. 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a chiral piperidine derivative, represents a paramount example of such a scaffold. Its inherent conformational constraints and strategically placed functional groups offer a powerful toolkit for researchers, scientists, and drug development professionals. This guide eschews a rigid, templated approach, instead opting for a narrative that delves into the causality behind experimental choices, providing a holistic understanding of this pivotal molecule. We will explore its synthesis, reactivity, and applications, not as a mere recitation of facts, but as a strategic guide to harnessing its full potential in the quest for new medicines.

Physicochemical Properties and Stereochemistry: The Foundation of Function

This compound, commonly referred to as N-Boc-4-oxopiperidine-2-carboxylic acid, is a white to off-white solid.[1] Its structure is characterized by a piperidine ring bearing a ketone at the 4-position, a carboxylic acid at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

PropertyValueSource
CAS Number 198646-60-5 ((S)-enantiomer)[1]
Molecular Formula C₁₁H₁₇NO₅[1]
Molecular Weight 243.26 g/mol [1]
Melting Point 121-125 °C ((S)-enantiomer)[1]
Optical Rotation [α]22/D = -18.5° (c=1 in Chloroform) ((S)-enantiomer)[1]

The presence of a chiral center at the 2-position of the piperidine ring means this compound exists as two enantiomers, (R) and (S). This chirality is of paramount importance in drug design, as the stereochemistry of a molecule can profoundly influence its pharmacological activity and selectivity.[2] The Boc protecting group is a crucial feature, rendering the piperidine nitrogen nucleophilic and allowing for selective reactions at the carboxylic acid or ketone functionalities.[3]

Synthesis of a Chiral Architect: Strategies and Mechanistic Insights

The enantioselective synthesis of this compound is a key challenge and a testament to the advancements in modern organic synthesis. While a definitive, publicly available, step-by-step synthesis of this specific molecule is not readily found in a single source, the principles of its construction can be understood by examining established methodologies for similar chiral piperidine scaffolds.

A plausible and efficient strategy involves the asymmetric synthesis from readily available chiral starting materials, such as amino acids.[4] This approach leverages the inherent chirality of the starting material to establish the stereocenter at the 2-position of the piperidine ring.

Another powerful strategy for the construction of the 4-oxopiperidine core is the Dieckmann condensation .[5][6] This intramolecular Claisen condensation of a suitably substituted diester is a classic and effective method for forming five- and six-membered rings.[7][8]

Below is a conceptual workflow illustrating a potential synthetic approach based on these principles.

Synthetic_Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization and Functionalization Amino_Acid Chiral Amino Acid (e.g., Aspartic Acid derivative) Dieckmann_Precursor Diester Precursor Amino_Acid->Dieckmann_Precursor Multi-step conversion Dieckmann_Condensation Dieckmann Condensation (Base-mediated) Dieckmann_Precursor->Dieckmann_Condensation Cyclic_Ketoester Cyclic β-Keto Ester Dieckmann_Condensation->Cyclic_Ketoester Boc_Protection N-Boc Protection ((Boc)₂O) Cyclic_Ketoester->Boc_Protection Target_Molecule This compound Boc_Protection->Target_Molecule caption Conceptual Synthetic Workflow

Figure 1. A conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Dieckmann Condensation Approach

The following is a generalized protocol for the Dieckmann condensation, which would be a key step in the synthesis of the target molecule. Note: This is a representative procedure and would require optimization for the specific substrate.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the diester precursor in a suitable anhydrous solvent (e.g., toluene or THF).

  • Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is cooled to room temperature and carefully quenched by the addition of a proton source, typically a weak acid like acetic acid. The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, a cyclic β-keto ester, is purified by column chromatography on silica gel.

Reactivity and Synthetic Utility: A Scaffold for Innovation

The chemical architecture of this compound provides three primary points for synthetic elaboration: the carboxylic acid, the ketone, and, following deprotection, the piperidine nitrogen. This trifecta of reactivity makes it an exceptionally valuable building block.

Peptide Synthesis and Peptidomimetics

The carboxylic acid and the (deprotected) amine functionalities allow for its incorporation into peptide chains, where the constrained piperidine ring can induce specific secondary structures, such as β-turns.[9][10] This is of significant interest in the design of peptidomimetics with enhanced stability and biological activity.

Peptide_Synthesis Target_Molecule 1-Boc-4-oxopiperidine -2-carboxylic acid Peptide_Coupling Peptide Coupling (e.g., EDC, HOBt) Target_Molecule->Peptide_Coupling Deprotection Boc Deprotection (e.g., TFA) Peptide_Coupling->Deprotection Peptidomimetic Constrained Peptidomimetic Deprotection->Peptidomimetic caption Incorporation into Peptidomimetics

Figure 2. General scheme for the incorporation of the scaffold into peptidomimetics.

Elaboration of the Ketone Functionality

The ketone at the 4-position is a versatile handle for introducing further diversity. It can undergo a wide range of standard ketone reactions, including:

  • Reductive amination: to introduce substituted amine functionalities.

  • Wittig reaction: to form exocyclic double bonds.

  • Grignard and organolithium additions: to create tertiary alcohols.

  • Formation of heterocycles: such as spiro-hydantoins.

These transformations allow for the exploration of a vast chemical space around the piperidine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery: Targeting Complex Diseases

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][11] this compound is a key intermediate in the synthesis of compounds targeting a range of diseases.

Neurodegenerative Diseases

The development of novel therapeutics for neurodegenerative disorders like Alzheimer's disease is a major focus of pharmaceutical research.[12] The piperidine scaffold is a common feature in acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat the symptoms of Alzheimer's.[12] The constrained nature of the piperidine ring in our target molecule can help to orient pharmacophoric groups in a precise manner for optimal interaction with the enzyme's active site.

Neurokinin Receptor Antagonists

Neurokinin (NK) receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including pain, inflammation, and mood. Antagonists of these receptors have therapeutic potential for a range of conditions. The piperidine scaffold has been utilized in the design of potent and selective neurokinin receptor antagonists.[13]

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a wide array of other therapeutic areas, including the development of:

  • Analgesics and anti-inflammatory agents. [3]

  • HIV-1 protease inhibitors. [14]

  • Corticotropin-releasing factor (CRF) receptor antagonists. [15]

Conclusion: An Enduring Legacy in Drug Design

This compound is far more than a simple chemical intermediate. Its unique combination of chirality, conformational rigidity, and versatile functional groups makes it a powerful tool for the modern medicinal chemist. By understanding the nuances of its synthesis and reactivity, researchers can strategically employ this scaffold to construct complex and innovative drug candidates with the potential to address some of the most challenging diseases of our time. Its continued presence in the drug discovery pipeline is a testament to its enduring value as a cornerstone of molecular architecture.

References

A Spectroscopic Guide to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid: Structure, Confirmation, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine core, bearing a ketone, a carboxylic acid, and a Boc-protecting group, offers multiple points for synthetic modification, making it a key intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive analysis of the spectroscopic data essential for the structural elucidation and quality assessment of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights into the experimental choices and the correlation between spectral features and molecular structure.

Introduction: The Chemical Significance of a Versatile Building Block

This compound (commonly referred to as 1-Boc-4-oxopiperidine-2-carboxylic acid) belongs to the class of pipecolic acid derivatives. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The presence of a ketone at the 4-position and a carboxylic acid at the 2-position provides orthogonal handles for chemical derivatization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating the reactivity of the piperidine nitrogen during synthetic sequences and can be readily removed under acidic conditions. The specific stereochemistry at the C2 position is often critical for the biological activity of the final target molecule.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of multi-step syntheses. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectroscopic data for this molecule, providing a framework for its identification and analysis.

Molecular Structure and Key Spectroscopic Features

The molecular formula of this compound is C₁₁H₁₇NO₅, with a molecular weight of 243.26 g/mol .[1][2] The key functional groups that give rise to its characteristic spectroscopic signals are the carbamate (Boc group), the ketone, the carboxylic acid, and the aliphatic protons and carbons of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: Acquiring High-Quality NMR Data

A standard protocol for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is soluble in chloroform.[3] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., the carboxylic acid proton). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

experimental_workflow

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration.
~4.5-5.0Multiplet1HH-2This proton is adjacent to the electron-withdrawing carboxylic acid and the nitrogen atom, leading to a downfield shift.
~3.2-4.2Multiplet2HH-6These protons are adjacent to the nitrogen of the carbamate and are diastereotopic, often appearing as complex multiplets.
~2.2-2.8Multiplet4HH-3, H-5These protons are adjacent to the ketone at C-4 and are also part of the piperidine ring, appearing in the aliphatic region.
1.48Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector appear as a characteristic sharp singlet.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~205-210C-4 (C=O, ketone)The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield.
~170-175-COOHThe carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone.
~154-NCOO-The carbonyl carbon of the Boc group (carbamate) appears in a characteristic region.
~80-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~55-60C-2This carbon is attached to both the nitrogen and the carboxylic acid group, resulting in a downfield shift.
~40-50C-6This carbon is adjacent to the nitrogen atom.
~35-45C-3, C-5These carbons are adjacent to the ketone.
~28-C(CH₃ )₃The three equivalent methyl carbons of the Boc group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Transmission or ATR

The IR spectrum can be obtained using either the KBr pellet method (transmission) or Attenuated Total Reflectance (ATR). For a solid sample, ATR is often more convenient. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded.

Frequency (cm⁻¹) Vibrational Mode Functional Group Assignment
~2500-3300 (broad)O-H stretchCarboxylic Acid
~2980, 2870C-H stretchAliphatic (piperidine ring and Boc group)
~1740-1710C=O stretchKetone and Carboxylic Acid (often overlapping)
~1690-1650C=O stretchCarbamate (Boc group)
~1480-1450C-H bendAliphatic
~1370, 1390C-H bendgem-dimethyl of the Boc group (characteristic doublet)
~1160C-O stretchCarbamate

The IR spectrum provides a quick confirmation of the presence of the carboxylic acid (broad O-H stretch), the ketone and carbamate carbonyls (strong absorptions in the 1650-1750 cm⁻¹ region), and the aliphatic nature of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule. The analysis would typically be performed by dissolving a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer. Data can be acquired in both positive and negative ion modes.

Analysis of the Mass Spectrum

Molecular Ion: The expected monoisotopic mass of C₁₁H₁₇NO₅ is 243.1107 Da.

In positive ion mode , the most likely observed ions would be:

  • [M+H]⁺: m/z 244.1180[4]

  • [M+Na]⁺: m/z 266.0999[4]

  • [M+K]⁺: m/z 282.0738[4]

In negative ion mode , the primary ion observed would be:

  • [M-H]⁻: m/z 242.1034[4]

Key Fragmentation Pathways: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. The Boc group is notoriously labile and a primary fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

fragmentation_pathway

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides a rapid check for the presence of the key functional groups. High-resolution mass spectrometry confirms the elemental composition, and its fragmentation patterns are consistent with the assigned structure. For any researcher or drug development professional working with this important synthetic intermediate, a thorough understanding of its spectroscopic signature is essential for ensuring quality, purity, and ultimately, the success of the synthetic endeavor.

References

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Compounds Containing 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

To researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a decision that dictates the future trajectory of a drug discovery program. The piperidine ring stands as one of the most vital "privileged scaffolds" in medicinal chemistry. Its frequent appearance in clinically approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] The piperidine motif can enhance metabolic stability, improve membrane transport, and provide a three-dimensional framework for precise substituent orientation, all of which contribute to improved druggability and often, reduced toxicity.[1]

This guide focuses on a specific, highly versatile building block: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid . The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen is of paramount importance; it allows for controlled, sequential chemical modifications, making this scaffold a cornerstone in the synthesis of complex pharmaceutical agents.[3][4] However, the very features that make this scaffold attractive also present unique challenges in pharmacokinetic (PK) profiling. Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates derived from this core is critical for translating a promising compound into a viable therapeutic.

This document serves as a technical guide for designing and executing a robust pharmacokinetic evaluation of novel chemical entities (NCEs) containing the this compound core. It provides not just the protocols, but the scientific rationale behind them, empowering researchers to anticipate challenges, interpret data, and make informed decisions in the drug development process.

The Pharmacokinetic Journey: An Overview

The ultimate success of a drug candidate is inextricably linked to its ADME profile. For compounds built upon the piperidine scaffold, a systematic evaluation is essential. The following diagram illustrates the typical workflow for characterizing the pharmacokinetic properties of a novel compound.

ADME_Workflow cluster_in_vitro In Vitro Screening (Early DMPK) cluster_in_vivo In Vivo Studies cluster_analysis Analysis & Modeling MetStab Metabolic Stability (Microsomes, S9, Hepatocytes) PK_single Single Dose PK Study (IV and PO administration) MetStab->PK_single Predicts Clearance BioA Bioanalytical Method (LC-MS/MS) MetStab->BioA PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_single Influences Distribution & Clearance PPB->BioA Perm Permeability (e.g., Caco-2, PAMPA) Perm->PK_single Predicts Absorption Perm->BioA MetID Metabolite Identification PK_single->BioA PK_params Calculate PK Parameters (t½, Cmax, AUC, F%) PK_single->PK_params PK_multi Multiple Dose PK Study PK_multi->BioA PK_multi->PK_params Excretion Mass Balance / Excretion (Urine, Feces, Bile) Excretion->BioA Excretion->PK_params PBPK PBPK Modeling (In Vitro to In Vivo Extrapolation) PK_params->PBPK

Caption: High-level workflow for pharmacokinetic characterization.

Anticipated Metabolic Pathways

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. For piperidine-containing compounds, metabolism is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver.[5]

Key metabolic transformations to anticipate include:

  • Oxidation: Hydroxylation can occur at various positions on the piperidine ring. The carbons adjacent to the nitrogen are often susceptible.

  • N-dealkylation: If the Boc-group is removed and the nitrogen is substituted, this becomes a major metabolic route.

  • Ring Opening: While less common, oxidative cleavage of the piperidine ring can occur.

  • Conjugation (Phase II): Once hydroxylated, the compound can undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.

The following diagram illustrates these potential metabolic hotspots on a generic piperidine core.

Caption: Potential metabolic pathways for piperidine-containing compounds.

Key In Vitro Assays for Early Pharmacokinetic Profiling

In vitro assays are the bedrock of modern DMPK screening. They are cost-effective, high-throughput, and provide essential data to predict in vivo behavior and guide chemical optimization.

Metabolic Stability Assessment using Liver Microsomes

Scientific Rationale: This assay assesses a compound's susceptibility to Phase I metabolism by CYP enzymes, which are highly concentrated in liver microsomes.[5] A compound with low metabolic stability is likely to be rapidly cleared in vivo, resulting in a short half-life and poor oral bioavailability. This assay is crucial for identifying metabolic liabilities ("soft spots") on the molecule that can be modified to improve stability.

Detailed Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) at 1 mM in DMSO.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare the stop solution: Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Incubation Procedure:

    • On a 96-well plate, add phosphate buffer.

    • Add liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL and pre-incubate the plate at 37°C for 10 minutes.

    • Spike the test compound into the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add 3 volumes of the cold stop solution to terminate the reaction in the respective wells.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Plasma Protein Binding (PPB) Assessment using Rapid Equilibrium Dialysis (RED)

Scientific Rationale: Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues, interact with its target, and be cleared by metabolizing enzymes.[2] High plasma protein binding can significantly limit a drug's efficacy and alter its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for determining the fraction unbound (fu) due to its accuracy and minimal non-specific binding.[1][6]

Detailed Step-by-Step Protocol:
  • Preparation:

    • Hydrate the dialysis membranes (typically 8 kDa molecular weight cutoff) according to the manufacturer's instructions.

    • Assemble the RED device base plate and inserts.

    • Prepare a stock solution of the test compound and spike it into plasma (human, rat, etc.) to a final concentration (e.g., 1 µM).

    • Prepare dialysis buffer (Phosphate-Buffered Saline, PBS, pH 7.4).

  • Dialysis Procedure:

    • Add the compound-spiked plasma (e.g., 200 µL) to the sample chamber (red-ringed) of the RED device inserts.

    • Add dialysis buffer (e.g., 350 µL) to the buffer chamber.

    • Seal the plate securely to prevent evaporation.

    • Incubate the plate at 37°C on an orbital shaker (approx. 200 rpm) for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sample Collection and Processing:

    • After incubation, carefully remove an aliquot (e.g., 50 µL) from the buffer chamber.

    • Remove an aliquot (e.g., 50 µL) from the plasma chamber.

    • To ensure matrix matching for LC-MS/MS analysis, add 50 µL of blank plasma to the buffer aliquot and 50 µL of PBS to the plasma aliquot.

    • Add 3 volumes of cold acetonitrile with an internal standard to all samples to precipitate proteins.

  • Analysis and Calculation:

    • Centrifuge the samples, collect the supernatant, and analyze by LC-MS/MS.

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) .

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100 .

Bioanalytical Methodologies for Quantification

Accurate and reliable quantification of the drug candidate in biological matrices is the cornerstone of any pharmacokinetic study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique due to its superior sensitivity, selectivity, and speed.

Protocol: Development and Validation of a Generic LC-MS/MS Method

Objective: To establish a robust method for quantifying a novel piperidine-carboxylic acid derivative in rat plasma.

  • Analyte and Internal Standard (IS) Optimization:

    • Prepare a 1 µg/mL solution of the analyte and a suitable IS (ideally a stable isotope-labeled version) in 50:50 acetonitrile:water.

    • Infuse the solution directly into the mass spectrometer to optimize the MS parameters (e.g., precursor and product ions, collision energy, declustering potential). For carboxylic acids, negative ion mode may be effective, but derivatization can improve sensitivity in positive ion mode.[7]

  • Chromatographic Method Development:

    • Column Selection: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase:

      • Mobile Phase A: Water with 0.1% Formic Acid (for positive ion mode).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Gradient Elution: Develop a gradient to ensure the analyte is well-retained, separated from matrix components, and elutes with a sharp peak shape. A typical run time is 2-5 minutes.

  • Sample Preparation:

    • Protein Precipitation (PPT): This is the simplest and fastest method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing the IS. Vortex, then centrifuge. The supernatant is injected.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods provide cleaner extracts and may be necessary for lower limits of quantification.

  • Method Validation (According to Regulatory Guidance):

    • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks.

    • Calibration Curve: Prepare standards by spiking known concentrations of the analyte into blank plasma. The curve should have at least 6 non-zero points and be linear over the expected concentration range.

    • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and precision (%CV) should be ≤15% (≤20% at the LLOQ).

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Recovery: Determine the efficiency of the extraction procedure.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

The following diagram outlines the typical workflow for bioanalytical sample analysis.

BioA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Thaw Thaw Plasma Sample Spike Spike with Internal Standard (IS) Thaw->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Calculate Concentration using Calibration Curve Integrate->Calibrate Report Report Final Concentration Calibrate->Report

Caption: Workflow for bioanalytical sample processing and analysis.

Data Presentation and Interpretation: A Case Study

Let's consider a hypothetical case study for a drug candidate, "Compound X," derived from our core scaffold.

Case Study: Optimizing Compound X

Initial screening of Compound X revealed potent in vitro activity but challenging pharmacokinetic properties. The development team synthesized an analog, "Compound Y," by modifying a metabolically liable site identified during in vitro stability studies.

ParameterCompound X (Initial Lead)Compound Y (Optimized)Interpretation of Improvement
In Vitro Data
Human Liver Microsome t½ (min)855Improved Metabolic Stability: Modification successfully blocked a key CYP450 metabolic pathway, significantly reducing the rate of clearance.
Human Plasma Protein Binding (%)99.598.2Slightly Increased Free Fraction: While still highly bound, the modest decrease in PPB for Compound Y increases the unbound drug available for therapeutic action.
In Vivo Data (Rat)
IV Half-Life (t½, hr)0.52.1Longer Systemic Residence Time: The improved metabolic stability translates directly to a longer half-life in vivo.
Clearance (CL, mL/min/kg)6515Reduced Clearance: Clearance is now well below hepatic blood flow, indicating a significant reduction in metabolic elimination.
Oral Bioavailability (F, %)< 2%35%Viable for Oral Dosing: The combination of improved metabolic stability and potentially better absorption has dramatically increased oral bioavailability.

This case study demonstrates the iterative nature of drug discovery. The initial poor pharmacokinetic profile of Compound X did not lead to termination but rather informed a rational, data-driven chemical modification that resulted in Compound Y, a candidate with a much more favorable profile for further development.

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the synthesis of novel therapeutics. However, its successful application requires a deep and early understanding of the pharmacokinetic properties of its derivatives. A systematic approach, beginning with robust in vitro assays for metabolic stability and plasma protein binding, is essential for identifying potential liabilities. These assays, supported by high-quality bioanalytical methods, provide the critical data needed to guide medicinal chemistry efforts toward compounds with optimized ADME profiles.

As demonstrated, initial challenges such as rapid clearance and low oral bioavailability are not insurmountable. By integrating pharmacokinetic principles into the design-make-test-analyze cycle, researchers can rationally modify structures to overcome these hurdles, ultimately increasing the probability of developing a safe and effective drug. The protocols and strategies outlined in this guide provide a comprehensive framework for navigating the complexities of pharmacokinetic profiling and unlocking the full potential of this privileged chemical scaffold.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The design of novel peptide-based therapeutics often necessitates the incorporation of non-canonical amino acids to impart specific conformational constraints, enhance metabolic stability, and improve biological activity. 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, hereafter referred to as Boc-4-oxo-Pip-OH, is a key building block in the synthesis of peptidomimetics, offering a rigid scaffold that can induce specific secondary structures.[1][2] This document, authored for the advanced researcher, provides a comprehensive guide to the strategic use of Boc-4-oxo-Pip-OH in solid-phase peptide synthesis (SPPS) utilizing Boc/Bzl protection chemistry. We delve into the causality behind experimental choices, provide detailed, field-tested protocols, and discuss critical considerations for troubleshooting and optimization.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility.[1][2] The introduction of constrained amino acids, such as derivatives of piperidine, serves to rigidify the peptide backbone.[3][4] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity for its target receptor and enhanced resistance to proteolytic degradation.[4]

The 4-oxo functionality within the piperidine ring of Boc-4-oxo-Pip-OH not only contributes to the conformational rigidity but also provides a site for potential post-synthetic modifications. The piperidine scaffold is a prevalent motif in many classes of drugs, and its incorporation into peptides is a valuable strategy in drug discovery.[5]

The tert-butoxycarbonyl (Boc) protecting group on the secondary amine is ideal for use in Boc-based SPPS. It is stable to the coupling conditions but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to the stronger acid conditions (e.g., anhydrous hydrogen fluoride - HF) used for final cleavage and side-chain deprotection.[6][7]

Physicochemical Properties and Handling of Boc-4-oxo-Pip-OH

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 661458-35-1Generic Supplier Data
Molecular Formula C₁₁H₁₇NO₅Generic Supplier Data
Molecular Weight 243.26 g/mol Generic Supplier Data
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in DMF, DCM, MethanolGeneric Supplier Data
Storage Store at 2-8°C, desiccatedGeneric Supplier Data

Expert Insight: Due to the cyclic and somewhat sterically hindered nature of this amino acid, ensure it is fully dissolved in the coupling solvent (e.g., DMF) before initiating the activation step. Incomplete dissolution is a common source of failed or low-efficiency couplings.

Core Methodology: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on standard, well-established Boc-SPPS procedures.[7] Specific considerations for the incorporation of the sterically demanding Boc-4-oxo-Pip-OH are highlighted. The Boc/Bzl protection scheme is utilized, where the temporary Nα-Boc group is removed by TFA, and more stable, benzyl-based side-chain protecting groups are removed during the final HF cleavage step.[8]

General SPPS Cycle

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, neutralization, and coupling.

SPPS_Cycle Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Step 1: Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling Step 3: Amino Acid Coupling (Activated Boc-AA) Wash2->Coupling Coupling->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle Coupling Complete

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol for Incorporation of Boc-4-oxo-Pip-OH

This protocol assumes a starting scale of 0.25 mmol on a suitable resin (e.g., MBHA resin for a C-terminal amide).

Materials:

  • Peptide-resin (with free N-terminal amine) swelled in DCM

  • Boc-4-oxo-Pip-OH (2.0 - 4.0 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.0 - 4.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 - 8.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit (Ninhydrin test)

Protocol Steps:

  • Resin Preparation:

    • Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.

    • Drain the solvent.

  • Activation of Boc-4-oxo-Pip-OH (Pre-activation):

    • In a separate reaction vessel, dissolve Boc-4-oxo-Pip-OH (4 eq, 1.0 mmol) and HBTU (4 eq, 1.0 mmol) in DMF (approx. 5 mL).

    • Add DIPEA (8 eq, 2.0 mmol) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

    • Causality: Pre-activation is crucial for sterically hindered amino acids. It allows for the formation of the active ester (OBt ester) prior to its introduction to the resin-bound amine, thereby maximizing the coupling efficiency.[7] Using a higher equivalence of reagents (3-4 eq) is recommended to drive the reaction to completion.[9]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the drained peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. For sterically hindered residues like Boc-4-oxo-Pip-OH, a longer coupling time is advisable compared to standard amino acids (which may couple in 1 hour).

    • Expert Insight: The piperidine ring structure can present significant steric hindrance. If the initial coupling is incomplete, extending the reaction time to overnight or performing a second coupling (recoupling) is a prudent strategy.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a qualitative Kaiser test.[7]

    • A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete coupling.

    • A positive result (blue/purple beads) indicates the presence of unreacted amines. If the test is positive, continue coupling for another 1-2 hours or perform a recoupling step by draining the solution and adding a fresh mixture of activated Boc-4-oxo-Pip-OH.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: As discussed, this is the most likely challenge due to steric hindrance.

    • Solution: Use higher equivalents (3-4x) of amino acid and coupling reagents. Increase the coupling time (up to overnight). Perform a double coupling. Consider using a more potent coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) if HBTU proves insufficient.

  • Stability of the 4-Oxo Group: The ketone functionality is generally stable to the standard reagents used in Boc-SPPS.

    • TFA Deprotection: The keto group is stable to the repetitive TFA treatments used for Boc group removal.[6]

    • HF Cleavage: During the final, harsh HF cleavage, the ketone is also stable. However, the choice of scavengers is critical to prevent side reactions with other sensitive residues in the peptide. A standard scavenger cocktail such as anisole is typically sufficient.[8][10]

  • Racemization: While less common with pre-activation methods using HBTU/HATU, racemization is always a potential concern.

    • Mitigation: Ensure the activation time is not excessively long. The use of additives like HOBt or Oxyma (with carbodiimide activators) is known to suppress racemization, though less common in modern aminium-based couplings.

Final Cleavage and Deprotection

Following the successful assembly of the full peptide sequence, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.

Cleavage_Workflow Start Fully Protected Peptide-Resin HF_Apparatus Transfer to HF Apparatus Start->HF_Apparatus Add_Scavenger Add Scavenger (e.g., Anisole) HF_Apparatus->Add_Scavenger HF_Cleavage HF Cleavage (e.g., 0°C, 1 hr) Add_Scavenger->HF_Cleavage Evaporation Evaporate HF HF_Cleavage->Evaporation Precipitation Precipitate Peptide (Cold Diethyl Ether) Evaporation->Precipitation Purification Purify via RP-HPLC Precipitation->Purification End Characterized Pure Peptide Purification->End

Caption: Workflow for the final HF cleavage and peptide purification.

High-HF Cleavage Protocol (Abbreviated):

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and extensive safety precautions. This procedure must only be performed by trained personnel in a properly equipped laboratory.[8]

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a Kel-F reaction vessel within the HF apparatus.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during deprotection.[10]

  • Cool the reaction vessel to -78°C (dry ice/acetone bath).

  • Condense liquid HF into the vessel (approx. 10 mL per gram of resin).

  • Allow the reaction to stir at 0°C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Collect the crude peptide by filtration and dry under vacuum.

Characterization of the Final Peptide

The purified peptide containing the 4-oxopiperidine moiety should be rigorously characterized to confirm its identity and purity.

TechniquePurposeExpected Outcome
RP-HPLC Assess purityA single major peak indicating high purity (>95%).
Mass Spectrometry (e.g., ESI-MS) Confirm molecular weightObserved mass should match the calculated theoretical mass of the peptide.
NMR Spectroscopy Confirm structure and conformationProvides detailed structural information and can be used to study the conformational effects of the 4-oxopiperidine residue.[11]

Conclusion

This compound is a powerful tool for creating conformationally constrained peptides with potentially enhanced therapeutic properties. While its incorporation via Boc-SPPS requires special attention to coupling conditions due to steric hindrance, the use of robust activation methods like HBTU/DIPEA with extended reaction times leads to successful synthesis. The resulting 4-oxo functionality is stable to the synthesis and cleavage conditions and offers a unique structural element for advanced peptidomimetic design. By following the detailed protocols and considering the expert insights provided, researchers can confidently utilize this valuable building block in their drug discovery and development programs.

References

Application Notes & Protocols: N-Boc-4-oxopiperidine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecules with three-dimensional complexity is paramount for achieving high target affinity and specificity. The piperidine ring is a cornerstone of this effort, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it an ideal core for drug design.[1][3][4]

This document focuses on a particularly versatile derivative: N-Boc-4-oxopiperidine-2-carboxylic acid . This building block uniquely combines three critical functionalities on a conformationally constrained, non-aromatic ring system:

  • A Boc-protected amine , ensuring stability during synthesis and allowing for controlled deprotection to reveal a key pharmacophoric nitrogen.[5]

  • A carboxylic acid at the C-2 position, which serves as a handle for amide bond formation, enabling its incorporation into peptide and non-peptide structures as a constrained amino acid mimetic.[6]

  • A ketone at the C-4 position, a versatile functional group that opens a gateway to a multitude of chemical transformations, including reductive aminations, C-C bond formations, and the synthesis of complex spirocyclic systems.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for leveraging N-Boc-4-oxopiperidine-2-carboxylic acid as a strategic building block in the synthesis of novel therapeutic agents.

II. Physicochemical & Structural Data

A thorough understanding of the building block's properties is the foundation for its successful application. The chiral center at the C-2 position is critical for creating stereochemically defined molecules, a key aspect of modern drug design.[3][4]

PropertyValueSource
Chemical Formula C₁₁H₁₇NO₅[6]
Molecular Weight 243.26 g/mol [6]
CAS Number 198646-60-5 ((S)-enantiomer)[6]
Appearance White to off-white solid[9]
Melting Point 121-125 °C[6]
Optical Activity ([α]²²/D) -18.5° (c = 1 in chloroform) for (S)-enantiomer[6]
Key Functional Groups Carboxylic Acid, Ketone, Boc-protected Amine[10]
Primary Application Peptide Synthesis, Scaffold Development[11]

III. Core Applications & Experimental Protocols

The true power of this building block lies in the orthogonal reactivity of its functional groups. The Boc group is stable to the basic conditions of Fmoc-based peptide synthesis and the nucleophilic conditions of many ketone modifications, yet it is readily cleaved with mild acid (e.g., trifluoroacetic acid, TFA).[5] This allows for a modular and highly controlled synthetic strategy.

Application 1: A Constrained Amino Acid for Peptidomimetics

Incorporating rigid structural elements into peptide chains is a proven strategy to enhance proteolytic stability and lock the molecule into a bioactive conformation. N-Boc-4-oxopiperidine-2-carboxylic acid serves as an excellent proline mimetic, introducing a defined turn in a peptide backbone.

This protocol describes the manual coupling of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based chemistry.

Scientist's Note: The choice of coupling reagent is critical. HATU is highly recommended as it is extremely efficient for coupling sterically demanding building blocks and minimizes the risk of racemization at the chiral center.

Materials:

  • Fmoc-deprotected peptide-on-resin (e.g., Rink Amide resin)

  • (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (3 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF), synthesis grade

  • Dichloromethane (DCM)

Equipment:

  • Solid-phase peptide synthesis vessel

  • Mechanical shaker or rocker

  • Syringes and nitrogen line for solvent handling

Procedure:

  • Resin Swelling & Preparation: Swell the Fmoc-deprotected peptide-resin (~0.1 mmol scale) in DMF for 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate glass vial, dissolve (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (73 mg, 0.3 mmol) and HATU (110 mg, 0.29 mmol) in 2 mL of anhydrous DMF.

  • Activation: Add DIPEA (105 µL, 0.6 mmol) to the solution from Step 2. Agitate gently for 1-2 minutes. The solution may change color, indicating the formation of the activated OAt ester.

  • Coupling: Add the activated solution to the swollen resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is advised due to the steric hindrance of the building block.

  • Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all excess reagents and byproducts.

  • Continuation: The resin is now ready for the next step in the synthesis, such as the deprotection of the subsequent Fmoc group or final cleavage from the resin.

SPPS_Workflow cluster_0 SPPS Cycle for Building Block Incorporation Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (2-4 hours) Resin->Coupling Activation Activate Building Block (HATU/DIPEA) Activation->Coupling BuildingBlock {N-Boc-4-oxopiperidine- 2-carboxylic acid} BuildingBlock->Activation Wash Wash Resin (DMF, DCM) Coupling->Wash Remove excess NewPeptide Extended Peptide-Resin Wash->NewPeptide Ready for next cycle

Caption: Workflow for coupling the building block in SPPS.

Application 2: A Versatile Scaffold for Spirocycle Synthesis

Spirocycles are highly sought-after motifs in drug discovery as they increase molecular rigidity and three-dimensionality, often leading to improved pharmacological properties.[7][12] The 4-keto group of N-Boc-4-oxopiperidine-2-carboxylic acid is an ideal handle for constructing such structures.

This protocol outlines the one-pot synthesis of a spiro-hydantoin derivative, a common pharmacophore, from the ketone moiety. The carboxylic acid is typically protected as an ester (e.g., methyl ester) for this reaction to prevent side reactions.

Scientist's Note: The Bucherer-Bergs reaction is a robust multicomponent reaction that efficiently builds the hydantoin ring. The reaction is typically performed under pressure at elevated temperatures to drive it to completion.

Materials:

  • (S)-Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate (1 equivalent)

  • Potassium cyanide (KCN) (1.5 equivalents)

  • Ammonium carbonate ((NH₄)₂CO₃) (3 equivalents)

  • Ethanol (EtOH)

  • Water

Equipment:

  • Sealed pressure vessel or autoclave

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a pressure vessel, combine (S)-Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate (2.57 g, 10 mmol), potassium cyanide (0.98 g, 15 mmol), and ammonium carbonate (2.88 g, 30 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 40 mL).

  • Reaction: Seal the vessel tightly and heat the mixture to 80-90 °C with stirring for 12-18 hours.

  • Cooling & Workup: Cool the reaction vessel to room temperature before carefully venting. Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. Acidify slowly with 2M HCl to pH ~5-6. A white precipitate of the spiro-hydantoin product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Spirocycle_Synthesis Start N-Boc-4-oxo-piperidine (Ester Protected) Product Spiro-Hydantoin Piperidine Derivative Start->Product Bucherer-Bergs Reaction Reagents {KCN, (NH₄)₂CO₃ EtOH/H₂O, Δ} Reagents->Product

Caption: General scheme for spiro-hydantoin synthesis.

Application 3: Diversification via Reductive Amination

Reductive amination of the 4-keto group is a powerful and straightforward method to introduce diverse amine functionalities, creating libraries of compounds for screening. This reaction is highly reliable and tolerates a wide range of primary and secondary amines.

Scientist's Note: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is milder than sodium cyanoborohydride and can be used in non-aqueous solvents like dichloroethane (DCE) or dichloromethane (DCM). It is particularly effective at reducing the intermediate iminium ion in the presence of the starting ketone.

Materials:

  • N-Boc-4-oxopiperidine-2-carboxylic acid (or methyl ester) (1 equivalent)

  • Desired primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Reaction Setup: Dissolve N-Boc-4-oxopiperidine-2-carboxylic acid (or its ester) (10 mmol) and the chosen amine (11 mmol) in DCE (50 mL) in a round-bottom flask.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

IV. Conclusion and Future Perspectives

N-Boc-4-oxopiperidine-2-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that provides a robust platform for generating molecular diversity and complexity. Its trifunctional nature allows for controlled, sequential modifications, making it an invaluable tool in lead discovery and optimization. From creating conformationally constrained peptidomimetics to building novel three-dimensional spirocyclic scaffolds, its applications are broad and impactful.

As drug discovery continues to move beyond flat, aromatic molecules, the demand for sp³-rich, stereochemically complex building blocks will only increase.[12][13] The versatility demonstrated here ensures that N-Boc-4-oxopiperidine-2-carboxylic acid and its derivatives will remain at the forefront of synthetic efforts to create the next generation of innovative medicines.

V. References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. --INVALID-LINK--

  • Zhang, M., & Chen, K. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. --INVALID-LINK--

  • Karim, A., Ali, M. A., & Azad, M. A. K. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. --INVALID-LINK--

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. --INVALID-LINK--

  • Kovalenko, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6685. --INVALID-LINK--

  • Scott, J. S., & Williams, G. (2018). Strategies for the Synthesis of Spiropiperidines. Chemical Society Reviews, 47(15), 5859-5873. --INVALID-LINK--

  • Guidechem. (n.d.). What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?. --INVALID-LINK--

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. --INVALID-LINK--

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. --INVALID-LINK--

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. --INVALID-LINK--

  • MDPI. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (S)-1-Boc-4-oxopiperidine-2-carboxylic acid. --INVALID-LINK--

  • National Institutes of Health. (2021). Oxa-spirocycles: synthesis, properties and applications. --INVALID-LINK--

  • ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis. --INVALID-LINK--

  • Springer. (2020). Peptide Synthesis: Methods and Protocols. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (S)-1-Boc-4-oxopiperidine-2-carboxylic acid Product Page. --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. --INVALID-LINK--

  • Tradeindia. (n.d.). N-boc-piperidine-4-carboxylic Acid. --INVALID-LINK--

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. --INVALID-LINK--

References

Synthetic Strategies for N-Boc-4-oxopiperidine-2-carboxylic Acid Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Boc-4-oxopiperidine-2-carboxylic Acid Scaffold

The N-Boc-4-oxopiperidine-2-carboxylic acid framework is a cornerstone in contemporary medicinal chemistry and drug development. This heterocycle, featuring a piperidone core with a carboxylic acid at the 2-position and a Boc-protected nitrogen, serves as a versatile chiral building block for the synthesis of a multitude of complex pharmaceutical agents. The strategic placement of the ketone and carboxylic acid functionalities allows for diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the nitrogen atom, preventing unwanted side reactions during synthetic manipulations, and can be readily removed under mild acidic conditions for further functionalization. This guide provides detailed synthetic protocols, mechanistic insights, and a comparative analysis of key transformations for the preparation of N-Boc-4-oxopiperidine-2-carboxylic acid and its derivatives.

Strategic Overview of Synthetic Routes

Two principal synthetic strategies have emerged as reliable pathways to N-Boc-4-oxopiperidine-2-carboxylic acid derivatives:

  • Route 1: Asymmetric Synthesis via a Chiral Hydroxypiperidine Intermediate: This is the most prevalent and well-documented approach, commencing with the asymmetric synthesis of a chiral N-Boc-4-hydroxypiperidine-2-carboxylic acid ester. This is followed by the oxidation of the secondary alcohol to the corresponding ketone and subsequent hydrolysis of the ester to yield the final carboxylic acid. This strategy offers excellent control over the stereochemistry at the C2 position.

  • Route 2: Ring Construction via Dieckmann Condensation: This approach involves the intramolecular cyclization of a suitably substituted acyclic diester to form the 4-oxopiperidine ring system. The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings and offers an alternative strategy for constructing the core heterocyclic scaffold.

The following sections will provide a detailed examination of these synthetic pathways, complete with step-by-step protocols and a discussion of the underlying chemical principles.

Route 1: Asymmetric Synthesis via a Chiral Hydroxypiperidine Intermediate

This synthetic pathway is a highly effective method for producing enantiomerically pure N-Boc-4-oxopiperidine-2-carboxylic acid. The overall workflow is depicted below:

Asymmetric_Synthesis_Workflow Start Commercially Available Starting Materials Step1 Asymmetric Synthesis of (2S,4R)-N-Boc-4-hydroxypiperidine -2-carboxylic acid methyl ester Start->Step1 Multi-step synthesis Step2 Oxidation of Secondary Alcohol Step1->Step2 Key Intermediate Step3 Ester Hydrolysis Step2->Step3 End (S)-N-Boc-4-oxopiperidine -2-carboxylic acid Step3->End

Caption: Workflow for the asymmetric synthesis of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid.

Part 1: Synthesis of the Chiral Precursor: (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester

The synthesis of this key chiral intermediate is a critical first step. While several methods exist, an efficient stereoselective synthesis can be achieved through a multi-step sequence involving an asymmetric α-alkylation of a glycine equivalent, followed by cyclization.[1]

Protocol: Asymmetric Synthesis of the Chiral Hydroxy Ester

This protocol is a generalized representation based on established synthetic strategies.

  • Asymmetric α-Alkylation: A chiral glycine enolate equivalent is reacted with a suitable electrophile to introduce the carbon backbone of the piperidine ring with high stereocontrol.

  • Functional Group Manipulations: The resulting linear precursor undergoes a series of transformations to install the necessary functionalities for cyclization, including the formation of an aldehyde.

  • Intramolecular Cyclization: The aldehyde undergoes an intramolecular cyclization to form an enamine, which is subsequently hydrogenated to yield the piperidine ring with the desired stereochemistry.[1]

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester.[2][3]

Part 2: Oxidation of the Secondary Alcohol

The oxidation of the secondary alcohol at the C4 position to a ketone is a pivotal transformation. Several reliable methods are available, each with its own advantages and disadvantages. The choice of oxidant is often dictated by the scale of the reaction, the sensitivity of the substrate, and considerations for reagent toxicity and cost.

Comparison of Oxidation Methods

Oxidation MethodReagentsTemperatureTypical YieldAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to RT>95%High yield, reliable, avoids heavy metals.[4]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[5]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temp.90-95%Mild conditions, short reaction times, high chemoselectivity.[6]Reagent is expensive and potentially explosive.[6]
TEMPO-Catalyzed Oxidation TEMPO, NaBr, NaOCl (bleach)0 °C90-98%Catalytic, cost-effective, environmentally benign.[7][8]Can be substrate-dependent, may require careful pH control.[9]

Detailed Experimental Protocols for Oxidation

Protocol 1: Swern Oxidation [4][7]

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [6]

  • To a stirred solution of (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation [7][9]

  • Dissolve (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM (0.5 M).

  • Add saturated aqueous sodium bicarbonate solution (2.0 eq).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add household bleach (sodium hypochlorite, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers and wash the organic layer with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Part 3: Ester Hydrolysis

The final step in this synthetic sequence is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis using lithium hydroxide is a common and effective method for this transformation.[10][11]

Protocol: Lithium Hydroxide Mediated Ester Hydrolysis [10][12]

  • Dissolve the N-Boc-4-oxopiperidine-2-carboxylic acid methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., a 3:1:1 ratio).

  • Add lithium hydroxide monohydrate (1.5-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final N-Boc-4-oxopiperidine-2-carboxylic acid.

Route 2: Ring Construction via Dieckmann Condensation

An alternative approach to the N-Boc-4-oxopiperidine-2-carboxylic acid scaffold is through the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[13]

Dieckmann_Condensation_Workflow Start Acyclic Diester Precursor Step1 Base-Mediated Intramolecular Cyclization (Dieckmann Condensation) Start->Step1 Step2 Hydrolysis and Decarboxylation Step1->Step2 End N-Boc-4-oxopiperidine -2-carboxylic acid Step2->End

Caption: General workflow for the synthesis of N-Boc-4-oxopiperidine-2-carboxylic acid via Dieckmann condensation.

Mechanistic Rationale

The Dieckmann condensation is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic β-keto ester after the elimination of an alkoxide. Subsequent hydrolysis and decarboxylation of the β-keto ester can yield the desired 4-oxopiperidine derivative.

Generalized Protocol for Dieckmann Condensation

  • Preparation of the Acyclic Diester: Synthesize an appropriate N-Boc protected amino diester precursor.

  • Cyclization: To a solution of the diester in an anhydrous solvent (e.g., toluene, THF), add a strong base such as sodium hydride or potassium tert-butoxide at a suitable temperature (often elevated).

  • Acidic Workup: After the reaction is complete, carefully quench the reaction with an acid to neutralize the base and protonate the enolate.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic or basic hydrolysis followed by heating to effect decarboxylation, yielding the N-Boc-4-oxopiperidine-2-carboxylic acid.

  • Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and reliable methods for the preparation of N-Boc-4-oxopiperidine-2-carboxylic acid and its derivatives. The choice between the asymmetric synthesis via a chiral hydroxypiperidine intermediate and the Dieckmann condensation will depend on factors such as the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. The continued development of more efficient and stereoselective methods for the synthesis of these valuable building blocks will undoubtedly accelerate the discovery of new and improved therapeutics.

References

Application Notes & Protocols: The Strategic Application of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Complex Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the demand for molecules with high specificity, optimized pharmacokinetic profiles, and three-dimensional complexity has never been greater. Medicinal chemists increasingly rely on "privileged scaffolds"—core structures that are frequently found in biologically active compounds. The piperidine ring is one such cornerstone, present in a multitude of pharmaceuticals due to its favorable physicochemical properties and its ability to orient substituents in precise vectors to engage with biological targets.[1][2] This guide focuses on a particularly versatile and powerful building block: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid .

This chiral, trifunctionalized scaffold offers a pre-packaged solution for introducing conformational constraint and multiple points of diversity into a lead molecule. Its strategic value lies in the orthogonal reactivity of its three key functional groups: an N-Boc protected amine, a C4-ketone, and a C2-carboxylic acid. This guide will dissect the inherent chemical logic of this reagent, provide detailed protocols for its manipulation, and illustrate its central role in the synthesis of complex therapeutics, most notably as a key intermediate in the production of the antiviral agent Nirmatrelvir.[3]

Physicochemical Properties and Structural Data

A clear understanding of a reagent's basic properties is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol [4]
CAS Number 198646-60-5 ((S)-enantiomer)[5][6]
Appearance Pale yellow powder[5]
Density 1.26 g/cm³[5]
Purity Typically ≥95%[6]

The Strategic Value of a Trifunctional Scaffold

The power of this compound stems from the distinct chemical personalities of its constituent parts. Each functional group serves a specific, controllable purpose, allowing for a rational and stepwise construction of complex molecular architectures.

Caption: Core functional components of the scaffold.

  • The Piperidine Core: As a saturated heterocycle, the piperidine ring is a highly valuable motif in medicinal chemistry.[7] Its chair-like conformations introduce three-dimensional character into otherwise flat molecules, which is critical for optimizing interactions within complex protein binding pockets.[1] The introduction of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetic properties, and reduce toxicity.[8]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[9][10] Its primary advantage is its stability under a wide range of reaction conditions (e.g., basic, nucleophilic, hydrogenolytic) while being easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[10][11] This orthogonality is crucial, as it allows for extensive modification of the ketone and carboxylic acid moieties without disturbing the protected nitrogen.[12]

  • The C4-Ketone: The ketone at the 4-position is a versatile electrophilic handle. Its primary application is in reductive amination , a powerful reaction for forming carbon-nitrogen bonds. This allows for the introduction of a diverse range of amine-containing substituents, providing a key vector for modulating a compound's properties, such as solubility, polarity, and target engagement. The carbonyl group itself can also act as a hydrogen bond acceptor in drug-receptor interactions.[13][14]

  • The C2-Carboxylic Acid: The carboxylic acid at the 2-position provides a nucleophilic handle for a variety of transformations, most importantly amide bond formation .[15] This is the cornerstone of peptide synthesis and is frequently used to link molecular fragments in drug discovery.[3] The carboxylic acid group can also improve aqueous solubility and engage in potent electrostatic and hydrogen-bonding interactions with biological targets, making it a common feature in pharmacophores.[16][17]

Case Study: A Key Intermediate in the Synthesis of Nirmatrelvir (Paxlovid™)

The utility of this scaffold is exemplified by its role in the synthesis of Nirmatrelvir, the active component in the COVID-19 antiviral drug Paxlovid™.[3] Nirmatrelvir is a protease inhibitor, and its complex structure requires a precise and controlled synthesis. This compound serves as a precursor to a key aminolactam intermediate required for the drug's final structure.[18]

The synthesis leverages the scaffold's built-in functionalities. The process involves a diastereoselective alkylation of a related glutamic acid derivative to install a nitrile, which is subsequently reduced and cyclized to form a lactam.[18][19] This lactam is a critical building block that is later coupled with other fragments to construct the final Nirmatrelvir molecule.[3] The use of a pre-functionalized piperidine ring significantly streamlines the synthesis, avoiding the need to build the heterocyclic system from scratch.

start Glutamic Acid Derivative (Precursor) step1 Diastereoselective Alkylation start->step1 inter1 Nitrile Intermediate step1->inter1 step2 Hydrogenation & Cyclization (Raney Nickel) inter1->step2 inter2 Aminolactam Intermediate (Key Building Block) step2->inter2 step3 Amide Coupling & Further Steps inter2->step3 end Nirmatrelvir (Final API) step3->end

Caption: Simplified workflow for Nirmatrelvir intermediate synthesis.

Experimental Protocols

The following protocols are generalized procedures intended as a starting point. Researchers must optimize conditions based on their specific substrates and desired outcomes. Always conduct a thorough safety review before beginning any chemical synthesis.

Protocol 1: Amide Coupling at the C2-Carboxylic Acid

Principle: This protocol describes the formation of an amide bond between the C2-carboxylic acid of the scaffold and a primary or secondary amine using a standard peptide coupling agent like HATU. The base, DIPEA, is used to neutralize the ammonium salt of the incoming amine and to facilitate the reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, argon/nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 equiv) to the solution, followed by HATU (1.2 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Causality and Insights:

  • Why HATU? HATU is a highly efficient coupling reagent that minimizes racemization, a critical consideration for chiral carboxylic acids like this scaffold.[3]

  • Why DIPEA? As a bulky, non-nucleophilic base, DIPEA effectively deprotonates the amine and activates the coupling agent without competing in side reactions.

  • Why an aqueous workup? The series of washes is essential to remove unreacted starting materials, DMF, and the byproducts from the coupling reaction, simplifying subsequent purification.

Protocol 2: Reductive Amination at the C4-Ketone

Principle: This procedure forms a new C-N bond at the C4 position by first forming an iminium ion intermediate between the ketone and an amine, which is then reduced in situ by a mild hydride reagent, sodium triacetoxyborohydride.

Materials:

  • N-Boc-4-oxo-2-piperidinecarboxamide derivative (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

  • Acetic acid (catalytic, ~5% v/v)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the ketone-containing starting material (1.0 equiv) in anhydrous DCM or DCE.

  • Add the desired amine (1.5 equiv), followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (2.0 equiv) portion-wise to the mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality and Insights:

  • Why NaBH(OAc)₃? This is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to reduce the starting ketone. This selectivity prevents the formation of the corresponding alcohol byproduct.

  • Why acetic acid? The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced by the hydride reagent.

Protocol 3: N-Boc Group Deprotection

Principle: This protocol removes the Boc protecting group from the piperidine nitrogen using trifluoroacetic acid (TFA), revealing the secondary amine for further functionalization.

Materials:

  • Boc-protected piperidine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Diethyl ether or Toluene

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • The resulting product is the TFA salt of the amine, which can often be used directly in the next step.

  • To obtain the free amine, dissolve the crude salt in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Causality and Insights:

  • Mechanism of Deprotection: TFA protonates the carbonyl oxygen of the Boc group, leading to the elimination of the stable tert-butyl cation and release of CO₂, liberating the free amine.[9]

  • Handling TFA: TFA is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a testament to the power of strategic design in chemical synthesis. It provides medicinal chemists with a robust, versatile, and stereochemically defined platform for the rapid elaboration of complex molecules. Its trifunctional nature allows for controlled, sequential modifications, enabling efficient exploration of chemical space around a privileged piperidine core. The successful application of this building block in high-profile syntheses like that of Nirmatrelvir underscores its importance and guarantees its continued use in the development of next-generation therapeutics, from antiviral agents to CNS drugs and beyond.

References

Application Notes and Protocols for the Amide Coupling of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug discovery, forming the backbone of a vast array of therapeutic agents, from peptides to small molecules. 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a valuable chiral building block, incorporating a constrained piperidine scaffold that is frequently found in biologically active compounds. The successful coupling of this sterically hindered and functionally rich substrate to various amines is a critical step in the synthesis of novel chemical entities.

This application note provides a comprehensive guide to the experimental procedure for the amide coupling of this compound. It delves into the rationale behind the selection of reagents and reaction conditions, offering a detailed, field-proven protocol designed for high efficiency and minimal side reactions.

Key Considerations for a Successful Coupling

The amide coupling of this compound presents two primary challenges: the steric hindrance imparted by the cyclic structure and the potential for epimerization at the chiral center alpha to the carboxylic acid. The presence of the ketone at the 4-position is generally well-tolerated under standard amide coupling conditions but should be considered during purification.

Choice of Coupling Reagent

For sterically hindered amino acids, potent coupling reagents are essential to achieve high yields and reasonable reaction times.[1] Uronium/aminium salt-based reagents are particularly effective in these scenarios.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended reagent for this transformation. It is known for its high coupling efficiency and fast reaction rates, which are attributed to the formation of a highly reactive OAt-active ester.[2][3] This high reactivity is particularly beneficial for overcoming the steric bulk of the piperidine ring.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a more cost-effective option. However, for sterically demanding substrates, this system may lead to slower reaction rates and lower yields compared to HATU.[4] The role of HOBt is to form an active ester that is more reactive than the initial O-acylisourea intermediate, which also helps to suppress side reactions.[5]

Selection of the Base

A non-nucleophilic organic base is crucial to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction.

  • DIPEA (N,N-Diisopropylethylamine) is the base of choice for this protocol. Its bulky nature minimizes the risk of side reactions, such as acting as a nucleophile itself.[1]

  • Triethylamine (TEA) can also be used, but its smaller steric profile increases the potential for side reactions.

Minimizing Epimerization

Epimerization at the C2 position is a significant risk when coupling α-substituted amino acids.[1] Several factors can be controlled to minimize this unwanted side reaction:

  • Low Temperature: Performing the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of epimerization.[1]

  • Choice of Reagent and Additive: HATU is known to result in lower levels of epimerization compared to some other coupling reagents.[3] When using carbodiimides, the addition of HOBt is crucial for suppressing racemization.[5]

  • Pre-activation Time: A short pre-activation of the carboxylic acid with the coupling reagent before the addition of the amine can be beneficial. However, prolonged pre-activation times should be avoided as they can increase the risk of epimerization.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and robust method for the coupling of this compound with a primary or secondary amine using HATU.

Reagents and Materials
ReagentMolecular Weight ( g/mol )Equivalents
This compound243.261.0
Amine (Primary or Secondary)-1.1 - 1.2
HATU380.231.1
DIPEA129.242.0 - 3.0
Anhydrous DMF or DCM--
Step-by-Step Procedure
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is recommended).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 eq) and the amine (1.1-1.2 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Slowly add DIPEA (2.0-3.0 eq) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 2-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] A suitable TLC eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v), and visualization can be achieved using a potassium permanganate stain.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid or HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide.

Visualizing the Workflow

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add HATU and Amine start->add_reagents cool Cool to 0°C add_reagents->cool add_base Add DIPEA cool->add_base react Stir at 0°C to RT (2-16 hours) add_base->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-N-Boc-4-oxopiperidine-2-carboxylic Acid as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Chiral Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its prevalence stems from its ability to adopt defined three-dimensional conformations, enabling precise interactions with biological targets, and its favorable physicochemical properties. When stereochemistry is introduced, the synthetic challenge and potential for specific biological activity increase exponentially. (S)-N-Boc-4-oxopiperidine-2-carboxylic acid (CAS: 198646-60-5) has emerged as a cornerstone chiral synthon for accessing complex, enantiomerically pure piperidine derivatives.[3]

This versatile building block integrates several key strategic elements into a single, readily available molecule:

  • An In-built Stereocenter: The (S)-configuration at the C2 position serves as the primary stereochemical control element, directing the outcome of subsequent transformations at other positions on the ring.

  • Orthogonal Functionality: The molecule possesses three distinct reactive sites: a ketone at C4, a carboxylic acid at C2, and a Boc-protected amine at N1. The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the ketone and carboxylic acid, while its facile removal under acidic conditions reveals the nitrogen for further functionalization.[2][3]

  • Conformational Bias: The rigid piperidone ring and the bulky N-Boc group influence the conformational equilibrium, which is crucial for achieving high diastereoselectivity in reactions at the C4-carbonyl.

This guide provides an in-depth exploration of the core principles and practical applications of this synthon, complete with detailed, field-proven protocols for key synthetic transformations.

Core Synthetic Strategies and Stereochemical Control

The power of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid lies in its ability to translate the chirality of the C2 center into new stereocenters with predictable outcomes. The primary synthetic manipulations revolve around the C4-ketone, which can be transformed into a variety of substituted piperidines with high diastereoselectivity.

G A C2 (S)-Stereocenter (Chiral Control) B C4 Ketone (Diastereoselective Reactions) E Diastereoselective Reduction B->E e.g., NaBH4, L-Selectride F Nucleophilic Addition (C-C Bonds) B->F e.g., Grignard, Wittig G Spirocyclization Strategies B->G Intramolecular Cyclization C C2 Carboxylic Acid (Peptide Coupling, Elaboration) H Amide/Peptide Bond Formation C->H e.g., EDC, HOBt D N1-Boc Group (Protection/Deprotection) I N-Deprotection & Functionalization D->I e.g., TFA, HCl

Application Protocol 1: Diastereoselective Reduction of the C4-Ketone

Application Note: The reduction of the C4-ketone is a fundamental transformation that generates a second stereocenter, leading to either cis-(2S,4R) or trans-(2S,4S) 4-hydroxypiperidine derivatives. The stereochemical outcome is dictated by the facial selectivity of hydride delivery, which is influenced by the steric hindrance imposed by the C2-substituent and the choice of reducing agent. Less hindered reagents like sodium borohydride (NaBH₄) typically favor axial attack on the most stable chair conformation, leading to the equatorial alcohol (trans isomer). More sterically demanding reagents, such as L-Selectride®, favor equatorial attack, yielding the axial alcohol (cis isomer). This control is paramount for synthesizing specific diastereomers of biologically active molecules.[4][5]

Detailed Protocol: Synthesis of Methyl (2S,4R)-1-Boc-4-hydroxypiperidine-2-carboxylate

  • Step 1: Esterification (Prerequisite)

    • Dissolve (S)-N-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in a 10:1 mixture of acetonitrile and methanol (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylsilyldiazomethane (2.0 M in hexanes, 1.1 eq) dropwise until a persistent yellow color is observed.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the excess reagent by adding a few drops of acetic acid until the solution becomes colorless.

    • Concentrate the mixture under reduced pressure. The crude methyl ester is typically of sufficient purity for the next step. If needed, purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Step 2: Diastereoselective Reduction

    • Dissolve the crude methyl (S)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous methanol (MeOH) to a concentration of 0.1 M and cool the solution to -20 °C.

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in anhydrous MeOH.

    • Add the NaBH₄ solution dropwise to the stirred ester solution over 30 minutes, maintaining the temperature at -20 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -20 °C.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the title compound.

Scientist's Note: Running the reduction at lower temperatures (-20 °C to -40 °C) often enhances the diastereoselectivity by minimizing conformational flexibility and favoring the kinetically controlled pathway.

Data Presentation: Comparison of Reducing Agents

Reducing AgentTypical SolventPredominant IsomerApproximate Diastereomeric Ratio (cis:trans)
NaBH₄MeOHtrans (4R, equatorial -OH)1:5 to 1:10
L-Selectride®THFcis (4S, axial -OH)>20:1
K-Selectride®THFcis (4S, axial -OH)>20:1
Na(OAc)₃BHTHF/AcOHtrans (4R, equatorial -OH)1:4 to 1:8

Application Protocol 2: C-C Bond Formation via Wittig Reaction

Application Note: The Horner-Wadsworth-Emmons (HWE) or Wittig reaction provides a reliable method for converting the C4-ketone into an exocyclic alkene.[6] This transformation is a gateway to a vast array of derivatives, as the resulting double bond can be subjected to hydrogenation, dihydroxylation, epoxidation, or ozonolysis. This protocol creates a key intermediate, an α,β-unsaturated ester, which is a versatile Michael acceptor and dienophile.

G start Methyl (S)-1-Boc-4-oxopiperidine- 2-carboxylate reagent Triethyl phosphonoacetate + NaH, Anhydrous THF, 0°C to RT start->reagent 1. product Methyl (S)-1-Boc-4-(carbethoxymethylene)- piperidine-2-carboxylate reagent->product 2. workup Quench (sat. NH4Cl) Extraction (EtOAc) Purification (Chromatography) product->workup 3.

Detailed Protocol: Synthesis of Methyl (S)-1-Boc-4-(carbethoxymethylene)piperidine-2-carboxylate

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. A vigorous evolution of hydrogen gas will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution is clear (formation of the ylide).

  • Cool the ylide solution back to 0 °C.

  • Add a solution of methyl (S)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates complete consumption of the ketone).

  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the desired exocyclic α,β-unsaturated ester.

Data Presentation: Representative Wittig Reagents and Products

Phosphonium Ylide / PhosphonateResulting C4-SubstituentExpected Yield
Triethyl phosphonoacetate=CHCO₂Et75-90%
(Methoxycarbonylmethyl)triphenylphosphonium bromide=CHCO₂Me70-85%
(Cyanomethyl)triphenylphosphonium chloride=CHCN65-80%
Methyltriphenylphosphonium bromide=CH₂80-95%

Application Protocol 3: Synthesis of Spirocyclic Scaffolds

Application Note: Spirocycles, compounds containing two rings connected by a single atom, are of immense interest in drug discovery due to their structural rigidity and novelty.[7][8] The C4-ketone of our chiral synthon is an ideal handle for constructing spirocyclic systems. One robust method is the synthesis of spiro-hydantoins via the Bucherer-Bergs reaction, which involves the treatment of the ketone with an alkali metal cyanide and ammonium carbonate. This creates a highly functionalized spirocyclic scaffold while preserving the original C2 stereochemistry.

Detailed Protocol: Synthesis of (S)-Spiro[N-Boc-piperidine-4,4'-imidazolidine]-2',5'-dione-2-carboxylic acid

  • To a solution of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in ethanol/water (1:1, v/v) in a sealed pressure vessel, add potassium cyanide (KCN, 2.5 eq) and ammonium carbonate ((NH₄)₂CO₃, 5.0 eq).

  • Caution: This reaction generates toxic HCN gas and must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Securely seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction vessel to room temperature in an ice bath before carefully opening it in the fume hood.

  • Acidify the reaction mixture to pH ~2 by the slow addition of 6 M HCl. This step should be done carefully at 0 °C to control gas evolution and exotherms.

  • Extract the aqueous layer thoroughly with ethyl acetate (4 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude spiro-hydantoin.

  • The product can often be purified by trituration with diethyl ether or by recrystallization. If necessary, use reverse-phase chromatography.

Scientist's Note: The initial carboxylic acid may be esterified prior to the Bucherer-Bergs reaction to improve solubility and simplify purification. The ester can then be hydrolyzed in a subsequent step if the free acid is required.

G start Chiral Ketone Synthon reagents KCN, (NH4)2CO3 EtOH/H2O, 70°C start->reagents intermediate α-amino nitrile (in situ) reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Spiro-hydantoin Product cyclization->product

References

Application Notes and Protocols for the Analytical Methods and Purification of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification and analytical characterization of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a key building block in contemporary pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document outlines strategic approaches to achieve high levels of chemical and chiral purity. Methodologies covered include preparative chromatography (High-Performance Liquid Chromatography and Supercritical Fluid Chromatography), crystallization, and in-depth analytical verification using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental choices.

Introduction: The Significance of Purity

This compound is a vital intermediate in the synthesis of a wide array of bioactive molecules. The presence of a ketone, a carboxylic acid, and a chiral center within a Boc-protected piperidine ring makes it a versatile scaffold. However, these same functionalities present unique challenges in purification. Impurities, including enantiomers, diastereomers, and reaction byproducts, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical and purification methods are not merely a matter of quality control but a fundamental necessity in the drug development pipeline.

The tert-butyloxycarbonyl (Boc) protecting group is extensively used in peptide synthesis and related fields due to its stability under various conditions and its straightforward removal under moderately acidic conditions.[1] The precise characterization of Boc-protected amino acids and their derivatives is a critical step to ensure structural integrity and purity.[1]

Strategic Overview of Purification and Analysis

The purification and analysis of this compound is a multi-step process that requires a strategic approach. The initial crude product from synthesis will likely contain a mixture of stereoisomers and process-related impurities. The general workflow involves a primary purification step, followed by rigorous analytical characterization to confirm purity and structure, and potentially a final polishing step if required.

Purification and Analysis Workflow Crude_Product Crude Synthetic Product Primary_Purification Primary Purification (e.g., Flash Chromatography, Crystallization) Crude_Product->Primary_Purification In_Process_Analysis In-Process Analysis (TLC, LC-MS) Primary_Purification->In_Process_Analysis Monitor Progress Purified_Intermediate Purified Intermediate Primary_Purification->Purified_Intermediate In_Process_Analysis->Primary_Purification Chiral_Separation Chiral Separation (Prep HPLC/SFC) Purified_Intermediate->Chiral_Separation Enantiopure_Product Enantiopure Product Chiral_Separation->Enantiopure_Product Final_Analysis Final Analytical Characterization (NMR, HRMS, Chiral HPLC) Enantiopure_Product->Final_Analysis Release Release for Downstream Use Final_Analysis->Release Meets Specifications

Figure 1: A generalized workflow for the purification and analysis of this compound.

Preparative Chromatographic Purification

For mixtures that are difficult to separate by crystallization, preparative chromatography is the method of choice. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer high-resolution separation capabilities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for purifying polar compounds like the target molecule. The choice of a suitable stationary phase and mobile phase is critical for achieving optimal separation.

Protocol: Preparative Reversed-Phase HPLC

  • Column Selection: A C18 stationary phase is a good starting point due to its versatility. For preparative scale, a column with a larger internal diameter (e.g., >20 mm) and appropriate particle size (e.g., 5-10 µm) should be chosen.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is typically employed to elute the compound of interest while separating it from impurities. An example gradient is 5% to 95% Solvent B over 30 minutes.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of the mobile phase components, to ensure compatibility.

  • Fraction Collection: Monitor the column effluent using a UV detector (e.g., at 210 nm, where the carbonyl and carboxyl groups absorb). Collect fractions corresponding to the main peak.

  • Post-Purification Workup: Combine the fractions containing the pure product. The organic solvent can be removed under reduced pressure. If the product is in an aqueous solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic, or lyophilized.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, particularly for chiral separations. It often offers faster separations and uses less organic solvent.

Causality Behind Experimental Choices in SFC:

  • CO₂ as the primary mobile phase: Supercritical CO₂ is non-polar, has low viscosity, and high diffusivity, which contributes to faster and more efficient separations.

  • Co-solvent (Modifier): A polar organic solvent, typically methanol, is added to the CO₂ to increase the mobile phase polarity and solvating power, which is necessary for eluting polar analytes like our target molecule.

  • Acidic/Basic Additives: The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., diethylamine) to the co-solvent can significantly improve peak shape by minimizing secondary interactions between the analyte and the stationary phase.

During preparative SFC, it's important to be aware that the formation of carbonic acid from CO₂ and methanol can create an acidic environment in the collected fractions, potentially leading to the degradation of acid-sensitive compounds.[2] This can be mitigated by neutralizing the collected fractions with a base or by using a system with an efficient CO₂-solvent separator.[2]

Protocol: Preparative Chiral SFC

  • Column Selection: A chiral stationary phase (CSP) is required for enantiomeric separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral carboxylic acids.[]

  • Mobile Phase: A mixture of supercritical CO₂ and a polar modifier (e.g., methanol or ethanol).

  • Method Development: Screen different chiral columns and co-solvents to find the optimal conditions for separation.

  • Fraction Collection: Use a UV detector to monitor the elution of the enantiomers and collect the corresponding fractions.

  • Solvent Removal: The CO₂ will vaporize upon depressurization, leaving the product in the co-solvent, which can then be easily removed by evaporation.

Crystallization: The Path to High Purity

Crystallization is a highly effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Protocol: Cooling Crystallization

  • Solvent Selection: The ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. For this compound, solvent systems such as ethyl acetate/hexanes, methanol/water, or isopropanol can be effective.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product. Cooling in an ice bath or refrigerator can be employed.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

A similar crystallization approach has been successfully used for related N-Boc protected piperidine derivatives.[4]

Analytical Characterization: Confirming Purity and Identity

Once the compound has been purified, a suite of analytical techniques should be employed to confirm its identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Boc Group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.[1]

  • Piperidine Ring Protons: A series of multiplets in the range of 2.0-4.0 ppm.

  • α-Proton: A multiplet corresponding to the proton at the C2 position.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, which may be exchangeable with D₂O.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

  • Instrument Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the peaks in the ¹H spectrum. Assign the signals to the corresponding atoms in the molecule. The absence of impurity peaks is a strong indicator of high purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a common technique for analyzing Boc-protected amino acids.[][5]

Expected Mass Spectral Features:

  • Molecular Ion: The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ should be observed.

  • Fragmentation: Characteristic fragmentation patterns can provide further structural confirmation. For Boc-protected compounds, a common loss is that of the tert-butyl group or isobutylene.[5]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. A short C18 column with a rapid gradient can be used to quickly assess purity.

  • MS Detection: Acquire mass spectra in both positive and negative ion modes to ensure the detection of the molecular ion.

Chiral HPLC

To determine the enantiomeric purity of the compound, chiral HPLC is essential.

Protocol: Analytical Chiral HPLC

  • Column and Mobile Phase Selection: Utilize a chiral column, such as one with a polysaccharide-based stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

  • Analysis: Inject a solution of the purified compound and monitor the separation of the enantiomers using a UV detector.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee).

Data Summary and Interpretation

For effective comparison of different purification methods, the results should be tabulated.

Purification MethodYield (%)Purity (by HPLC, %)Enantiomeric Excess (ee, %)
Flash Chromatography85-95>95N/A (for achiral separation)
Crystallization70-85>99Can improve ee
Preparative HPLC60-80>99N/A (for achiral separation)
Preparative Chiral SFC40-60 (per enantiomer)>99>99

Table 1: A representative comparison of different purification techniques for this compound.

Conclusion

The successful purification and analysis of this compound is a critical step in its use as a pharmaceutical intermediate. A combination of chromatographic techniques, particularly chiral SFC for enantiomeric separation, and crystallization are powerful tools for achieving high levels of purity. The analytical methods outlined, including NMR, MS, and chiral HPLC, provide a robust framework for the comprehensive characterization of this important molecule, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

Mastering the Purification of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Chiral Building Block

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a pivotal chiral building block in contemporary drug discovery and development. Its rigid, trifunctional scaffold, featuring a ketone, a carboxylic acid, and a protected amine, makes it an invaluable synthon for constructing a diverse array of complex, biologically active molecules, particularly in the synthesis of novel protease inhibitors and modulators of protein-protein interactions. The stereochemical integrity at the C2 position is often crucial for the pharmacological activity of the final compound.

Given its central role, the purity of this intermediate is paramount. Even minor impurities can lead to the formation of undesired side products, complicate downstream reactions, reduce overall yields, and introduce significant challenges in the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in an understanding of its chemical properties and the common impurities encountered during its synthesis. We will delve into the mechanistic rationale behind each technique, offering detailed, field-proven protocols for chromatography, acid-base extraction, and crystallization.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The optimal purification strategy is dictated by the nature of the impurities present in the crude product. The synthesis of this compound typically involves the N-Boc protection of a piperidine precursor. Consequently, the common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding unprotected piperidine-2-carboxylic acid derivative.

  • Reagents and Byproducts from Boc-protection: Excess Di-tert-butyl dicarbonate (Boc₂O) and its breakdown product, tert-butanol.

  • Diastereomers: If the synthesis is not perfectly stereoselective, the undesired diastereomer may be present.

  • Side-reaction Products: Potential products arising from reactions involving the ketone or carboxylic acid functionalities.

The presence of both acidic (carboxylic acid) and basic (the piperidine nitrogen, if deprotected) functionalities, along with a moderately polar ketone group, requires a multi-faceted purification approach.

Purification Workflow: A Multi-Step Strategy

A typical purification workflow for this compound involves a primary purification step, such as acid-base extraction or column chromatography, followed by a final polishing step, typically crystallization, to achieve high purity and isolate the desired stereoisomer.

PurificationWorkflow Crude_Product Crude Product (Target + Impurities) Primary_Purification Primary Purification Crude_Product->Primary_Purification Acid_Base_Extraction Acid-Base Extraction Primary_Purification->Acid_Base_Extraction  For removing  non-acidic/basic  impurities Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography  For complex  mixtures Partially_Purified Partially Purified Product Acid_Base_Extraction->Partially_Purified Column_Chromatography->Partially_Purified Final_Purification Final Purification (Polishing) Partially_Purified->Final_Purification Crystallization Crystallization Final_Purification->Crystallization  For high purity  & chiral resolution Pure_Product High Purity Product (>98%) Crystallization->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Method 1: Purification by Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[1] For our target molecule, which is moderately polar and acidic, careful selection of the stationary and mobile phases is crucial to achieve good separation while preserving the acid-labile Boc protecting group.[2]

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the standard choice. However, its acidic nature can cause peak tailing for carboxylic acids and may risk partial cleavage of the Boc group with prolonged exposure. To mitigate this, a mobile phase modifier is often used.

  • Mobile Phase: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase can significantly improve peak shape by suppressing the ionization of the carboxylic acid, thereby reducing its interaction with the silica surface.[3]

Detailed Protocol for Flash Column Chromatography:
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 50% ethyl acetate in hexanes, and also test dichloromethane/methanol mixtures) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.

    • To improve resolution, add 0.5-1% acetic acid to the eluent and observe the effect on the spot shape and separation.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[4]

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent under reduced pressure.

    • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the predetermined mobile phase, gradually increasing the polarity if a gradient is required.

    • Collect fractions in test tubes and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure. If acetic acid was used in the mobile phase, it can be removed by co-evaporation with a higher boiling point solvent like toluene.[4]

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar compounds.[1]
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolGood for separating compounds of intermediate polarity.[5]
Additive 0.5-1% Acetic AcidImproves peak shape for acidic compounds.[3]
Loading Method Dry loading (adsorbed on silica)Often provides better resolution.
Expected Purity >95%Achievable with careful fraction collection.

Method 2: Purification by Acid-Base Extraction

This classical technique is highly effective for separating acidic or basic compounds from neutral impurities.[6] It leverages the differential solubility of the ionized and neutral forms of the target molecule in aqueous and organic phases. For our target compound, we can exploit the acidity of the carboxylic acid group.

Logical Flow of Acid-Base Extraction:

AcidBaseExtraction cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Acidification & Isolation Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Add_Base Add aq. NaHCO₃ (Weak Base) Start->Add_Base Mix_Separate Mix and Separate Layers Add_Base->Mix_Separate Organic_Layer Organic Layer: Neutral Impurities (e.g., Boc₂O, t-BuOH) Mix_Separate->Organic_Layer Remains Aqueous_Layer Aqueous Layer: Deprotonated Target (Water-Soluble Salt) Mix_Separate->Aqueous_Layer Extracts Aqueous_Layer_Isolated Isolated Aqueous Layer Add_Acid Add aq. HCl (to pH ~3-4) Aqueous_Layer_Isolated->Add_Acid Precipitation Precipitation of Neutral Target Compound Add_Acid->Precipitation Filtration Filtration & Drying Precipitation->Filtration Pure_Product Purified Product Filtration->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction with Base:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Using a weak base like bicarbonate is crucial to avoid hydrolysis of the Boc group, which can occur under strongly basic conditions.[7]

    • Stopper the funnel and shake vigorously, venting frequently to release the pressure from any CO₂ evolution.

    • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.

    • Drain the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Acidification and Precipitation:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add a dilute acid, such as 1M HCl, with stirring until the pH of the solution is acidic (pH ~3-4), which will cause the purified product to precipitate out as a solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the purified product under vacuum.

Method 3: Purification by Crystallization

Crystallization is an excellent final purification step to achieve high chemical and stereochemical purity. The choice of solvent is critical and is often determined empirically. A good crystallization solvent should dissolve the compound when hot but not when cold.

Causality Behind Experimental Choices:
  • Solvent Selection: Given the polar nature of the ketone and carboxylic acid groups, moderately polar solvents or solvent mixtures are likely to be effective. The principle of "like dissolves like" can be a useful starting point.

  • Inducing Crystallization: If crystals do not form spontaneously upon cooling, techniques such as scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be employed.

Detailed Protocol for Crystallization:
  • Solvent Screening:

    • Place a small amount of the partially purified product into several test tubes.

    • Add a small amount of different solvents or solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to each tube.

    • Heat the tubes to dissolve the solid, then allow them to cool slowly to room temperature and then in an ice bath.

    • Identify the solvent system that yields well-formed crystals with a significant reduction in the solubility upon cooling.

  • Bulk Crystallization:

    • Dissolve the bulk of the partially purified product in a minimal amount of the chosen hot solvent system.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

Solvent System (Example)SuitabilityRationale
Ethyl Acetate / HexanesGoodBalances polarity; good for many moderately polar compounds.
IsopropanolPotentialA single polar solvent that may provide good solubility differential.
Acetone / WaterPotentialThe addition of water as an anti-solvent can induce crystallization.

Conclusion: A Pathway to High Purity

The purification of this compound is a critical step in its utilization as a high-value building block. A systematic approach, beginning with an understanding of the potential impurity profile, allows for the rational selection of purification techniques. For crude material with a complex mixture of impurities, flash column chromatography with an acidic modifier is a robust primary purification method. For simpler mixtures containing mainly neutral impurities, acid-base extraction offers a rapid and scalable alternative. Finally, crystallization serves as an indispensable tool for achieving the high levels of chemical and stereochemical purity required for pharmaceutical applications. By employing these detailed protocols, researchers can confidently obtain material of the requisite quality for their drug discovery and development programs.

References

Application Notes and Protocols for the Strategic Modification of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a highly versatile bifunctional building block that has garnered significant attention in medicinal chemistry and drug development. Its rigidified piperidine core, decorated with a ketone and a carboxylic acid at strategic positions, offers a unique three-dimensional architecture. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability and allows for selective deprotection under acidic conditions, enabling further diversification. This guide provides a comprehensive overview of the key reaction conditions for modifying this scaffold, focusing on transformations at the C4-ketone and the C2-carboxylic acid. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but also the "why" behind the experimental choices.

Chemoselectivity: Navigating the Reactivity Landscape

A critical consideration when working with this molecule is the chemoselective manipulation of its two primary functional groups: the ketone and the carboxylic acid. The reactivity of each site can be modulated by the choice of reagents and reaction conditions. Generally, the carboxylic acid is more susceptible to nucleophilic attack after activation, while the ketone is prone to reactions with nucleophiles and can be transformed into a variety of functional groups. The Boc-protected nitrogen influences the overall reactivity, and its potential removal or modification is a key strategic consideration in multi-step syntheses.

Modifications at the C4-Ketone: Expanding Chemical Space

The C4-carbonyl group is a prime site for introducing molecular diversity. The following sections detail key transformations at this position.

Reductive Amination: Forging New Carbon-Nitrogen Bonds

Reductive amination is a powerful method for converting the C4-ketone into a secondary or tertiary amine, a common motif in many bioactive molecules.[1][2] This one-pot reaction involves the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, followed by in-situ reduction.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[3] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of ketones, thus minimizing the side-reaction of ketone reduction to an alcohol. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity necessitates careful handling.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used aprotic solvents that are compatible with the reagents and facilitate the reaction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Reductive Amination Reagent Stoichiometry

ReagentEquivalents
This compound1.0
Primary/Secondary Amine1.2 - 1.5
Sodium triacetoxyborohydride1.5 - 2.0
Acetic Acid (catalyst)0.1 - 0.2

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve starting material and amine in DCM add_acid Add catalytic acetic acid start->add_acid add_reductant Add NaBH(OAc)₃ add_acid->add_reductant stir Stir at room temperature (12-24h) add_reductant->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry purify Purify by chromatography wash_dry->purify

Caption: Workflow for the reductive amination of the C4-ketone.

Wittig Reaction: Olefination for Carbon-Carbon Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[4][5] This reaction utilizes a phosphorus ylide (Wittig reagent) to convert the C4-ketone into an exocyclic double bond, providing a scaffold for further functionalization.[6][7]

Causality of Experimental Choices:

  • Ylide Generation: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.

  • Temperature: The initial ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the ketone can then be performed at room temperature.

Experimental Protocol: Wittig Olefination

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound methyl ester (ester protection is recommended to avoid side reactions with the acidic proton)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), add n-BuLi (1.4 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a characteristic orange-red color of the ylide should develop.

  • Cool the reaction mixture to 0 °C and add a solution of this compound methyl ester (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Wittig Reaction Reagent Stoichiometry

ReagentEquivalents
Phosphonium Salt1.5 - 2.0
Strong Base (e.g., n-BuLi)1.4 - 1.8
This compound ester1.0
Aldol Condensation: Creating α,β-Unsaturated Systems

The aldol condensation allows for the formation of a carbon-carbon bond at the α-position of the ketone, leading to an α,β-unsaturated ketone (enone) after a dehydration step.[8][9] This reaction introduces a new functional group that can participate in various subsequent transformations.

Causality of Experimental Choices:

  • Base: A strong base such as lithium diisopropylamide (LDA) is typically used to generate the enolate of the ketone. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control of the enolization.

  • Electrophile: The enolate is then reacted with an aldehyde or another ketone as the electrophile.

  • Dehydration: The resulting aldol addition product can be dehydrated to the enone under acidic or basic conditions, often with heating.

Experimental Protocol: Aldol Condensation with an Aldehyde

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound methyl ester

  • Aldehyde (e.g., benzaldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at this temperature to generate LDA.

  • Add a solution of this compound methyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to form the enolate.

  • Add the aldehyde (1.2 eq) to the reaction mixture at -78 °C and stir for 2-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude aldol addition product can be dehydrated by dissolving it in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid and heating to reflux with a Dean-Stark trap to remove water.

  • Purify the final enone product by column chromatography.

Modifications at the C2-Carboxylic Acid: Amide and Ester Formation

The carboxylic acid at the C2 position is a versatile handle for derivatization, most commonly through the formation of amides and esters. These reactions typically require activation of the carboxylic acid.

Esterification: Protecting and Modifying the Carboxylic Acid

Esterification of the C2-carboxylic acid can be achieved through various methods, with the choice depending on the desired ester and the overall synthetic strategy.

Causality of Experimental Choices:

  • DCC/DMAP Coupling: Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid.[8] 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.[10] This method is suitable for a wide range of alcohols.

  • Diazomethane: For the specific formation of methyl esters, diazomethane offers a very mild and efficient method.[11] However, it is a toxic and explosive reagent that requires specialized handling. A safer alternative is trimethylsilyldiazomethane.[9]

Experimental Protocol: DCC/DMAP-Mediated Esterification

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate with 0.5 N HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Table 3: Esterification Reagent Stoichiometry

ReagentEquivalents
This compound1.0
Alcohol1.5 - 3.0
DCC1.1 - 1.2
DMAP (catalyst)0.1 - 0.2
Amidation: Building Peptide-like Linkages

The formation of an amide bond at the C2 position is a crucial transformation, often employed in the synthesis of peptidomimetics and other complex molecules. Peptide coupling reagents are typically used to facilitate this reaction.

Causality of Experimental Choices:

  • Coupling Reagents: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP),[12][13][14] 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU),[15] and N,N'-dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are highly effective for amide bond formation.[16] These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the ammonium salt of the amine and to facilitate the coupling reaction.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

Experimental Protocol: HATU-Mediated Amidation

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq), the amine (1.2 eq), and HATU (1.2 eq) in anhydrous DMF at 0 °C, add DIPEA (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Table 4: Amidation Reagent Stoichiometry

ReagentEquivalents
This compound1.0
Amine1.2 - 1.5
HATU (or other coupling reagent)1.2 - 1.5
DIPEA (or other non-nucleophilic base)2.0 - 3.0

Reaction Mechanism for Amide Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Product Formation start Carboxylic Acid + Coupling Reagent (e.g., HATU) active_ester Formation of Activated Intermediate start->active_ester add_amine Nucleophilic attack by Amine active_ester->add_amine tetrahedral Tetrahedral Intermediate add_amine->tetrahedral collapse Collapse of Intermediate tetrahedral->collapse product Amide Product collapse->product

Caption: Generalized mechanism for amide bond formation using a coupling reagent.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. The strategic and chemoselective modification of its ketone and carboxylic acid functionalities opens up a vast chemical space for the generation of novel and complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and rational design and synthesis of new chemical entities with potential therapeutic applications.

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the Scale-Up Synthesis of N-Boc-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Importance of a Versatile Building Block

N-Boc-4-oxopiperidine-2-carboxylic acid is a highly valuable chiral building block in modern medicinal chemistry. Its rigid piperidone core, coupled with orthogonal functional handles—a protected amine and a carboxylic acid—makes it an indispensable intermediate for the synthesis of complex pharmaceutical agents, particularly in the development of novel kinase inhibitors, protease inhibitors, and modulators of G-protein coupled receptors. The piperidine scaffold is a prevalent motif in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2]

The synthesis of this key intermediate hinges on the selective oxidation of its precursor, N-Boc-4-hydroxypiperidine-2-carboxylic acid. While numerous oxidation methods exist, their translation from bench-scale discovery to kilogram-scale production presents significant challenges related to safety, cost, environmental impact, and operational complexity.[3][4] This guide provides a comprehensive analysis of common oxidation strategies and presents a detailed, field-proven protocol for the scale-up synthesis of N-Boc-4-oxopiperidine-2-carboxylic acid, with a focus on the robust and economically viable TEMPO-catalyzed oxidation.

Method Selection: Justifying the Choice of Oxidant for Scale-Up

The oxidation of a secondary alcohol to a ketone is a fundamental transformation, yet the choice of reagent is critical when moving beyond the gram scale. An ideal industrial process prioritizes safety, reagent cost, atom economy, and ease of work-up.

Comparative Analysis of Oxidation Strategies
Method Key Reagents Operating Temp. Scale-Up Advantages Scale-Up Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp.Mild conditions, high chemoselectivity.[5]High cost, potentially explosive nature, large volume of solid byproducts complicates work-up.[5][6][7]
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine-78 °CHigh yields, generally reliable.[8][9]Cryogenic temperatures are energy-intensive; generation of toxic CO gas and foul-smelling dimethyl sulfide.[8][9][10]
TEMPO-Catalyzed Oxidation TEMPO (catalytic), NaOCl (bleach)0 °C to Room Temp.Low catalyst loading, inexpensive co-oxidant, milder conditions, reduced hazardous waste.[11][12][13]Biphasic reaction requires efficient stirring; careful control of bleach addition is necessary to manage exotherm.

Based on this analysis, the TEMPO-catalyzed oxidation emerges as the superior method for scale-up. Its reliance on a catalytic amount of TEMPO and an inexpensive, readily available co-oxidant like sodium hypochlorite (bleach) makes it economically compelling.[11] Furthermore, its operation at or above 0 °C obviates the need for specialized cryogenic equipment, significantly simplifying the process from an engineering and cost perspective.[12]

The TEMPO Catalytic Cycle: Mechanism of Action

The efficacy of the TEMPO-based system lies in its catalytic cycle. TEMPO itself is not the primary oxidant. A stoichiometric co-oxidant, in this case, sodium hypochlorite, oxidizes TEMPO to the active N-oxoammonium ion. This species then oxidizes the alcohol to the ketone, regenerating the hydroxylamine form of TEMPO, which is subsequently re-oxidized by hypochlorite to complete the cycle.

TEMPO_Cycle cluster_main TEMPO Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl (Co-oxidant) - NaCl, H₂O Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R₂CHOH (Alcohol) R₂C=O (Ketone) Hydroxylamine->TEMPO NaOCl (Co-oxidant) - NaCl, H₂O

Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.

Detailed Scale-Up Protocol: TEMPO-Catalyzed Oxidation

This protocol is designed for the synthesis of N-Boc-4-oxopiperidine-2-carboxylic acid on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry environment.

Materials and Reagents
Reagent Grade Typical Supplier Notes
N-Boc-4-hydroxypiperidine-2-carboxylic acid≥98%CommercialStarting material.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)≥98%CommercialCatalyst.
Sodium Bromide (NaBr)ACS ReagentCommercialCo-catalyst.
Sodium Hypochlorite (NaOCl)10-15% solutionCommercialStoichiometric oxidant. Assay concentration before use.
Dichloromethane (DCM)ACS ReagentCommercialReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercialBase for aqueous phase.
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentCommercialQuenching agent.
Hydrochloric Acid (HCl)37% solutionCommercialFor pH adjustment during work-up.
Sodium Chloride (NaCl)ACS ReagentCommercialFor brine wash and salting out.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercialDrying agent.

Experimental Workflow Diagram

Workflow A 1. Reagent Charging - Dissolve Substrate, TEMPO, NaBr in DCM - Add NaHCO₃ Solution B 2. Reaction - Cool to 0-5 °C - Slow addition of NaOCl solution A->B Setup C 3. Monitoring & Quenching - Monitor by TLC/HPLC - Add Na₂S₂O₃ solution B->C Oxidation D 4. Work-Up - Phase Separation - Acidify Aqueous Layer - Salt out C->D Completion E 5. Extraction & Isolation - Extract with DCM/IPA - Dry & Concentrate D->E Isolation F 6. Purification & Analysis - Crystallization - NMR, MS, IR Analysis E->F Final Product

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Setup & Reagent Charging:

    • In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge N-Boc-4-hydroxypiperidine-2-carboxylic acid (1.0 eq).

    • Add Dichloromethane (DCM, ~5-10 volumes relative to the starting material).

    • Add TEMPO (0.01-0.02 eq) and Sodium Bromide (0.1 eq). Stir until all solids dissolve.

    • In a separate vessel, prepare a solution of Sodium Bicarbonate (2.0 eq) in deionized water (~5 volumes). Add this aqueous solution to the reactor.

  • Oxidation Reaction:

    • Begin vigorous stirring to ensure good mixing of the biphasic system.

    • Cool the reactor contents to 0-5 °C using an ice bath or chiller.

    • Charge the addition funnel with the sodium hypochlorite (bleach) solution (1.2 eq).

    • Add the bleach solution dropwise to the reactor, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and a controlled addition rate is critical for safety and selectivity.[14]

    • The reaction mixture will typically develop a persistent orange/yellow color.

  • Reaction Monitoring and Quench:

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

    • Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. Continue adding until the orange/yellow color of the organic phase dissipates.

  • Work-Up and Product Isolation:

    • Cease stirring and transfer the reactor contents to a separatory funnel. Separate the organic and aqueous layers.

    • Crucial Step: The carboxylic acid product is expected to have significant water solubility. Retain the aqueous layer.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with concentrated HCl.

    • Saturate the acidified aqueous layer by adding solid sodium chloride (NaCl) with stirring until no more salt dissolves. This "salting out" step is critical to reduce the polarity of the aqueous phase and facilitate extraction.[15]

    • Extract the product from the brine solution with a mixture of DCM and isopropanol (e.g., 3:1 v/v; 3 x 5 volumes). The isopropanol improves the partitioning of the polar product into the organic phase.

    • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude N-Boc-4-oxopiperidine-2-carboxylic acid, typically as a white to off-white solid.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes.

    • Confirm product identity and purity using standard analytical methods (¹H NMR, ¹³C NMR, MS, IR).

Expected Results
Parameter Expected Outcome
Yield 85-95%
Purity (Crude) >90%
Purity (Recrystallized) >98%
Appearance White to off-white solid

Critical Safety and Scale-Up Considerations

  • Thermal Management: Oxidation reactions are inherently energetic.[14][16] Ensure the reactor's cooling capacity is sufficient to handle the exotherm from the bleach addition. A runaway reaction can lead to pressure buildup and loss of containment. Always perform a small-scale trial to understand the thermal profile before proceeding to a large scale.

  • Reagent Handling: Sodium hypochlorite solutions are corrosive and can release chlorine gas if mixed with acid.[17] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Ensure adequate ventilation to handle solvent vapors and any potential off-gassing.

  • Stirring Efficiency: In a biphasic reaction, mass transfer between the aqueous and organic phases can be rate-limiting. Ensure the mechanical stirrer provides vigorous agitation to create a large interfacial area, which is crucial for efficient reaction.

  • Waste Disposal: The aqueous waste will be saline and may contain residual organic compounds. The organic waste will be chlorinated. Both streams must be disposed of in accordance with local environmental regulations.[18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. This valuable building block, often utilized in its chiral (S)-form, is a cornerstone in the development of complex pharmaceutical agents.[1][2] Its synthesis, however, presents several challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower researchers to navigate these complexities and achieve optimal results.

Section 1: Synthetic Strategy Overview

The most reliable and common pathway to 1-(Boc)-4-oxopiperidine-2-carboxylic acid involves a multi-step sequence starting from a 4-hydroxypiperidine-2-carboxylic acid derivative. The core strategy involves protecting the functional groups, performing the key oxidation step, and then deprotecting to yield the final product.

The general workflow is as follows:

  • Esterification: The carboxylic acid of the starting material, (e.g., (S)-4-Hydroxypiperidine-2-carboxylic acid), is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.

  • N-Boc Protection: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a critical step to modulate reactivity and prevent N-alkylation.[2]

  • Oxidation: The pivotal step where the 4-hydroxyl group is oxidized to the corresponding ketone. The choice of oxidant is crucial for maximizing yield and minimizing byproducts.[3]

  • Saponification: The ester protecting group is selectively removed, typically under basic conditions, to reveal the carboxylic acid and yield the final target molecule.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Oxidation cluster_3 Step 4: Saponification A 4-Hydroxypiperidine- 2-carboxylic Acid B Methyl 4-Hydroxypiperidine- 2-carboxylate A->B  MeOH, SOCl₂ C Methyl 1-(Boc)-4-hydroxy- piperidine-2-carboxylate B->C  Boc₂O, Base D Methyl 1-(Boc)-4-oxo- piperidine-2-carboxylate C->D  [Oxidation] E Final Product: 1-(Boc)-4-oxopiperidine- 2-carboxylic Acid D->E  LiOH, H₂O

Caption: General synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My primary issue is a low yield during the oxidation of the 4-hydroxyl group (Step 3). What are the common causes and solutions?

This is the most critical and yield-determining step of the synthesis. Low yields typically stem from incomplete reactions, byproduct formation, or degradation of the starting material.

  • Probable Cause A: Incomplete Reaction

    • Explanation: The chosen oxidant may be insufficient, or the reaction conditions may not be optimal for driving the reaction to completion. For sterically hindered secondary alcohols, reaction times can be longer than anticipated.

    • Solutions:

      • Verify Reagent Quality: Ensure your oxidant (e.g., Dess-Martin Periodinane, TEMPO) is of high purity and has been stored correctly. DMP, for example, is moisture-sensitive.

      • Increase Oxidant Stoichiometry: Increase the equivalents of the oxidizing agent in increments (e.g., from 1.2 eq. to 1.5 eq.). Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal amount without promoting side reactions.[3]

      • Extend Reaction Time: Continue to monitor the reaction beyond the initially planned time. Some oxidations can take several hours to reach completion.[3]

  • Probable Cause B: Byproduct Formation

    • Explanation: The conditions of the oxidation can sometimes lead to undesired chemical pathways. With methods like Swern oxidation, precise temperature control is paramount to prevent the decomposition of the activated intermediate, which can lead to Pummerer rearrangement byproducts.

    • Solutions:

      • Strict Temperature Control (Swern Oxidation): When using a Swern oxidation, the internal temperature must be maintained below -65 °C during the addition of DMSO and the alcohol.[3] Allowing the temperature to rise prematurely is a common cause of failure.

      • Choose a Milder Reagent: If temperature control is an issue, switch to a milder, room-temperature oxidant like Dess-Martin Periodinane (DMP), which is known for its high selectivity and operational simplicity.[3]

      • Avoid Harsh pH: Ensure the workup conditions are not strongly acidic, as this could potentially compromise the acid-labile N-Boc protecting group.[4]

Question 2: I'm observing multiple spots on my TLC after the final saponification step (Step 4), making purification difficult. What's going wrong?

  • Explanation: This issue usually indicates that either the prior oxidation step was incomplete or the saponification itself has not gone to completion, resulting in a mixture of the desired carboxylic acid, the starting ester, and the unoxidized alcohol.

  • Solutions:

    • Confirm Complete Oxidation: Before beginning the saponification, ensure the oxidation step is 100% complete via TLC or LC-MS. It is far easier to remove excess oxidant and its byproducts than to separate the desired keto-acid from the starting hydroxy-ester.

    • Optimize Saponification Conditions:

      • Solvent: Ensure your keto-ester is fully dissolved. A co-solvent system like THF/water or Methanol/water is often necessary.

      • Base Equivalents: Use a sufficient excess of the base (e.g., 2-3 equivalents of LiOH) to ensure complete hydrolysis and to neutralize the product acid.

      • Reaction Time: Allow the reaction to stir at room temperature for several hours or until TLC analysis shows the complete disappearance of the starting ester.

    • Refine Workup Procedure: After saponification, carefully acidify the aqueous layer with a cooled acid (e.g., 1M HCl) to a pH of ~3-4 to protonate the carboxylate. Extract the product promptly with a suitable organic solvent like ethyl acetate. Incomplete acidification will result in the product remaining as a salt in the aqueous layer, drastically reducing your isolated yield.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which oxidation method do you recommend for the highest and most consistent yield?

There is no single "best" method, as the ideal choice depends on scale, available equipment, and tolerance for certain reagents. We recommend Dess-Martin Periodinane (DMP) for lab-scale synthesis due to its reliability and mild conditions.

Method Typical Yield Pros Cons Scale
Swern Oxidation >95%High yield, fast reaction.Requires cryogenic temperatures (-78 °C), unpleasant odor (dimethyl sulfide), sensitive to temperature fluctuations.[3]Small to Medium
DMP Oxidation 90-98%Mild (room temp), easy workup, high selectivity.[3]Reagent is expensive and can be explosive under shock/heat.Small to Medium
TEMPO-Catalyzed 85-95%Catalytic, uses inexpensive bleach as the stoichiometric oxidant, environmentally greener.[3]Can be slower, requires careful control of pH and addition rate.Medium to Large

FAQ 2: How can I effectively monitor the reaction progress by TLC?

  • Oxidation Step: Use a non-polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product ketone will be less polar (higher Rf) than the starting alcohol. Use a potassium permanganate (KMnO₄) stain; the starting alcohol will show up as a yellow spot, while the product ketone will not react.

  • Saponification Step: Use a more polar system (e.g., 70-100% Ethyl Acetate in Hexanes, possibly with 1% acetic acid). The product carboxylic acid will be significantly more polar (lower Rf) than the starting ester. Visualize with a standard UV lamp (if applicable) and a p-anisaldehyde or permanganate stain.

FAQ 3: My final product is an oil, but literature suggests it should be a solid. What should I do?

The product can sometimes be isolated as a thick oil or amorphous solid, especially if trace solvent or impurities are present.

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization by washing away minor impurities that inhibit the process.

  • Purification: If trituration fails, the oil may need to be purified by flash column chromatography on silica gel.

  • Verify Purity: Confirm the identity and purity of the oily product by ¹H NMR and LC-MS before proceeding.

Section 4: Detailed Experimental Protocols

The following protocols are optimized for the synthesis of the (S)-enantiomer, starting from commercially available (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid.

G cluster_prot1 Protocol 1: Esterification & Boc Protection cluster_prot2 Protocol 2: DMP Oxidation cluster_prot3 Protocol 3: Saponification P1_Start Start: (2S,4R)-4-Hydroxypiperidine- 2-carboxylic acid P1_Step1 1. Add MeOH. 2. Cool to 0 °C. 3. Add SOCl₂ dropwise. P1_Start->P1_Step1 P1_Step2 4. Reflux for 4h. 5. Concentrate. P1_Step1->P1_Step2 P1_Step3 6. Dissolve in DCM. 7. Add TEA and Boc₂O. 8. Stir overnight. P1_Step2->P1_Step3 P1_End Intermediate: Methyl 1-(Boc)-(4R)-hydroxy- (2S)-piperidine-2-carboxylate P1_Step3->P1_End P2_Start Start: Hydroxy-ester Intermediate P2_Step1 1. Dissolve in anhydrous DCM. 2. Add DMP (1.5 eq). P2_Start->P2_Step1 P2_Step2 3. Stir at RT for 2-4h. 4. Monitor by TLC. P2_Step1->P2_Step2 P2_Step3 5. Quench with Na₂S₂O₃/NaHCO₃. 6. Extract with DCM. P2_Step2->P2_Step3 P2_End Intermediate: Methyl 1-(Boc)-4-oxo- (2S)-piperidine-2-carboxylate P2_Step3->P2_End P3_Start Start: Keto-ester Intermediate P3_Step1 1. Dissolve in THF/H₂O. 2. Add LiOH (2.0 eq). P3_Start->P3_Step1 P3_Step2 3. Stir at RT for 3h. 4. Monitor by TLC. P3_Step1->P3_Step2 P3_Step3 5. Acidify to pH 3-4 with 1M HCl. 6. Extract with EtOAc. P3_Step2->P3_Step3 P3_End Final Product: (S)-1-(Boc)-4-oxopiperidine- 2-carboxylic acid P3_Step3->P3_End

Caption: Step-by-step experimental workflow overview.

Protocol 1: Synthesis of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

  • Suspend (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via syringe, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The mixture should become a clear solution.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude methyl ester hydrochloride salt.

  • Dissolve the crude salt in dichloromethane (DCM) (0.2 M) and cool to 0 °C.

  • Add triethylamine (TEA) (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by flash chromatography.

Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)

  • Dissolve the hydroxy-ester intermediate (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.[3]

  • Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude keto-ester, which is often pure enough for the next step.

Protocol 3: Saponification to (S)-1-(Boc)-4-oxopiperidine-2-carboxylic acid

  • Dissolve the crude keto-ester (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 by the slow addition of 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which may be a white solid or a pale oil.[5]

References

Technical Support Center: Synthesis of N-Boc-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Boc-4-oxopiperidine-2-carboxylic acid. This versatile building block is crucial in medicinal chemistry, but its synthesis can present challenges, leading to undesired side products and reduced yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, providing not just solutions but the chemical reasoning behind them.

Introduction: Navigating the Synthetic Landscape

N-Boc-4-oxopiperidine-2-carboxylic acid is a chiral heterocyclic compound featuring a ketone, a carboxylic acid, and a Boc-protected amine. The primary synthetic routes typically involve either the cyclization of an acyclic precursor via Dieckmann condensation or the oxidation of a 4-hydroxy-piperidine precursor. Each pathway has a unique profile of potential side reactions that can complicate purification and impact final yield. This guide will address specific problems organized by these common synthetic strategies.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and actionable solutions.

Section 1: Issues Arising from the Dieckmann Condensation Route

The Dieckmann condensation is a powerful intramolecular reaction for forming the cyclic β-keto ester core of the target molecule.[1][2] However, competing intermolecular reactions and improper reaction conditions can lead to a complex mixture of products.

Q1: My Dieckmann condensation resulted in a very low yield of the desired product and a large amount of a viscous, high-molecular-weight oil. What is the likely cause?

A1: This is a classic sign of intermolecular Claisen condensation , leading to the formation of dimers or oligomers.[3] The Dieckmann condensation (intramolecular) and the standard Claisen condensation (intermolecular) are competing reactions. When the concentration of the starting diester is too high, the reactive enolate intermediate is more likely to encounter and react with another molecule of the diester rather than its own other ester group.

Root Cause Analysis:

  • High Concentration: Favors intermolecular reactions.

  • Insufficiently Strong Base: A base that is not strong enough to rapidly and quantitatively form the enolate can leave unreacted starting material available for intermolecular attack.

  • Slow Addition of Substrate: If the diester is added too slowly to the base, the portion already added can oligomerize before the full addition is complete.

Troubleshooting & Preventative Measures:

  • Employ High-Dilution Conditions: Running the reaction at a very low concentration (e.g., 0.01-0.05 M) significantly favors the intramolecular cyclization. This can be achieved by using a larger volume of solvent or by the slow, controlled addition of the diester solution to a solution of the base using a syringe pump.

  • Select an Appropriate Base: Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or toluene.[4] These bases ensure rapid and complete enolate formation.

  • Stoichiometry of the Base: The resulting β-keto ester product has an acidic α-proton. The base will deprotonate this product, driving the reaction equilibrium forward.[2] Therefore, slightly more than one equivalent of base is theoretically required. Using at least 1.1 equivalents is a common practice.

Workflow Diagram: Favoring Intramolecular Cyclization

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways High_Conc High Concentration Inter Intermolecular Rxn (Oligomerization) High_Conc->Inter Favors Low_Conc Low Concentration (High Dilution) Intra Intramolecular Rxn (Dieckmann Cyclization) Low_Conc->Intra Favors

Caption: Logic diagram illustrating the effect of concentration on reaction outcome.

Q2: My reaction appears to work, but after acidic workup, I isolate a product that lacks the Boc group. Why did this happen?

A2: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5] The acidic workup required to protonate the enolate product and neutralize the base can be sufficient to cleave the Boc group, especially if a strong acid is used or the exposure time is prolonged.

Troubleshooting & Preventative Measures:

  • Careful Acidification: Quench the reaction by carefully adding a milder acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like citric acid or acetic acid, at low temperatures (0 °C).

  • pH Control: Monitor the pH during the workup and avoid dropping it below pH 4-5.

  • Minimize Exposure: Perform the acidic wash and subsequent extractions quickly to minimize the contact time between the product and the acidic aqueous phase.

  • Alternative Workup: In some cases, the reaction can be quenched with a proton source like water or methanol, the solvent removed under reduced pressure, and the product purified directly by column chromatography, bypassing a harsh acidic wash.

Section 2: Issues Arising from Oxidation of 4-Hydroxy Precursors

A common alternative route involves the oxidation of N-Boc-4-hydroxypiperidine-2-carboxylic acid (or its ester) to the corresponding ketone. The choice of oxidant is critical to avoid side reactions.

Q1: My oxidation reaction is incomplete. I still see a significant amount of the starting alcohol in the crude product mixture. What should I do?

A1: Incomplete oxidation is a frequent issue and can stem from several factors related to the oxidant or the reaction setup.

Root Cause Analysis:

  • Insufficient Oxidant: The stoichiometry of the oxidant may be too low, or the reagent may have degraded over time. Reagents like Dess-Martin periodinane (DMP) can be moisture-sensitive.

  • Low Reaction Temperature: Some oxidations require specific temperatures to proceed at a reasonable rate. For example, Swern oxidations must be carefully warmed from -78 °C.[6]

  • Poor Reagent Quality: The oxidant may be of low purity or has decomposed upon storage.

Troubleshooting & Preventative Measures:

  • Verify Reagent Stoichiometry and Quality: Use a fresh bottle of the oxidizing agent or test its activity on a simple substrate. It is common to use a slight excess of the oxidant (e.g., 1.2-1.5 equivalents for DMP or Swern conditions).[6][7]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (if the protocol allows) or simply a longer reaction time may be sufficient.

  • Ensure Anhydrous Conditions: Many oxidation reactions, particularly Swern and those using DMP, require strictly anhydrous conditions. Any moisture can quench the active oxidizing species.

Q2: Besides my desired ketone, I've isolated a byproduct that appears to be a lactone. How did this form?

A2: This is likely the result of an intramolecular Baeyer-Villiger oxidation, especially if you are using an oxidant with peroxy-like character or under conditions that can generate such species. While less common with standard Swern or DMP oxidations, certain reagents or contaminants could facilitate this pathway. A more likely cause, however, is a subsequent reaction if the carboxylic acid at C2 is not protected (e.g., as an ester). The ketone and carboxylic acid can potentially cyclize under certain workup or purification conditions, although this is less common for a 6-membered ring lactone formation from a piperidine core. A more plausible scenario involves an impurity in the starting material or an unexpected rearrangement.

Troubleshooting & Preventative Measures:

  • Protect the Carboxylic Acid: The most robust synthetic strategy is to protect the C2 carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the oxidation. The ester is significantly less reactive and will prevent intramolecular side reactions. The ester can be hydrolyzed in a subsequent step.

  • Choose a Mild, Specific Oxidant: Stick to highly reliable and specific oxidation protocols like Dess-Martin Periodinane (DMP) or a carefully executed Swern oxidation, which are known for their selectivity for converting alcohols to ketones without over-oxidation.

Troubleshooting Flowchart: Post-Oxidation Analysis

G cluster_outcomes Observed Outcomes cluster_causes Probable Causes start Analyze Crude Product (TLC, LCMS) outcome1 Starting Material (Alcohol) Remains start->outcome1 outcome2 Boc Group Absent start->outcome2 outcome3 Unexpected Byproduct (e.g., Lactone) start->outcome3 cause1 Insufficient/Degraded Oxidant Low Temperature outcome1->cause1 cause2 Harsh Acidic Workup outcome2->cause2 cause3 Over-oxidation or Intramolecular Cyclization outcome3->cause3

Caption: Decision-making flowchart for troubleshooting oxidation reactions.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to identify these side products? A: A combination of techniques is essential.[8]

  • Thin Layer Chromatography (TLC): Excellent for initial reaction monitoring and identifying the presence of multiple components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying the molecular weights of the components in your crude mixture. This can quickly confirm the presence of dimers (double the expected mass), de-protected product, or unreacted starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural elucidation of both the desired product and any isolated impurities. The disappearance of the alcohol proton/carbon signal and the appearance of a ketone carbon signal (~200 ppm) confirms oxidation. The presence or absence of the characteristic tert-butyl signal (~1.5 ppm, 9H) confirms the integrity of the Boc group.

Table 1: Common Impurities and Their Analytical Signatures

Impurity/Side ProductProbable OriginKey Analytical Signature (¹H NMR / MS)
Starting Alcohol Incomplete Oxidation¹H: Presence of CH -OH proton. MS: M+H matches starting material.
Deprotected Ketone Acidic Cleavage¹H: Absence of 9H singlet at ~1.5 ppm. MS: M+H is 100 units less than expected.
Dimer/Oligomer Intermolecular CondensationMS: M+H is ~2x (or higher) than the starting material's mass. NMR will be complex.
Unprotected Piperidine Impure Starting MaterialCan cause numerous downstream byproducts. Check starting material for a free N-H proton.[8]

Q: Can impurities in my starting materials cause these side reactions? A: Absolutely. Using impure starting materials is a primary cause of unexpected side products.[9] For example, if your 4-hydroxypiperidine precursor is not fully Boc-protected, the free secondary amine can compete in reactions, leading to N-alkylation or other undesired transformations.[8] Always verify the purity of your starting materials by NMR or LC-MS before beginning a multi-step synthesis.

Q: What is a reliable protocol to minimize side products during oxidation? A: A Dess-Martin Periodinane (DMP) oxidation is often preferred for its mild conditions and high selectivity.

Protocol: Dess-Martin Periodinane (DMP) Oxidation [6]

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-4-hydroxypiperidine-2-carboxylic acid ester (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve and the layers become clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

Technical Support Center: Chromatography Purification of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the chromatographic purification of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the successful purification of this critical pharmaceutical intermediate.[1]

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of novel therapeutics. Its structure, containing a Boc-protected amine, a ketone, and a carboxylic acid, presents unique challenges during chromatographic purification. The polarity of the carboxylic acid group often leads to poor retention on standard reversed-phase columns, while the acidic nature of silica gel in normal-phase chromatography can potentially cleave the acid-labile Boc protecting group.[2][3] This guide will address these challenges and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound via chromatography.

Problem 1: Poor or No Retention on a C18 Reversed-Phase Column

Symptom: The compound elutes in or very near the void volume of the column, even with a highly aqueous mobile phase.

Probable Causes:

  • High Polarity: The carboxylic acid group makes the molecule highly polar, leading to weak interaction with the nonpolar C18 stationary phase.[4]

  • Ionization of the Carboxylic Acid: At neutral or basic pH, the carboxylic acid is deprotonated to its carboxylate form, which is highly water-soluble and has minimal retention on a reversed-phase column.

Solutions:

  • Mobile Phase pH Adjustment: Suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase.[4] Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the aqueous portion of the mobile phase will protonate the carboxylate, making the molecule more neutral and increasing its retention.[4]

  • Use of an Appropriate Buffer: For reproducible retention times, especially in gradient elution, using a buffer is recommended.[4][5] A phosphate buffer at a pH of around 2.5 can be effective.[4]

  • Consider Alternative Stationary Phases: If pH adjustment is insufficient, consider using a more polar reversed-phase column, such as one with a polar-embedded or polar-endcapped stationary phase. These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[6] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous solvent.

Problem 2: Peak Tailing in Reversed-Phase or Normal-Phase Chromatography

Symptom: The chromatographic peak is asymmetrical, with a pronounced "tail."

Probable Causes:

  • Secondary Interactions with Silica: In both reversed-phase (residual silanols) and normal-phase chromatography, the acidic silanol groups on the silica surface can interact with the basic nitrogen of the piperidine ring, leading to peak tailing.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[7]

  • Inappropriate Mobile Phase: A mobile phase that does not sufficiently solvate the analyte can lead to tailing.

Solutions:

  • Mobile Phase Modification (Reversed-Phase):

    • Low pH: As mentioned for improving retention, a low pH mobile phase will also protonate the piperidine nitrogen, minimizing its interaction with residual silanols.[4]

    • Increase Buffer Strength: A higher buffer concentration can sometimes help to mask the active sites on the silica surface.[5]

  • Mobile Phase Modification (Normal-Phase):

    • Addition of a Polar Modifier: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine or ammonia to the mobile phase can help to block the active silanol sites and improve peak shape.[8]

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.[7]

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups and are less prone to causing peak tailing with basic compounds.[7]

Problem 3: Suspected On-Column Degradation (Loss of the Boc Group)

Symptom: Appearance of a new, more polar peak in the chromatogram, often accompanied by a decrease in the desired product's peak area. This is a significant risk in normal-phase chromatography.

Probable Cause:

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[3][9] The acidic nature of standard silica gel can be sufficient to cause partial or complete removal of the Boc group during the chromatographic run.[8]

Solutions:

  • Deactivate the Silica Gel: Before packing the column, the silica gel can be treated with a base, such as triethylamine, to neutralize the acidic silanol groups.[8] A common practice is to include a small percentage (e.g., 0.1-1%) of triethylamine in the eluent.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for acid-sensitive compounds.[8]

    • Florisil: This is another alternative adsorbent that is less acidic than silica gel.[8]

  • Reversed-Phase Chromatography: This is generally the preferred method for Boc-protected compounds as the mobile phases are typically less harsh. However, care must be taken with very low pH mobile phases (e.g., below pH 2) for extended periods.

  • Minimize Residence Time on the Column: Use a faster flow rate and a steeper gradient to reduce the time the compound spends in contact with the stationary phase.

Problem 4: Difficulty in Achieving Enantiomeric Separation (for chiral purification)

Symptom: The (S)- and (R)-enantiomers of this compound co-elute.

Probable Cause:

  • Use of an Achiral Stationary Phase: Enantiomers have identical physical properties in a non-chiral environment and will not be separated on standard chromatographic columns.

Solutions:

  • Chiral Stationary Phases (CSPs): The most direct method for separating enantiomers is to use a chiral HPLC column. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for a wide range of compounds. Method development will be required to find the optimal mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes.[10]

  • Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[11] After separation, the derivatizing agent would need to be removed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for this compound?

A1: Given the polarity of the carboxylic acid, a normal-phase system will likely require a polar eluent. Start with a gradient of ethyl acetate in hexanes. If the compound does not move from the baseline, you will need to add a more polar solvent like methanol. A common starting eluent system for polar, acidic compounds is dichloromethane with a small percentage of methanol.[12] To mitigate peak tailing and potential Boc-group cleavage, consider adding 0.1-1% triethylamine or a few drops of acetic acid to the mobile phase to improve peak shape.

Q2: Can I use UV detection for this compound?

A2: The this compound molecule has a ketone and a carbamate group, which will have some UV absorbance at low wavelengths (around 200-220 nm). However, the chromophores are not very strong. For better sensitivity, especially at low concentrations, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more suitable.

Q3: How can I confirm if the Boc group is being cleaved during purification?

A3: The best way to confirm this is by collecting the suspect peak and analyzing it by Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. The deprotected compound will have a molecular weight that is 100.12 g/mol less than the starting material. In the ¹H NMR spectrum, the characteristic singlet for the nine protons of the tert-butyl group (around 1.4 ppm) will be absent.

Q4: What are the ideal storage conditions for the purified compound?

A4: The purified compound should be stored in a cool, dry place. Some suppliers recommend refrigeration. It is a white to off-white solid with a melting point in the range of 121-125 °C.[1]

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Method Development
ParameterFlash Chromatography (Normal Phase)HPLC (Reversed-Phase)
Stationary Phase Silica Gel (consider deactivation)C18, 5 µm
Mobile Phase A Hexane or DichloromethaneWater + 0.1% TFA
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile + 0.1% TFA
Gradient 0-100% B over 20 column volumes5-95% B over 20 minutes
Flow Rate Dependent on column size1.0 mL/min for a 4.6 mm ID column[4]
Detection TLC with a suitable stain (e.g., permanganate)UV at 210 nm or ELSD/MS
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Prepare a slurry of silica gel in your starting mobile phase (e.g., hexane).

  • Add 1% (v/v) triethylamine to the slurry.

  • Gently stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel as you normally would.

  • Equilibrate the packed column with the starting mobile phase containing 0.5-1% triethylamine before loading your sample.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Troubleshooting_Workflow Start Start Purification Problem_ID Identify Primary Issue Start->Problem_ID No_Retention Poor/No Retention (Reversed-Phase) Problem_ID->No_Retention Is retention poor? Peak_Tailing Peak Tailing Problem_ID->Peak_Tailing Are peaks tailing? Degradation Suspected Degradation (Boc Cleavage) Problem_ID->Degradation Is there degradation? Good_Separation Good Separation Problem_ID->Good_Separation Is separation good? Sol_pH Adjust Mobile Phase pH (e.g., add 0.1% TFA) No_Retention->Sol_pH Sol_HILIC Switch to HILIC No_Retention->Sol_HILIC Sol_Modifier Add Mobile Phase Modifier (e.g., TEA for NP, adjust pH for RP) Peak_Tailing->Sol_Modifier Sol_Load Reduce Sample Load Peak_Tailing->Sol_Load Sol_Deactivate Deactivate Silica (use TEA) Degradation->Sol_Deactivate Sol_Alt_Phase Use Alternative Phase (Alumina, Reversed-Phase) Degradation->Sol_Alt_Phase End Purification Successful Good_Separation->End Sol_pH->Problem_ID Re-evaluate Sol_HILIC->End Sol_Modifier->Problem_ID Re-evaluate Sol_Deactivate->Problem_ID Re-evaluate Sol_Alt_Phase->End

Caption: A flowchart for troubleshooting common chromatography issues.

References

Technical Support Center: Optimization of Coupling Reactions for N-Boc-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the optimization and troubleshooting of amide coupling reactions involving N-Boc-4-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered and functionally rich building block. This document provides field-proven insights, detailed protocols, and a logical framework for diagnosing and resolving common experimental issues.

Introduction: The Challenge of a Hindered Piperidine Scaffold

N-Boc-4-oxopiperidine-2-carboxylic acid is a valuable synthetic intermediate, combining a conformationally restricted piperidine ring with a chiral center alpha to a carboxylic acid. While essential for building complex molecular architectures, its structure presents distinct challenges for amide bond formation:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group and the cyclic nature of the piperidine ring impede the approach of the amine coupling partner.

  • Risk of Racemization: The chiral center at the C2 position is susceptible to epimerization under standard coupling conditions, particularly with strong bases or extended reaction times.[1][2]

  • Reactivity of the Ketone: While generally stable, the ketone at C4 can potentially influence the electronic environment or participate in undesired side reactions under certain conditions.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the coupling of N-Boc-4-oxopiperidine-2-carboxylic acid.

Question 1: My reaction shows low or no product yield. What are the most likely causes?

Answer: Low or non-existent yield is the most common problem and typically points to one of four primary issues: incomplete carboxylic acid activation, amine deactivation, overwhelming steric hindrance, or the presence of moisture.[3][4]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine.[5] If the coupling reagent is not potent enough or is used in insufficient amounts, this activation step will be the bottleneck. For a hindered substrate like this, a high-reactivity reagent is paramount.

  • Suboptimal Reagent Choice: Standard carbodiimides like DCC or EDC alone may be insufficient for this sterically demanding acid. More potent uronium/aminium or phosphonium salt reagents are often required.[3]

  • Hydrolysis: The activated carboxylic acid intermediate is highly sensitive to water. Any moisture in the solvents, reagents, or glassware will lead to hydrolysis back to the starting carboxylic acid, halting the reaction.[3] It is critical to use anhydrous solvents and reagents.

  • Incorrect Stoichiometry or Addition Order: For uronium/aminium reagents like HATU or HBTU, pre-activation of the carboxylic acid before adding the amine is crucial.[3][6] Adding all components simultaneously can lead to side reactions, such as guanidinylation of the amine by the coupling reagent.[2][7]

Troubleshooting Workflow: Low Yield

This decision tree provides a logical path to diagnose and solve low-yield issues.

G start Low or No Yield? reagent 1. Re-evaluate Coupling Reagent - Is it potent enough for a hindered acid? - Using carbodiimide? Add HOBt/Oxyma. - Consider HATU, HCTU, or COMU. start->reagent Start Here conditions 2. Verify Anhydrous Conditions - Use freshly dried solvents (DMF, DCM). - Dry reagents and glassware. reagent->conditions If no improvement success Yield Improved reagent->success Solved protocol 3. Check Protocol - Using HATU/HBTU? Pre-activate acid for 15-30 min before adding amine. - Is base stoichiometry correct (e.g., 2 eq. DIPEA)? conditions->protocol If no improvement conditions->success Solved temp_time 4. Adjust Temperature & Time - Reaction may be slow due to sterics. - Extend reaction time (monitor by LC-MS). - Gentle warming (40-50°C) may help, but increases racemization risk. protocol->temp_time If no improvement protocol->success Solved temp_time->success Solved

Caption: Troubleshooting workflow for low reaction yield.

Question 2: How do I choose the optimal coupling reagent, base, and solvent?

Answer: The choice of reagents is critical for balancing reactivity with the suppression of side reactions.

Coupling Reagents: For this hindered acid, high-reactivity reagents are strongly recommended.

ReagentAdvantagesDisadvantagesBest For
HATU High reactivity, fast reaction times, low racemization risk.[8][9]High cost; can cause guanidinylation of the amine if not pre-activated.[2][9]Difficult, sterically hindered couplings where speed and yield are critical.
HCTU / TCTU Similar reactivity to HATU but often more cost-effective.Can also cause guanidinylation.[10] Benzotriazole-based reagents carry a higher safety risk.[11]A good balance of high performance and moderate cost for routine hindered couplings.
COMU High efficiency, reduced racemization risk, and a better safety profile as it is not based on explosive benzotriazoles.[11][12]Higher cost than carbodiimides.Couplings where minimizing epimerization is paramount and safety is a key concern.
EDC + OxymaPure Economical, water-soluble byproducts for easy workup.[9] Oxyma is a superior additive to HOBt for suppressing racemization.[1][13]Less reactive than onium salts; may require longer reaction times or gentle heating. Can form N-acylurea byproducts.[9][14]Large-scale or cost-sensitive projects where reaction time is not the primary constraint.

Base Selection: The base neutralizes the acid formed and facilitates the reaction, but its strength and steric bulk directly impact racemization.[13]

  • DIPEA (N,N-Diisopropylethylamine): The most common choice. Its steric bulk makes it non-nucleophilic.[9] However, its strong basicity can sometimes promote racemization. Use 2.0-2.5 equivalents.

  • NMM (N-Methylmorpholine) or 2,4,6-Collidine: These are weaker, more sterically hindered bases.[1][14] They are excellent choices if racemization is detected with DIPEA, as they are less likely to abstract the alpha-proton.[13]

Solvent Selection: The primary consideration is the solubility of all reactants.

  • DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that dissolves most starting materials and reagents. Ensure it is anhydrous.

  • DCM (Dichloromethane): A less polar option. While good for many couplings, solubility of the starting acid or amine salt can be an issue.[15]

  • NMP (N-Methyl-2-pyrrolidone): A highly polar solvent, useful if solubility is a major problem in DMF or DCM.[6]

Question 3: I've formed the product, but analytical data shows it's a mix of diastereomers. How can I prevent racemization?

Answer: Racemization (or epimerization at the C2 center) is a significant risk with α-amino acid derivatives. It primarily occurs via the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize.[2][14]

Strategies to Minimize Racemization:
  • Use Additives: When using carbodiimides like EDC, additives are essential. 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are more effective at suppressing racemization than the classic 1-hydroxybenzotriazole (HOBt).[3][13]

  • Choose the Right Coupling Reagent: Uronium/aminium salts that incorporate a HOAt or Oxyma moiety, such as HATU and COMU respectively, are inherently "low-racemization" reagents.[8][12][13]

  • Select a Weaker Base: As mentioned above, switching from DIPEA to a less basic amine like N-methylmorpholine (NMM) or a highly hindered base like 2,4,6-collidine can significantly reduce the rate of proton abstraction from the chiral center.[1][13]

  • Control the Temperature: Run the reaction at room temperature or below (e.g., 0 °C to RT).[3] Avoid heating unless absolutely necessary, as higher temperatures accelerate racemization.

  • In Situ Acid Fluoride Formation: For extremely difficult cases, converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH can be effective. Acid fluorides are highly reactive but less prone to racemization.[3][14]

General Amide Coupling & Racemization Pathway

Caption: Productive vs. racemization pathways in amide coupling.

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU (Recommended Starting Point)

This protocol is designed for high yield and speed, making it ideal for initial trials and sterically demanding couplings.[3]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) to a flame-dried flask.

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1–1.2 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15–30 minutes. The solution may change color. This step is critical for forming the active ester.[6]

  • Amine Addition: Add the amine coupling partner (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions with hindered components may take 4–24 hours.

  • Workup:

    • Once complete, dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/OxymaPure

This method is a more economical alternative, suitable for larger-scale synthesis, with modern additives to ensure high fidelity.

  • Preparation: To a flask, add N-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq), the amine partner (1.1 eq), and OxymaPure (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DMF or DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12–24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer with 1M HCl (to remove unreacted amine and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted acid and Oxyma), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

stability issues of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with expert insights and practical solutions to navigate the inherent stability challenges of this molecule in solution, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile

This section addresses fundamental questions regarding the chemical nature and stability of this compound.

Q1: What are the primary chemical features of this molecule that influence its stability?

A1: The stability of this compound is dictated by three key structural motifs. Understanding these "hotspots" is crucial for predicting and preventing degradation.

  • The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used amine protecting group, prized for its stability in basic and nucleophilic conditions. However, it is inherently designed to be labile under acidic conditions.[][2]

  • The β-Keto Acid System: The molecule contains a ketone at the C4 position, which is beta (β) to the carboxylic acid at the C2 position. This arrangement makes the molecule susceptible to decarboxylation (the loss of CO₂), a common reaction for β-keto acids, particularly when heated.[3][4][5]

  • The Chiral Center at C2: The α-carbon (C2) is a stereocenter. The hydrogen atom on this carbon is acidic because it is positioned between two electron-withdrawing groups (the C4-ketone and the C2-carboxyl). This acidity makes the C2 position prone to epimerization under certain conditions, especially basic pH.[6]

Instability_Hotspots cluster_keys Potential Instability Points mol mol Boc Boc Group (Acid-Labile) KetoAcid β-Keto Acid Moiety (Thermal/pH-Sensitive Decarboxylation) Chiral α-Carbon (C2) (Base-Catalyzed Epimerization) p1 p1->Boc p2 p2->Chiral p3 p3->KetoAcid

Caption: Key structural features contributing to instability.

Q2: What are the main degradation pathways I should be aware of?

A2: There are three primary degradation pathways that can occur in solution:

  • Acid-Catalyzed Deprotection: Exposure to acidic conditions (typically pH < 4) will cleave the Boc group, yielding 4-oxopiperidine-2-carboxylic acid and gaseous byproducts.[7][8] This is often an unintended side reaction during acidic workups or when using acidic reagents.

  • Decarboxylation: Upon heating or in non-neutral pH conditions, the molecule can lose carbon dioxide (CO₂) to form N-Boc-4-piperidone.[5][9] This is a significant concern in reactions requiring elevated temperatures.

  • Epimerization: In the presence of a base, the proton at the C2 position can be abstracted to form a planar enolate intermediate. Reprotonation can occur from either face, leading to a loss of stereochemical purity (epimerization).[6]

Degradation_Pathways cluster_products Degradation Products parent 1-(Boc)-4-oxopiperidine-2-carboxylic acid deprotected 4-Oxopiperidine-2-carboxylic acid parent->deprotected  Strong Acid (e.g., TFA, HCl)  pH < 4 decarboxylated N-Boc-4-piperidone parent->decarboxylated  Heat (> 60°C)  Acidic/Basic Conditions epimerized Epimer at C2 parent->epimerized  Base (e.g., Et₃N, NaHCO₃)  pH > 8

Caption: The three primary degradation pathways.

Q3: What are the ideal storage and handling conditions for this compound?

A3: To ensure long-term viability, both solid and solution forms require specific conditions.

Format Storage Temperature Atmosphere Recommended Solvents (for solutions) Notes
Solid 2-8°CInert (Argon or Nitrogen)N/AKeep tightly sealed in a dry place to prevent moisture absorption.[10]
Solution -20°C or -80°CInertAnhydrous, aprotic solvents (e.g., Dioxane, THF, DMF)Prepare solutions fresh whenever possible. Avoid long-term storage in protic solvents like methanol or water.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q: My reaction yield is consistently low, and I detect a byproduct with a lower molecular weight by LC-MS. What's happening?

A: This is a classic symptom of decarboxylation . The loss of the carboxylic acid group (as CO₂) results in the formation of N-Boc-4-piperidone, which has a molecular weight that is 44.01 g/mol lower than the starting material.

  • Causality: The β-keto acid structure is thermally unstable. Running your reaction at elevated temperatures, even in a neutral solvent, can provide enough energy to drive the concerted, six-membered ring transition state required for decarboxylation.[4]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction protocol allows, reduce the temperature. Even a decrease from 80°C to 60°C can significantly slow the rate of decarboxylation.

    • Use Milder Bases/Acids: If your reaction requires basic or acidic conditions, opt for milder reagents or use them catalytically rather than stoichiometrically. Strong bases can facilitate the enolate formation that precedes decarboxylation.

    • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Q: The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of my product is poor, even though I started with stereochemically pure material. Why?

A: This strongly indicates that epimerization is occurring at the C2 position.

  • Causality: The proton at the C2 position is labile. In the presence of a base (e.g., triethylamine, DIPEA, or even basic workup conditions with sodium bicarbonate), this proton can be removed to form a planar enolate. This intermediate is achiral at the C2 position, and when it is reprotonated, it can form both stereoisomers, thus eroding the stereochemical purity.[6]

  • Troubleshooting Steps:

    • Avoid Strong Bases: If possible, use non-basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures (e.g., 0°C or -78°C).

    • Control pH During Workup: During aqueous workup, avoid prolonged exposure to basic conditions. A rapid extraction at a pH between 5-7 is ideal. If you must wash with a basic solution (e.g., sat. NaHCO₃), do it quickly and with vigorous stirring to minimize contact time.

    • Temperature Control: Epimerization is kinetically controlled. Keeping the temperature low throughout the reaction and workup will reduce the rate of proton abstraction.

Q: I'm losing the Boc protecting group during my reaction or workup, even when I'm not intentionally trying to deprotect it. How can I prevent this?

A: Unintended Boc deprotection is almost always due to exposure to acidic conditions.

  • Causality: The Boc group is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl cation.[8] This can be triggered by strong acids (TFA, HCl) but also by weaker Lewis acids or even protic solvents under certain conditions.[7][11]

  • Troubleshooting Steps:

    • Scrutinize All Reagents: Ensure that none of your reagents are acidic or contain acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

    • Buffer the Reaction: If compatible with your chemistry, consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge to scavenge any adventitious acid.

    • Modify the Workup: Avoid acidic washes (e.g., 1M HCl, sat. NH₄Cl) if the product is to remain Boc-protected. Use a neutral wash with brine or a carefully controlled wash with a dilute buffer (pH ~7).

Troubleshooting_Workflow start Problem Observed in Experiment q1 Is Yield Low & Byproduct MW is ~44 less? start->q1 q2 Is Stereochemical Purity Decreasing? start->q2 q3 Is Boc Group Being Lost? start->q3 sol1 Issue: Decarboxylation 1. Lower Reaction Temp 2. Use Milder Base/Acid 3. Minimize Reaction Time q1->sol1 Yes sol2 Issue: Epimerization 1. Avoid Strong Bases 2. Control Workup pH (5-7) 3. Keep Temperature Low q2->sol2 Yes sol3 Issue: Deprotection 1. Check Reagent Purity 2. Buffer the Reaction 3. Use Neutral Workup q3->sol3 Yes

Caption: A decision tree for troubleshooting common issues.

Part 3: Recommended Protocols & Methodologies

To ensure the integrity of your compound, we recommend the following validated protocols.

Protocol 1: Preparation of a Stock Solution for Screening

This protocol is designed to minimize degradation when preparing a solution for immediate use in biological assays or reaction screening.

  • Pre-analysis: Bring the solid this compound to room temperature in a desiccator before opening to prevent moisture condensation.

  • Solvent Choice: Use anhydrous, HPLC-grade DMSO or DMF. These aprotic solvents are less likely to participate in degradation pathways compared to protic solvents like methanol or ethanol.

  • Dissolution: Weigh the required amount of solid into a clean, dry vial. Add the solvent to achieve the target concentration (e.g., 10 mM).

  • Mixing: Vortex gently at room temperature for 1-2 minutes until fully dissolved. Avoid using sonication, as the localized heating can promote decarboxylation.

  • Storage & Use: Use the solution immediately. If short-term storage is unavoidable, blanket the vial with argon or nitrogen, seal tightly, and store at -80°C for no more than 24 hours. Perform a quick purity check by LC-MS before use if stored.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its potential degradants.

  • Rationale: This reverse-phase method is designed to provide good separation between the relatively polar parent compound, the more polar deprotected product, and the less polar decarboxylated product.

Parameter Recommendation
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection UV at 210 nm and/or Mass Spectrometry (ESI+)
Expected Elution Order 1. Deprotected Product, 2. Parent Compound, 3. Decarboxylated Product

Note: The use of formic acid provides a consistent low pH to ensure sharp peak shape for the carboxylic acid but may cause slow, on-column deprotection over many injections. Method validation is essential.[12]

References

preventing racemization of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid during activation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Preserving Stereochemical Integrity

Topic: Preventing Racemization of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid During Activation

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering racemization—the loss of stereochemical purity—at the α-carbon of N-Boc-4-oxopiperidine-2-carboxylic acid during the critical carboxylic acid activation step. Due to the presence of the C4 ketone, this valuable building block is particularly susceptible to epimerization, which can compromise the efficacy and safety of the final therapeutic agent.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc-4-oxopiperidine-2-carboxylic acid racemizing during activation?

A1: Racemization during the activation of N-protected amino acids, including your specific compound, primarily occurs through two mechanisms.[1][2] The most common pathway is the formation of a planar 5(4H)-oxazolone intermediate.[2][3] The α-proton on this intermediate is highly acidic and can be easily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of D and L enantiomers.[3] A second pathway is the direct abstraction of the α-proton by a base, forming an enolate, which is also planar and subject to non-stereospecific reprotonation.[1][2] The electron-withdrawing effect of the C4-ketone in your molecule can exacerbate this issue by increasing the acidity of the α-proton.

Q2: Which coupling reagents are the safest to use to minimize racemization?

A2: The choice of coupling reagent is critical. While standard carbodiimides like DCC or DIC are effective, they can lead to significant racemization if used alone.[4] To prevent this, they should always be used with a racemization-suppressing additive.[5] Combinations such as DIC with 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl cyanohydroxyiminoacetate (Oxyma) are recommended.[4] Uronium/aminium salt-based reagents like HBTU, HATU, or COMU are highly efficient but must be used judiciously, as they require a base for activation, which can itself promote racemization.[5] COMU, which incorporates an Oxyma moiety, is often considered a safer and highly effective alternative to benzotriazole-based reagents.[6][7][8]

Q3: How does the choice of base impact racemization?

A3: The base is a major factor.[1] Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) significantly increase the rate of racemization by promoting the abstraction of the α-proton.[1][4] For sensitive substrates, a weaker or more sterically hindered base is preferable.[5] N-methylmorpholine (NMM) is a better choice than DIPEA.[3] The most recommended base for minimizing racemization is a highly hindered one, such as 2,4,6-collidine (TMP).[1][4][5]

Q4: What is the effect of temperature and pre-activation time?

A4: Higher temperatures accelerate nearly all reaction rates, including the rate of racemization.[4][9] Therefore, it is crucial to perform the activation and coupling at low temperatures, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. Prolonged pre-activation—the time between the addition of the coupling reagent/base and the introduction of the amine nucleophile—should be minimized. Extended pre-activation allows the activated acid to exist for a longer period, increasing the opportunity for oxazolone formation and subsequent racemization.[3][4]

Q5: How can I definitively check if my product has racemized?

A5: The most reliable method for determining the enantiomeric purity of your product is Chiral High-Performance Liquid Chromatography (HPLC).[4][10] This technique uses a chiral stationary phase (CSP) to separate the D and L enantiomers, allowing for precise quantification of the enantiomeric excess (% ee).[10][11][12] An alternative, indirect method involves derivatizing your amino acid with a chiral derivatizing agent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral C18 column.[10][13]

Part 2: In-Depth Troubleshooting & Protocols

Understanding the Primary Racemization Mechanism

The predominant pathway for racemization during the activation of N-urethane-protected amino acids is via an oxazolone intermediate. This process is particularly relevant when using activating agents like carbodiimides. The base present in the reaction facilitates the abstraction of the now-acidic Cα proton.

References

Technical Support Center: Efficient Removal of the Boc Protecting Group from N-Boc-4-oxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient deprotection of N-Boc-4-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient removal of the Boc protecting group, a key transformation in the synthesis of many pharmaceutical intermediates.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of N-Boc-4-oxopiperidine-2-carboxylic acid?

A1: The most common and effective methods for removing the tert-butoxycarbonyl (Boc) group involve acidic conditions.[4] The two most widely used reagent systems are:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6] A typical concentration ranges from 20-50% TFA in DCM.[7]

  • Hydrochloric acid (HCl) in an organic solvent, most commonly a 4M solution in 1,4-dioxane.[8][9]

The reaction is typically performed at room temperature and is often complete within 1-4 hours.[10][11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.[7]

Q2: My deprotection reaction is incomplete or very slow. What are the possible causes and how can I fix it?

A2: Incomplete deprotection is a frequent issue and can often be resolved by adjusting the reaction parameters.[10] Several factors could be at play:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[7] If the reaction is sluggish, consider increasing the concentration of the acid. For instance, if you are using 20% TFA in DCM, you might increase it to 50%.[7]

  • Inadequate Reaction Time or Temperature: Some substrates may require longer reaction times for complete deprotection.[7] Continue to monitor the reaction and allow it to proceed until the starting material is no longer visible by TLC or LC-MS. Gentle warming (e.g., to 40-50°C) can also be employed, but this should be done cautiously as it may promote side reactions.[8]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.[8] Ensure your substrate is completely soluble. If necessary, a different solvent system might be required.

Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: Side product formation is primarily due to the generation of the reactive tert-butyl cation (t-Bu+) during the deprotection process.[7][12] This cation can act as an alkylating agent.

  • t-Butylation: The tert-butyl cation can alkylate any nucleophilic sites on your molecule.[8] While N-Boc-4-oxopiperidine-2-carboxylic acid itself has limited nucleophilic sites prone to this, subsequent molecules in your synthetic route might. To mitigate this, scavengers such as triisopropylsilane (TIS) or triethylsilane (TES) can be added to the reaction mixture to trap the t-butyl cation.[5][7]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups, the harsh conditions of Boc deprotection can lead to their cleavage.[13] In such cases, exploring milder deprotection methods may be necessary.

Q4: What is the best work-up procedure after an acidic N-Boc deprotection?

A4: A proper work-up is critical for isolating a pure product. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.[8] Co-evaporation with a solvent like toluene can help remove residual TFA.[7]

  • Basification: The residue is dissolved in water or a suitable organic solvent and neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to deprotonate the amine and quench any remaining acid.[8]

  • Extraction: The deprotected product (now in its free amine form) is then extracted into an appropriate organic solvent. Multiple extractions are recommended to ensure complete recovery.[8]

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of 4-oxopiperidine-2-carboxylic acid

My reaction appears complete by TLC/LC-MS, but my isolated yield is low. What happened?

  • Cause: Product loss during the work-up is a common culprit. The resulting 4-oxopiperidine-2-carboxylic acid hydrochloride or trifluoroacetate salt can be highly water-soluble.

  • Solution:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 8) during the work-up to convert the amine salt completely to the free amine, which is generally more soluble in organic solvents.[8]

    • Extraction Solvent: Consider using a more polar extraction solvent, such as a mixture of chloroform and isopropanol, to improve the recovery of the product from the aqueous phase.

    • Direct Use of Salt: If the subsequent step is compatible, consider isolating and using the hydrochloride or trifluoroacetate salt directly, bypassing the need for neutralization and extraction.[8]

Issue 2: Difficulty in Product Purification

My crude product is an oil and is difficult to purify by column chromatography.

  • Cause: The free amine of 4-oxopiperidine-2-carboxylic acid can be challenging to handle and may streak on silica gel columns.

  • Solution:

    • Salt Formation: Convert the free amine back to a salt (e.g., hydrochloride) by treating a solution of the crude product with ethereal HCl or HCl in dioxane. The resulting salt is often a crystalline solid that can be purified by recrystallization.

    • Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica gel, for purification.

Issue 3: Presence of Unexpected Impurities

My NMR/LC-MS shows unexpected peaks after the reaction.

  • Cause: Besides t-butylation, other side reactions can occur, especially if the reaction is heated or run for an extended period. The ketone functionality could potentially participate in side reactions under strongly acidic conditions.

  • Solution:

    • Reaction Optimization: Re-evaluate your reaction conditions. Try running the reaction at a lower temperature (e.g., 0 °C) and for a shorter duration, while closely monitoring its progress.[7][14]

    • Milder Reagents: If harsh acidic conditions are causing degradation, consider alternative, milder deprotection methods.[15] Options include using p-toluenesulfonic acid (p-TsOH) or certain Lewis acids.[4][16] For substrates that are extremely acid-sensitive, non-acidic methods like thermal deprotection or methods using reagents like oxalyl chloride in methanol could be explored, though these are less common for this specific substrate.[15][17]

Experimental Protocols & Data

Table 1: Comparison of Common Boc Deprotection Conditions
Reagent SystemSolventConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to Room Temp.0.5 - 2 hours
Hydrochloric Acid (HCl)1,4-Dioxane4MRoom Temp.0.5 - 2 hours

Data compiled from multiple sources.[7][9]

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve N-Boc-4-oxopiperidine-2-carboxylic acid (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.[7]

  • Proceed with the work-up procedure as described in the FAQs.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve N-Boc-4-oxopiperidine-2-carboxylic acid (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution.

  • If precipitation occurs, the product can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[10]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and proceed with the work-up.

Visualized Workflows

Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Isolation Start N-Boc-4-oxopiperidine- 2-carboxylic acid Reaction Stir at RT (Monitor by TLC/LC-MS) Start->Reaction Reagent Acidic Reagent (TFA/DCM or HCl/Dioxane) Reagent->Reaction Evaporation Remove Volatiles (in vacuo) Reaction->Evaporation Neutralization Neutralize with Base (e.g., NaHCO3) Evaporation->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry & Concentrate Extraction->Drying Product 4-oxopiperidine-2- carboxylic acid Drying->Product

Caption: General workflow for acidic Boc deprotection.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction? cluster_workup Work-up Issues? cluster_side_reactions Side Reactions? Start Problem Encountered (e.g., Low Yield, Impurities) Check_Completion Check TLC/LC-MS Start->Check_Completion Increase_Acid Increase Acid Conc. Check_Completion->Increase_Acid Yes Increase_Time Increase Reaction Time Check_Completion->Increase_Time Yes Increase_Temp Gently Warm (Caution!) Check_Completion->Increase_Temp Yes Check_Workup Reaction Complete? Check_Completion->Check_Workup No Check_pH Check Aqueous pH Check_Workup->Check_pH Yes Change_Solvent Change Extraction Solvent Check_Workup->Change_Solvent Yes Isolate_Salt Isolate as Salt Check_Workup->Isolate_Salt Yes Check_Impurities Impurities Present? Check_Workup->Check_Impurities No Add_Scavenger Add Scavenger (e.g., TIS) Check_Impurities->Add_Scavenger Yes Lower_Temp Lower Reaction Temp. Check_Impurities->Lower_Temp Yes Milder_Acid Use Milder Acid Check_Impurities->Milder_Acid Yes

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Navigating the Solubility of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the solubility challenges associated with this versatile building block. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounded in the physicochemical properties of the molecule and extensive field experience.

Understanding the Molecule: A Dual Personality

This compound is a non-natural amino acid derivative that possesses a unique combination of functional groups influencing its solubility. The presence of a polar carboxylic acid group, a moderately polar ketone and carbamate, and a non-polar tert-butoxycarbonyl (Boc) protecting group gives the molecule a dual hydrophilic and lipophilic character. This duality is central to understanding its behavior in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound generally soluble?

Based on empirical data and the solubility of analogous structures, this compound exhibits good solubility in several common organic solvents. A key indicator of its solubility in chlorinated solvents is the standard measurement of its optical activity in chloroform.[1] Generally, Boc-protected amino acids are soluble in polar aprotic solvents and some polar protic solvents.[2]

Solubility Summary Table

SolventTypeExpected SolubilityRationale & Considerations
Dichloromethane (DCM)ChlorinatedHighThe polarity is well-suited for the overall molecule. Often used in reactions and deprotection of Boc groups.[3][4]
ChloroformChlorinatedHighConfirmed as a solvent for optical rotation measurements, indicating good solubility.[1]
Methanol (MeOH)Polar ProticModerate to HighThe carboxylic acid group can hydrogen bond with methanol. A related compound, N-Boc-2-piperidinecarboxylic acid, is soluble in methanol.[5]
Tetrahydrofuran (THF)EtherModerateA good general solvent for many organic compounds, including Boc-protected amino acids.[2]
Dimethylformamide (DMF)Polar AproticHighExcellent solvent for polar and non-polar compounds due to its high dielectric constant.
Acetonitrile (ACN)Polar AproticModerateOften used in reactions involving Boc-protected amines.[3]
Ethyl Acetate (EtOAc)EsterModerate to LowMay be a suitable solvent, but solubility might be limited depending on the concentration. Often used in extractions and chromatography.

Q2: I am struggling to dissolve the compound in my chosen solvent. What are the first troubleshooting steps?

Difficulty in dissolving this reagent is a common hurdle. The initial approach should be systematic, starting with the least aggressive methods.

Caption: Initial Troubleshooting Workflow for Dissolving the Compound

Q3: Can I heat the mixture to improve solubility?

Gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. However, caution is advised. Prolonged heating at high temperatures, especially in the presence of reactive reagents, can potentially lead to degradation or side reactions. It is recommended to heat the mixture gently (e.g., 30-40°C) and monitor for any changes in color or the appearance of impurities by TLC or LC-MS.

Q4: Is it advisable to use a co-solvent?

Yes, using a co-solvent system can be a highly effective strategy. If the compound is only partially soluble in a non-polar solvent, adding a small amount of a more polar solvent in which the compound is highly soluble (e.g., a few drops of DMF or methanol in DCM) can significantly improve overall solubility. This approach modifies the polarity of the solvent mixture to better match the solute.

Troubleshooting Guide

Scenario 1: The compound "oils out" or forms a gummy precipitate upon solvent addition.

  • Causality: This often occurs when there is a significant mismatch in polarity between the solute and the solvent. The compound may be crashing out of a solution that is too non-polar.

  • Solution:

    • Increase Solvent Polarity: Add a small amount of a more polar co-solvent (e.g., methanol or DMF) dropwise while stirring until the solution becomes homogeneous.

    • Solvent Exchange: If a co-solvent is not desirable for the subsequent reaction, consider dissolving the compound in a minimal amount of a good solvent (like DMF) and then slowly adding it to the reaction vessel containing the bulk solvent.

Scenario 2: The compound dissolves initially but then precipitates out of solution, especially during a reaction.

  • Causality:

    • Change in Temperature: If the reaction is cooled, the solubility of the compound may decrease, leading to precipitation.

    • Reaction Progression: The reaction itself might be forming a product or intermediate that is less soluble in the chosen solvent system.

    • Change in pH: If the reaction generates an acidic or basic species, it could alter the protonation state of the carboxylic acid, affecting its solubility.

  • Solution:

    • Maintain Temperature: Ensure the reaction temperature is maintained at a level where the compound remains soluble.

    • Add a Co-solvent: Introduce a co-solvent to maintain the solubility of all components throughout the reaction.

    • Increase Solvent Volume: Diluting the reaction mixture can sometimes help to keep all components in solution.

Scenario 3: The compound appears to be insoluble even in recommended solvents like DCM or Chloroform.

  • Causality:

    • Purity of the Compound: Impurities can sometimes affect solubility.

    • Water Content: The presence of water can impact solubility in non-polar aprotic solvents. The compound is known to be hygroscopic.[6]

    • Polymorphism: Different crystalline forms of the compound may exhibit different solubility characteristics.

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents, especially for moisture-sensitive reactions. Dry the compound under vacuum before use if it has been exposed to the atmosphere.

    • Verify Purity: Check the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS).

    • Mechanical Agitation: Employ vigorous stirring or sonication to help break up solid aggregates and promote dissolution.

Experimental Protocols

Protocol 1: Standard Dissolution for Reaction Setup

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound solid.

  • Add the desired anhydrous organic solvent (e.g., Dichloromethane) via syringe. Aim for an initial concentration that is known to be soluble (e.g., 0.1-0.5 M).

  • Stir the mixture at room temperature for 10-15 minutes.

  • If the solid is not fully dissolved, gently warm the flask to 30-35°C with a water bath.

  • If solubility is still an issue, add a co-solvent (e.g., a small percentage of DMF) dropwise until a clear solution is obtained.

Caption: Workflow for Dissolving the Compound for a Reaction

References

Technical Support Center: Alternative Synthetic Routes for 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. This valuable chiral building block is a frequently utilized scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis, while established, can present significant challenges. This document provides an in-depth analysis of the classical synthetic approach, explores viable alternative routes, and offers a comprehensive troubleshooting guide in a practical question-and-answer format to address common experimental hurdles.

Section 1: The Classical Approach - Intramolecular Dieckmann Condensation

The most well-trodden path to the 4-oxopiperidine-2-carboxylate core involves an intramolecular Dieckmann condensation of a linear diester precursor. This powerful carbon-carbon bond-forming reaction creates the six-membered ring and installs the key β-keto ester functionality in a single, efficient step.[4]

The general retrosynthetic analysis reveals that the target molecule can be disconnected via the N1-C2 and C3-C4 bonds, leading back to acyclic amino-diester precursors, which are often derived from commercially available amino acids like L-aspartic or L-glutamic acid.

Dieckmann_Retrosynthesis Target This compound Precursor Acyclic N-Boc-amino-diester Target->Precursor Dieckmann Condensation Start L-Aspartic or L-Glutamic Acid Precursor->Start Chain Elongation & Functional Group Interconversion Dieckmann_Forward_Synthesis cluster_0 Synthesis Pathway Start Acyclic N-Boc Amino Diester Intermediate Cyclized β-Keto Ester Enolate Start->Intermediate Strong Base (e.g., NaH, LiHMDS) Product N-Boc-4-oxopiperidine- 2-carboxylate Ester Intermediate->Product Acidic Workup (e.g., aq. HCl) Final Target Keto-Acid Product->Final Ester Hydrolysis Oxidation_Route cluster_1 Oxidation Pathway Start Chiral Precursor (e.g., from L-Glutamic Acid) Piperidine N-Boc-4-hydroxy- piperidine-2-carboxylate Start->Piperidine Cyclization/ Reduction Product Target Keto-Acid Piperidine->Product Oxidation (e.g., DMP, Swern) & Ester Hydrolysis Hydrogenation_Route cluster_2 Hydrogenation Pathway Start 4-Substituted Pyridine- 2-carboxylic Acid Ester Piperidine Chiral Piperidine Ester Start->Piperidine Asymmetric Hydrogenation (e.g., Ir- or Rh-catalyst) Product Target Keto-Acid Piperidine->Product N-Protection (Boc) & C4-Functional Group Manipulation

References

common impurities in commercial batches of N-Boc-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc-4-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of N-Boc-4-oxopiperidine-2-carboxylic acid?

A1: The purity of N-Boc-4-oxopiperidine-2-carboxylic acid is crucial for the success of subsequent synthetic steps. Impurities can arise from the synthetic route used for its manufacture and can impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesired side products. The most common impurities are process-related and can be categorized based on the two primary synthetic pathways:

  • Pathway A: Oxidation of N-Boc-4-hydroxypiperidine-2-carboxylic acid: This route involves the oxidation of the corresponding 4-hydroxy precursor.

  • Pathway B: Boc-protection of 4-oxopiperidine-2-carboxylic acid: This route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Based on these synthetic routes, the following are the most probable impurities:

  • Unreacted Starting Materials:

    • N-Boc-4-hydroxypiperidine-2-carboxylic acid: Incomplete oxidation in Pathway A will result in the presence of this starting material.

    • 4-oxopiperidine-2-carboxylic acid: Incomplete Boc-protection in Pathway B will leave residual amounts of this precursor.

  • Reagent- and Reaction-Related Impurities:

    • Di-tert-butyl dicarbonate (Boc Anhydride) and its by-products: Excess Boc anhydride from Pathway B can be present, along with its hydrolysis product, tert-butanol.

    • Di-Boc Species: Over-protection during Pathway B can lead to the formation of a di-Boc derivative where the carboxylic acid is also esterified with a Boc group.

  • Side-Reaction Products:

    • Over-oxidation products: Harsh oxidation conditions in Pathway A could potentially lead to ring-opening or other degradation products.

    • Enamine isomers: The ketone functionality can potentially form enamine isomers under certain conditions.

  • Residual Solvents: Various organic solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, methanol) may be present in trace amounts.

Q2: How can I assess the purity of my N-Boc-4-oxopiperidine-2-carboxylic acid sample?

A2: A comprehensive assessment of purity requires a combination of analytical techniques to detect the range of potential impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying non-volatile organic impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with an acid modifier like formic or trifluoroacetic acid) is typically effective. UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide and carbonyl chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. The mass-to-charge ratio of impurity peaks can provide clues to their molecular weight and structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and can be used to detect and quantify proton-containing impurities.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents.

Troubleshooting Guide

Issue 1: Low Yield in a Subsequent Amide Coupling Reaction
  • Symptom: You are performing an amide coupling reaction using N-Boc-4-oxopiperidine-2-carboxylic acid and an amine, but you observe a low yield of the desired amide product.

  • Possible Cause & Explanation:

    • Presence of Unreacted 4-oxopiperidine-2-carboxylic acid: If your starting material is contaminated with the unprotected precursor, both the desired N-Boc protected acid and the unprotected acid will compete in the coupling reaction. This leads to the formation of an undesired amide byproduct and consumes your valuable amine and coupling reagents, thus lowering the yield of the target molecule.

    • Inaccurate Stoichiometry: The presence of non-reactive impurities means the actual molar amount of N-Boc-4-oxopiperidine-2-carboxylic acid is lower than what was calculated based on the weighed mass, leading to incorrect stoichiometry in your reaction.

  • Troubleshooting Steps:

    • Assess Purity: Use HPLC to quantify the amount of unreacted 4-oxopiperidine-2-carboxylic acid in your starting material.

    • Adjust Stoichiometry: Based on the purity assessment, adjust the amount of N-Boc-4-oxopiperidine-2-carboxylic acid used in the reaction to reflect the actual molar quantity.

    • Purify the Starting Material: If the impurity level is high, consider purifying the N-Boc-4-oxopiperidine-2-carboxylic acid by recrystallization or column chromatography before use.

Issue 2: Unexpected Side Product Observed in Mass Spectrometry
  • Symptom: After your reaction, LC-MS analysis reveals an unexpected side product with a mass corresponding to your product minus the Boc group.

  • Possible Cause & Explanation:

    • Acidic Instability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2] If your reaction or work-up conditions are acidic, you may be inadvertently cleaving the Boc group, leading to the formation of the deprotected piperidine derivative.

  • Troubleshooting Steps:

    • Review Reaction and Work-up Conditions: Identify any acidic reagents or steps in your protocol. This includes acidic coupling additives, acidic washes during work-up, or prolonged exposure to silica gel during chromatography.

    • Use Milder Conditions: If possible, substitute strong acids with weaker ones or buffer the reaction mixture. During work-up, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

    • Minimize Exposure to Silica Gel: If purification by column chromatography is necessary, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of N-Boc-4-oxopiperidine-2-carboxylic acid

Objective: To determine the purity of N-Boc-4-oxopiperidine-2-carboxylic acid and identify potential impurities by RP-HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-Boc-4-oxopiperidine-2-carboxylic acid sample.

    • Dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Potential Synthetic Pathways and Associated Impurities

G cluster_pathway_a Pathway A: Oxidation cluster_pathway_b Pathway B: Boc Protection start_A N-Boc-4-hydroxypiperidine-2-carboxylic acid product N-Boc-4-oxopiperidine-2-carboxylic acid start_A->product Oxidation (e.g., DMP, Swern) impurity_A1 Unreacted Starting Material (N-Boc-4-hydroxypiperidine-2-carboxylic acid) start_A->impurity_A1 Incomplete Reaction impurity_A2 Over-oxidation Products product->impurity_A2 Harsh Conditions start_B 4-oxopiperidine-2-carboxylic acid product_B N-Boc-4-oxopiperidine-2-carboxylic acid start_B->product_B Boc₂O, Base impurity_B1 Unreacted Starting Material (4-oxopiperidine-2-carboxylic acid) start_B->impurity_B1 Incomplete Reaction impurity_B2 Di-Boc Species product_B->impurity_B2 Over-protection impurity_B3 Residual Boc Anhydride & By-products product_B->impurity_B3 Excess Reagent

Caption: Synthetic pathways and potential impurities.

Troubleshooting Logic for Amide Coupling

G start Low Yield in Amide Coupling purity_check Assess Purity of N-Boc-4-oxopiperidine-2-carboxylic acid (HPLC) start->purity_check unreacted_sm High Level of Unprotected 4-oxopiperidine-2-carboxylic acid? purity_check->unreacted_sm other_impurities Other Significant Impurities? unreacted_sm->other_impurities No purify Purify Starting Material (Recrystallization/Chromatography) unreacted_sm->purify Yes other_impurities->purify Yes investigate_other Investigate Other Reaction Parameters (Coupling Reagents, Solvent, Temperature) other_impurities->investigate_other No adjust_stoich Adjust Stoichiometry Based on Purity purify->adjust_stoich re_run Re-run Reaction adjust_stoich->re_run

Caption: Troubleshooting workflow for low amide coupling yield.

References

Validation & Comparative

A Comparative Guide to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid and Other Constrained Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of peptides with enhanced therapeutic properties is a paramount objective. Native peptides, while exhibiting high potency and selectivity, are often hampered by their conformational flexibility and susceptibility to proteolytic degradation. The incorporation of constrained amino acids into peptide sequences has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a unique constrained amino acid, with other widely used alternatives such as proline and pipecolic acid. We will delve into the structural nuances, synthetic considerations, and the resulting impact on peptide performance, supported by experimental data and detailed protocols.

The Critical Role of Conformational Constraint in Peptide Therapeutics

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides often exist as a dynamic ensemble of conformers in solution, and only a fraction of these may be bioactive. This conformational freedom comes at an entropic cost upon binding to a target receptor, potentially reducing binding affinity. Furthermore, flexible peptides are more prone to recognition and cleavage by proteases, leading to a short in vivo half-life.

Constrained amino acids introduce rigidity into the peptide backbone, pre-organizing the peptide into a specific, bioactive conformation. This can lead to:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding.

  • Increased Proteolytic Stability: By sterically shielding cleavage sites and inducing secondary structures that are less recognized by proteases.[1]

  • Improved Selectivity: By favoring a conformation that is specific for the target receptor over off-target interactions.

  • Defined Secondary Structures: Promoting the formation of β-turns, helices, and other motifs crucial for biological recognition.[2]

A Spotlight on this compound

This compound (Boc-4-oxo-Pip-OH) is a synthetic amino acid belonging to the piperidine family. Its six-membered ring structure imparts significant conformational constraints on the peptide backbone. The presence of a ketone group at the 4-position introduces a unique electronic and steric environment, further influencing the local conformation.

Key Structural Features:

  • Piperidine Ring: A six-membered heterocyclic ring that restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone more than the five-membered ring of proline.

  • Ketone Group: The carbonyl group at the 4-position can influence hydrogen bonding interactions and potentially serve as a handle for further chemical modification.

  • Boc-Protection: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is standard for use in solid-phase peptide synthesis (SPPS).

Comparative Analysis with Proline and Pipecolic Acid

Proline and its six-membered homolog, pipecolic acid, are the most common naturally occurring constrained amino acids and serve as important benchmarks for comparison.

FeatureProlinePipecolic AcidThis compound
Ring Size 5-membered (pyrrolidine)6-membered (piperidine)6-membered (piperidine)
Key Conformational Influence Induces β-turns; restricts φ to ~-60°Greater flexibility than proline but still constrainedSignificant backbone restriction; potential for unique turn structures
cis/trans Isomerism Significant population of cis isomer (~5-30%)Generally lower cis population than prolineLikely influences cis/trans ratio, potentially favoring cis in certain contexts
Synthetic Accessibility Readily availableReadily availableMulti-step synthesis required
Functional Handles None on the ringNone on the ringKetone group at C4
Conformational Landscape: Beyond Simple Restriction

The impact of these amino acids extends beyond simple steric hindrance. A critical aspect is their influence on the cis/trans isomerization of the preceding peptide bond. The Xaa-Pro bond is known to have a significant population of the cis isomer, which can be a rate-limiting step in protein folding and can influence receptor recognition.

Recent studies on 2,3-methanopipecolic acids, close analogs of our target molecule, have shown a striking increase in the population of the cis isomer (42-92%) around the amide bond when incorporated into peptides, compared to both proline and pipecolic acid.[3] This suggests that the rigidified six-membered ring of piperidine derivatives can strongly favor the cis conformation. While direct data for Boc-4-oxo-Pip-OH is not yet available, it is plausible that it would also modulate the cis/trans equilibrium in a sequence-dependent manner.

Logical Relationship: Impact of Ring Structure on Amide Bond Conformation

G Proline Proline (5-membered ring) CisTrans cis/trans Amide Bond Equilibrium Proline->CisTrans Significant cis population Pipecolic Pipecolic Acid (6-membered ring) Pipecolic->CisTrans Modulates cis/trans ratio OxoPip 4-Oxopiperidine- 2-carboxylic Acid (6-membered ring) OxoPip->CisTrans Potentially high cis population

Caption: Influence of cyclic amino acid structure on the cis/trans amide bond equilibrium.

Experimental Data: Performance in Peptides

While direct head-to-head comparisons of Boc-4-oxo-Pip-OH with proline and pipecolic acid in the same peptide are limited in published literature, studies on closely related piperidine-based amino acids provide valuable insights into their expected performance.

Enhanced Proteolytic Stability

A study on antimicrobial peptides demonstrated that the incorporation of 4-aminopiperidine-4-carboxylic acid (Api), a piperidine-based α,α-disubstituted amino acid, significantly enhanced resistance to enzymatic degradation.[4] Peptides containing Api residues near a known cleavage site exhibited a much longer half-life in the presence of proteinase K compared to the parent peptide.[4]

Table 1: Proteolytic Stability of Peptides with and without a Piperidine-Based Constrained Amino Acid

PeptideConstrained Amino Acid% Intact after 24h with Proteinase K
Parent PeptideNone< 20%
Api-containing Peptide4-aminopiperidine-4-carboxylic acid> 60%
Data adapted from a study on antimicrobial peptides.[4]

This enhanced stability is attributed to the steric hindrance provided by the piperidine ring, which prevents the peptide from adopting a conformation that is readily recognized and cleaved by proteases.

Impact on Binding Affinity

The incorporation of constrained amino acids can have a profound, though not always predictable, effect on binding affinity. In a study on opioid peptides, the introduction of a 4-anilidopiperidine moiety led to significant changes in receptor binding.[5] For some peptides, this resulted in a substantial increase in affinity and selectivity, while for others, it was detrimental.[5] This highlights the importance of the specific peptide sequence and the target receptor in determining the outcome of such modifications.

Table 2: Binding Affinity (Ki) of Opioid Peptides with and without a Piperidine-Based Moiety

PeptideReceptorKi (nM) without Piperidine MoietyKi (nM) with Piperidine Moiety
Dynorphin A analogμ-opioid1.950.15
Dynorphin A analogδ-opioid4.01.8
Data adapted from a study on opioid peptides.[5]

These findings underscore the necessity of empirical testing to validate the effects of incorporating a constrained amino acid like Boc-4-oxo-Pip-OH into a specific bioactive peptide.

Experimental Protocols

To facilitate the evaluation of this compound in your research, we provide the following validated protocols.

Synthesis of Boc-4-oxo-Pip-OH

The synthesis of Boc-4-oxo-Pip-OH is a multi-step process that can be achieved from commercially available starting materials. A general synthetic route is outlined below.

Workflow: Synthesis of Boc-4-oxo-Pip-OH

G start Commercially Available Piperidine Derivative step1 Protection of Amine (e.g., Boc) start->step1 step2 Oxidation of Hydroxyl to Ketone step1->step2 step3 Selective Carboxylation at C2 step2->step3 end_product Boc-4-oxo-Pip-OH step3->end_product

References

A Comparative Guide to the Synthesis of N-Boc-4-oxopiperidine-2-carboxylic Acid: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Boc-4-oxopiperidine-2-carboxylic Acid in Drug Discovery

N-Boc-4-oxopiperidine-2-carboxylic acid and its ester derivatives are highly valuable building blocks for the synthesis of complex nitrogen-containing heterocycles, a motif frequently found in a wide range of pharmaceuticals. The strategic placement of a ketone at the 4-position and a carboxylic acid at the 2-position, combined with the versatile Boc-protecting group on the nitrogen, offers medicinal chemists a powerful scaffold for generating diverse molecular architectures. This guide provides a comparative analysis of the primary synthetic strategies to access this key intermediate, offering a deep dive into the underlying chemical principles and providing detailed experimental protocols to inform researchers in their synthetic endeavors.

The core challenge in synthesizing this molecule lies in controlling the regioselectivity and, when required, the stereoselectivity of the functional group installations on the piperidine ring. This guide will explore two principal and divergent strategies: a cyclization approach via the Dieckmann condensation and a functional group manipulation approach starting from a pre-formed piperidine ring.

Method 1: De Novo Ring Construction via Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, making it an ideal candidate for the construction of the 4-oxopiperidine-2-carboxylate core.[1][2] This approach builds the piperidine ring from an acyclic precursor, simultaneously installing the required ketone and ester functionalities.

Causality Behind Experimental Choices

The success of the Dieckmann condensation is contingent on the careful selection of a strong, non-nucleophilic base to facilitate the intramolecular cyclization without promoting competing intermolecular reactions or ester saponification. Sodium ethoxide is a common choice when using ethyl esters, as any transesterification that occurs does not change the product. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester can be tuned to yield the desired carboxylic acid.

Synthetic Workflow: Dieckmann Condensation

Dieckmann Condensation Workflow start Acyclic Diester Precursor base Strong Base (e.g., NaOEt) start->base Deprotonation cyclization Intramolecular Cyclization (Dieckmann Condensation) base->cyclization keto_ester Ethyl N-Boc-4-oxopiperidine- 2-carboxylate cyclization->keto_ester hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) keto_ester->hydrolysis acid N-Boc-4-oxopiperidine- 2-carboxylic Acid hydrolysis->acid

Caption: Workflow for the Dieckmann Condensation approach.

Experimental Protocol: Dieckmann Condensation

Step 1: Synthesis of Ethyl N-Boc-4-oxopiperidine-2-carboxylate

  • To a solution of the appropriate acyclic N-Boc protected amino diester (1.0 eq) in anhydrous toluene (10 mL/mmol), add sodium ethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl N-Boc-4-oxopiperidine-2-carboxylate.

Step 2: Hydrolysis to N-Boc-4-oxopiperidine-2-carboxylic Acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (3:1, 10 mL/mmol).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-oxopiperidine-2-carboxylic acid.

Method 2: Functional Group Manipulation of a Pre-existing Piperidine Scaffold

An alternative and often more convergent strategy involves the modification of a readily available, functionalized piperidine derivative. A common approach is the oxidation of a corresponding N-Boc-4-hydroxypiperidine-2-carboxylic acid ester. This method benefits from the commercial availability of chiral hydroxypiperidine precursors, allowing for an enantioselective synthesis of the target molecule.

Causality Behind Experimental Choices

The choice of oxidant is critical in this step to ensure a high-yielding and clean conversion of the secondary alcohol to a ketone without affecting other sensitive functional groups. Mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation are often employed.[3] The reaction conditions for these oxidations are well-established and generally provide excellent results.

Synthetic Workflow: Oxidation of a Hydroxypiperidine Precursor

Oxidation Workflow start Ethyl (2S,4S)-N-Boc- 4-hydroxypiperidine-2-carboxylate oxidant Oxidizing Agent (e.g., DMP or Swern) start->oxidant Reaction oxidation Selective Oxidation oxidant->oxidation keto_ester Ethyl (S)-N-Boc-4-oxopiperidine- 2-carboxylate oxidation->keto_ester hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) keto_ester->hydrolysis acid (S)-N-Boc-4-oxopiperidine- 2-carboxylic Acid hydrolysis->acid

Caption: Workflow for the oxidation of a hydroxypiperidine precursor.

Experimental Protocol: Oxidation of Ethyl (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylate

Step 1: Oxidation to Ethyl (S)-N-Boc-4-oxopiperidine-2-carboxylate

  • To a solution of Ethyl (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 eq) in one portion.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously until the solid byproducts are dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl (S)-N-Boc-4-oxopiperidine-2-carboxylate.

Step 2: Hydrolysis to (S)-N-Boc-4-oxopiperidine-2-carboxylic Acid

  • Follow the hydrolysis procedure as described in Method 1, Step 2.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Dieckmann CondensationMethod 2: Oxidation of Hydroxypiperidine
Starting Materials Acyclic N-Boc amino diesters(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylate
Key Transformation Intramolecular cyclizationSelective oxidation
Stereocontrol Can be challenging to establish stereocentersEnantioselectivity derived from chiral starting material
Scalability Generally scalable, but may require optimization of cyclization conditionsHighly scalable with well-established oxidation protocols
Typical Yields Moderate to good (60-80% for cyclization)High (85-95% for oxidation)
Advantages Builds the core ring structure directlyConvergent, utilizes readily available chiral precursors
Disadvantages May require synthesis of the acyclic precursor; potential for side reactionsDependent on the availability and cost of the chiral starting material

Conclusion and Future Perspectives

Both the Dieckmann condensation and the oxidation of a pre-existing hydroxypiperidine scaffold represent viable and effective strategies for the synthesis of N-Boc-4-oxopiperidine-2-carboxylic acid. The choice between these methods will largely depend on the specific needs of the research program, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.

For racemic or when developing a new asymmetric variant, the Dieckmann condensation provides a flexible entry point. However, for rapid and reliable access to enantiomerically pure material, the oxidation of a commercially available chiral hydroxypiperidine precursor is often the more pragmatic and efficient approach.

Future developments in this area may focus on catalytic and enantioselective methods for the direct C-H functionalization of N-Boc-4-piperidone at the 2-position, which would represent a more atom-economical and streamlined approach to this important synthetic intermediate.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of N-Boc-4-oxopiperidine-2-carboxylic Acid: A Comparative Validation of HPLC, GC-MS, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of N-Boc-4-oxopiperidine-2-carboxylic acid, a pivotal building block in contemporary pharmaceutical synthesis, is fundamental to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The selection of an appropriate analytical technique is a critical decision, contingent on a nuanced understanding of the molecule's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantification of N-Boc-4-oxopiperidine-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a detailed experimental protocol, a discussion of the underlying scientific principles, and an honest appraisal of its strengths and limitations, supported by validation data adapted from analogous compounds.

The Analyte: N-Boc-4-oxopiperidine-2-carboxylic acid

N-Boc-4-oxopiperidine-2-carboxylic acid possesses a unique combination of functional groups that dictate the analytical strategy. The presence of the non-volatile and thermally labile tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety makes direct GC analysis challenging. Conversely, the lack of a strong chromophore limits the sensitivity of UV-based detection in HPLC. The molecule's structure also lends itself to unambiguous quantification by qNMR, provided suitable non-overlapping signals can be identified.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method

HPLC is a cornerstone of pharmaceutical analysis, offering robustness and versatility for a wide array of compounds.[1][2] For N-Boc-4-oxopiperidine-2-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is the most logical approach, separating the analyte from potential impurities based on polarity.

The "Why" Behind the Method: Causality in Experimental Choices
  • Reversed-Phase (C18 Column): A C18 column is the standard choice for non-polar to moderately polar compounds. The Boc group imparts significant non-polar character, leading to good retention on a C18 stationary phase.

  • Acidified Mobile Phase: The inclusion of an acid like formic or phosphoric acid in the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Formic acid is preferred for LC-MS compatibility.

  • UV Detection at Low Wavelengths: The carbonyl groups in the molecule allow for UV detection, albeit at low wavelengths (around 210 nm) where sensitivity is lower and potential interference from other components is higher.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 80% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Filter through a 0.45 µm syringe filter before injection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve & Dilute s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Quantification d1->d2

Caption: HPLC analysis workflow for N-Boc-4-oxopiperidine-2-carboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity Through Derivatization

Direct GC analysis of N-Boc-4-oxopiperidine-2-carboxylic acid is not feasible due to its low volatility and thermal instability. However, with appropriate derivatization, GC-MS can become a highly sensitive and specific quantification method.[3][4]

The "Why" Behind the Method: Causality in Experimental Choices
  • Two-Step Derivatization: A two-step derivatization is necessary to address both the ketone and carboxylic acid functional groups.

    • Methoximation: The ketone is first converted to a methoxime derivative using methoxyamine hydrochloride. This step prevents enolization and stabilizes the molecule.

    • Silylation: The carboxylic acid and any other active hydrogens are then silylated, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility and thermal stability.[5]

  • GC-MS for Specificity: The mass spectrometer provides definitive identification of the derivatized analyte based on its unique fragmentation pattern, offering high specificity.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Derivatization:

  • Accurately weigh the sample into a vial and dry it completely under a stream of nitrogen.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine, and incubate at 60 °C for 1 hour.

  • Silylation: Cool the sample, add BSTFA (with 1% TMCS as a catalyst), and incubate at 70 °C for 1 hour.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Weigh & Dry Sample p2 Methoximation (Ketone) p1->p2 p3 Silylation (Acid) p2->p3 g1 Inject into GC p3->g1 g2 Separation on Capillary Column g1->g2 g3 MS Detection (SIM Mode) g2->g3 d1 Mass Spectrum Analysis g3->d1 d2 Quantification via SIM d1->d2

Caption: GC-MS analysis workflow including the essential derivatization steps.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method

qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[6][7] This technique does not require a reference standard of the analyte itself for quantification.

The "Why" Behind the Method: Causality in Experimental Choices
  • Internal Standard: An internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity and signals that do not overlap with the analyte's signals is crucial for accurate quantification.

  • Signal Selection: A well-resolved signal from the analyte, ideally a singlet with a good signal-to-noise ratio, should be chosen for integration. For N-Boc-4-oxopiperidine-2-carboxylic acid, the singlet from the nine equivalent protons of the Boc group is an excellent candidate.

  • Relaxation Delay: A sufficient relaxation delay (typically 5 times the longest T1 relaxation time) must be used to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended)

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample and 5-10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 x T1 (longest relaxation time of analyte and standard).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Quantification: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Visualization of the qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis q1 Accurately Weigh Sample & Internal Standard q2 Dissolve in Deuterated Solvent q1->q2 n1 Acquire 1H NMR Spectrum q2->n1 n2 Process Data (FT, Phasing, Baseline) n1->n2 d1 Integrate Analyte & Standard Signals n2->d1 d2 Calculate Purity d1->d2

Caption: qNMR workflow for the absolute quantification of the target analyte.

Comparative Performance of Analytical Techniques

The selection of the most suitable analytical technique depends on a careful consideration of various performance parameters, which are summarized in the table below. These values are based on typical performance for analogous compounds and should be validated for N-Boc-4-oxopiperidine-2-carboxylic acid specifically.

Validation Parameter HPLC-UV GC-MS (with Derivatization) qNMR
Linearity (R²) > 0.999> 0.998Not directly applicable; linear response assumed
Range 1 - 500 µg/mL0.1 - 100 µg/mLDependent on sample and standard concentration
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0% (as a primary method)
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.01 µg/mL~0.1% (w/w) impurity
Limit of Quantification (LOQ) ~1.5 µg/mL~0.05 µg/mL~0.3% (w/w) impurity
Specificity Good (dependent on resolution)Excellent (based on mass fragmentation)Excellent (based on unique chemical shifts)
Throughput HighModerate (due to derivatization)Low to Moderate
Sample Preparation SimpleComplex and multi-stepSimple

Conclusion and Recommendations

The choice of the optimal analytical technique for the quantification of N-Boc-4-oxopiperidine-2-carboxylic acid is not a one-size-fits-all decision. Each method offers a unique combination of advantages and disadvantages.

  • RP-HPLC-UV is the recommended method for routine quality control and high-throughput analysis where high sensitivity is not a primary concern. Its simplicity, robustness, and cost-effectiveness make it an attractive option for monitoring reaction progress and determining the purity of bulk material.

  • GC-MS with derivatization is the ideal choice when high sensitivity and specificity are paramount, for instance, in the analysis of trace-level impurities or in complex matrices. The upfront investment in method development for the derivatization step is offset by the unparalleled specificity of mass spectrometric detection.

  • qNMR serves as an invaluable tool for the absolute quantification of the compound without the need for a specific reference standard of the analyte. It is particularly useful for the certification of reference materials and for orthogonal validation of chromatographic methods.[3] While its throughput is lower, the structural information it provides simultaneously is a significant advantage.

For a comprehensive and robust validation of N-Boc-4-oxopiperidine-2-carboxylic acid quantification, a combination of these techniques is often the most effective strategy. HPLC can be employed for routine analysis, while qNMR can be used to provide an absolute purity value, and GC-MS can be utilized for the identification and quantification of specific, volatile impurities. This orthogonal approach ensures the highest level of confidence in the analytical data, which is a cornerstone of modern drug development.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing N-Boc-4-oxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The rational design of peptide-based therapeutics hinges on a profound understanding of their three-dimensional structure and dynamic behavior in solution. Constraining peptide conformations through the incorporation of non-proteinogenic amino acids is a well-established strategy to enhance proteolytic stability, receptor affinity, and cell permeability.[1] This guide provides an in-depth comparative analysis of peptides containing the synthetic building block, N-Boc-4-oxopiperidine-2-carboxylic acid. We will explore its unique conformational landscape, drawing comparisons with other constrained amino acids, and provide detailed experimental and computational protocols for its characterization. This document is intended to serve as a practical resource for researchers in peptide chemistry and drug discovery, offering both theoretical insights and actionable methodologies.

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design

Linear peptides often suffer from significant therapeutic limitations due to their inherent flexibility, which leads to susceptibility to enzymatic degradation and poor binding to target proteins.[2] By introducing conformational constraints, we can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and improving its pharmacological profile.[3] N-Boc-4-oxopiperidine-2-carboxylic acid is a proline analogue with a six-membered ring, offering a distinct set of conformational biases compared to the five-membered ring of proline. The presence of the N-Boc protecting group introduces significant steric bulk, while the 4-oxo group introduces a planar, sp2-hybridized center and a potential hydrogen bond acceptor, further influencing the ring's pucker and the overall peptide backbone geometry.

Conformational Landscape of N-Boc-4-oxopiperidine-2-carboxylic Acid in Peptides

While direct experimental data for peptides containing N-Boc-4-oxopiperidine-2-carboxylic acid is not yet abundant in the public domain, we can infer its conformational behavior from studies on closely related analogues, namely 4-ketoproline and (S)-piperidine-2-carboxylic acid.[4][5]

Ring Pucker and Backbone Dihedral Angles

The six-membered piperidine ring can adopt chair and boat conformations, with the chair conformation generally being more stable.[5] The introduction of the 4-oxo group will likely favor a more planar conformation around the C4 position. The N-Boc group, due to its steric hindrance, will influence the puckering of the ring and may favor a specific chair or twist-boat conformation to minimize steric clashes.

  • Comparison with Proline: Proline's five-membered ring exists in two primary puckered states: Cγ-endo and Cγ-exo.[6] These puckering preferences are directly linked to the preceding peptide bond's cis/trans isomerization. The larger, more flexible six-membered ring of 4-oxopiperidine-2-carboxylic acid will have a different set of preferred dihedral angles (φ and ψ), potentially accessing regions of the Ramachandran plot that are less favorable for proline.

  • Influence of the 4-Oxo Group: Studies on 4-ketoproline, a five-membered ring analogue, have shown that the keto group can be well-accommodated within a defined peptide secondary structure, such as a collagen triple helix.[4] The electron-withdrawing nature of the carbonyl group can also influence the electronic properties of the ring and the adjacent peptide bonds.[7]

Cis-Trans Isomerization of the Xaa-Pip Bond

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in both cis and trans conformations, a phenomenon that is critical for protein folding and function.[6] The energy barrier for this isomerization is significant. For piperidine-2-carboxylic acid, the larger ring size compared to proline can alter the steric environment around the imide bond, thus influencing the cis/trans equilibrium.[5] The bulky N-Boc group is expected to further influence this equilibrium, likely favoring the trans conformation to a greater extent than in unsubstituted piperidine-2-carboxylic acid.

Comparative Analysis with Alternative Constrained Amino Acids

The choice of a constrained amino acid is a critical decision in peptide design. Below is a comparison of N-Boc-4-oxopiperidine-2-carboxylic acid with other commonly used constrained building blocks.

Constrained Amino AcidRing SizeKey Conformational FeaturesPotential AdvantagesPotential Disadvantages
Proline 5Cγ-endo/exo pucker, influences cis/trans isomerizationWell-studied, induces turns, naturalLimited conformational diversity
4-Hydroxyproline 5Induces a specific ring pucker (Cγ-exo) through stereoelectronic effectsStabilizes collagen triple helices, can act as H-bond donorLimited to specific turn types
N-Boc-4-oxopiperidine-2-carboxylic acid (inferred) 6Chair/boat conformations, influenced by 4-oxo and N-Boc groupsPotentially novel turn structures, increased rigidity from N-BocLess studied, synthesis required
Azetidine-2-carboxylic acid 4More planar ring, alters backbone angles significantlyInduces unique turns, more rigid than prolineCan be synthetically challenging
Sugar Amino Acids (SAAs) 5 or 6Rigid pyranose or furanose rings, diverse stereochemistryHighly constrained, can mimic various turn types, improved solubilityCan be synthetically complex

Experimental and Computational Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of peptides containing novel amino acids.

Synthesis of N-Boc-4-oxopiperidine-2-carboxylic Acid

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Steps cluster_2 Final Product 4-Piperidone 4-Piperidone Protection N-Boc Protection 4-Piperidone->Protection Boc2O Carboxylation α-Carboxylation Protection->Carboxylation e.g., LDA, CO2 Target N-Boc-4-oxopiperidine-2-carboxylic acid Carboxylation->Target Oxidation Oxidation (if starting from 4-hydroxypiperidine)

Caption: Proposed synthetic workflow for N-Boc-4-oxopiperidine-2-carboxylic acid.

Step-by-Step Protocol (Conceptual):

  • N-Boc Protection: 4-Piperidone hydrochloride hydrate can be neutralized and then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate to yield N-Boc-4-piperidone.[8]

  • α-Carboxylation: The protected ketone can then be subjected to α-carboxylation. This can be achieved by forming the enolate with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with carbon dioxide.

  • Purification: The final product would be purified using standard techniques such as column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide conformation in solution.[10] For a peptide containing N-Boc-4-oxopiperidine-2-carboxylic acid, the following experiments would be crucial:

NMR Experimental Workflow:

NMR_Workflow Sample Purified Peptide in Solution 1D_H 1D ¹H NMR Sample->1D_H 2D_TOCSY 2D TOCSY Sample->2D_TOCSY 2D_NOESY_ROESY 2D NOESY/ROESY Sample->2D_NOESY_ROESY HSQC ¹H-¹³C HSQC Sample->HSQC HMBC ¹H-¹³C HMBC Sample->HMBC Data_Analysis Data Analysis & Structure Calculation 1D_H->Data_Analysis 2D_TOCSY->Data_Analysis Spin system assignment 2D_NOESY_ROESY->Data_Analysis Distance restraints HSQC->Data_Analysis C-H correlation HMBC->Data_Analysis Long-range C-H correlation Structure 3D Conformational Ensemble Data_Analysis->Structure

Caption: Workflow for NMR-based conformational analysis of peptides.

Detailed Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and folding.

  • 2D TOCSY: Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues.

  • 2D NOESY/ROESY: Acquire 2D NOESY or ROESY spectra with varying mixing times to obtain through-space proton-proton correlations, which are used to derive distance restraints.[11] ROESY is often preferred for medium-sized peptides where the NOE effect can be close to zero.

  • ¹H-¹³C HSQC/HMBC: These heteronuclear experiments are used to assign the carbon resonances and confirm assignments through long-range correlations.

  • Structure Calculation: Use the derived distance restraints, along with any dihedral angle restraints from coupling constants, as input for structure calculation programs like CYANA or CNS.[11]

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

Crystallography Workflow:

XRay_Workflow Peptide_Sol Concentrated Peptide Solution Crystallization Crystallization Screening Peptide_Sol->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Phasing Phase Determination Diffraction->Phasing Refinement Model Building & Refinement Phasing->Refinement Structure High-Resolution 3D Structure Refinement->Structure

Caption: General workflow for X-ray crystallography of peptides.

Detailed Protocol:

  • Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield diffraction-quality crystals.

  • Data Collection: Mount a single crystal and collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to obtain an initial electron density map. Build an atomic model into the density and refine it to obtain the final high-resolution structure.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide in solution, complementing the static picture from X-ray crystallography and the ensemble-averaged data from NMR.[12]

MD Simulation Workflow:

MD_Workflow Initial_Structure Initial Peptide Structure (from NMR, X-ray, or modeling) System_Setup System Setup (Solvation, Ionization) Initial_Structure->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_Run Production MD Simulation Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (RMSD, Clustering, Dihedrals) Production_Run->Trajectory_Analysis Conformational_Ensemble Dynamic Conformational Ensemble Trajectory_Analysis->Conformational_Ensemble

References

The Strategic Application of Constrained Amino Acids in Peptide Drug Discovery: A Cost-Benefit Analysis of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, peptides have emerged as a powerful class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. The strategic incorporation of constrained amino acids is a key methodology to overcome these limitations. This guide provides an in-depth cost-benefit analysis of utilizing (2S)-1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid , also known as N-Boc-4-oxo-L-pipecolic acid , a six-membered ring constrained amino acid, in research and development. We will objectively compare its performance, cost, and synthetic accessibility against its five-membered ring analogue, N-Boc-4-oxo-L-proline , and the related N-Boc-cis-4-hydroxy-L-proline .

The Rationale for Conformational Constraint: Beyond Linear Peptides

Linear peptides in solution exist as a conformational ensemble, with only a fraction of the molecules adopting the bioactive conformation required for target binding. This conformational entropy must be overcome upon binding, resulting in a significant energetic penalty. By introducing rigid structural elements, we pre-organize the peptide into a conformation that is closer to its bound state, thereby enhancing binding affinity and biological activity. Furthermore, the constrained backbone can sterically hinder protease recognition sites, leading to a marked improvement in metabolic stability.

The choice of the constraining scaffold is a critical decision in the design of peptidomimetics. The size and nature of the ring system directly influence the dihedral angles of the peptide backbone, dictating the accessible secondary structures, such as β-turns and helical motifs.

Caption: The principle of conformational constraint in peptide design.

In Focus: N-Boc-4-oxo-L-pipecolic Acid

(2S)-1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a derivative of pipecolic acid, a six-membered ring homologue of proline. The presence of the ketone at the 4-position further rigidifies the ring system and offers a handle for subsequent chemical modifications. The Boc protecting group makes it suitable for use in standard solid-phase peptide synthesis (SPPS) protocols.

Alternatives Under Consideration

For a comprehensive analysis, we will compare N-Boc-4-oxo-L-pipecolic acid with two widely used five-membered ring constrained amino acids:

  • N-Boc-4-oxo-L-proline: The direct proline analogue, offering a more constrained five-membered ring system.

  • N-Boc-cis-4-hydroxy-L-proline: A hydroxylated proline derivative that can also induce specific turn structures and provides a site for further functionalization.

Cost Analysis: A Comparative Overview

The financial investment in specialized amino acids is a significant consideration in any research budget. The cost of these building blocks is influenced by the complexity of their synthesis and their commercial availability.

CompoundSupplier ExamplePrice (USD) for 1gPurity
(2S)-1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid Thermo Scientific ChemicalsVaries (Sign in for price)[1]95%
CP Lab Safety$49.87[2]min 95%
MySkinRecipes~$56.00 (฿1,960.00)[3]95%
N-Boc-4-oxo-L-proline TCI ChemicalsVaries (Inquire for price)[4]>98.0%
AchemtekVaries (Inquire for price)[5]98+%
Thermo Scientific ChemicalsVaries (Sign in for price)[6]98%
N-Boc-cis-4-hydroxy-L-proline Sigma-Aldrich$102.00[7]97%
Thermo Scientific Chemicals$114.10[8]97%

Note: Prices are subject to change and may vary between suppliers and based on quantity. Researchers are advised to obtain current quotes.

From a cost perspective, N-Boc-4-oxo-L-pipecolic acid appears to be competitively priced, and in some cases, more affordable than its proline-based counterparts, particularly the hydroxylated derivative. The cost of N-Boc-4-oxo-L-proline can vary significantly between suppliers.

The synthesis of these constrained amino acids also contributes to their cost. The preparation of 4-oxopipecolic acid derivatives often involves multi-step sequences, which can be complex and impact the final price of the research-grade material[9].

Benefit Analysis: The Impact on Peptide Structure and Function

The true value of a constrained amino acid lies in its ability to favorably influence the properties of the final peptide. The choice between a five- and six-membered ring system has profound stereochemical implications.

Conformational Preferences: Pipecolic Acid vs. Proline

Studies have shown that the larger ring of pipecolic acid leads to distinct conformational preferences compared to proline. Specifically, the substitution of a pipecolic acid residue for a proline can lead to:

  • Increased population of the cis-amide bond conformer: This can be a critical factor in inducing specific turn structures and mimicking the native conformation of certain peptide loops[10].

  • Altered ring puckering: The piperidine ring of pipecolic acid preferentially adopts a chair conformation, which influences the surrounding peptide backbone differently than the envelope or twist conformations of the pyrrolidine ring of proline[11].

  • Accelerated rates of cis-trans isomerization: This can have implications for the kinetics of peptide folding and target binding[10].

These conformational differences can be leveraged to fine-tune the three-dimensional structure of a peptide and optimize its interaction with a biological target.

Caption: Conformational differences between pipecolic acid and proline derivatives.

Impact on Physicochemical Properties and Stability

The incorporation of constrained amino acids can also modulate the physicochemical properties of peptides. While direct comparative data for peptides containing 4-oxopipecolic acid versus 4-oxoproline is not abundant in the literature, general trends for constrained peptides include:

  • Increased proteolytic stability: The rigid ring structure can sterically hinder the approach of proteases, leading to a longer plasma half-life.

  • Modulation of lipophilicity: The choice of constrained amino acid can be used to fine-tune the overall lipophilicity of the peptide, which can impact cell permeability and bioavailability.

Experimental Protocols: Incorporation into Peptides via SPPS

Both N-Boc-4-oxo-L-pipecolic acid and its proline-based alternatives are compatible with standard Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following provides a general workflow for the incorporation of these building blocks.

General Boc-SPPS Protocol

Boc_SPPS_Workflow Start Start with Amino Acid-loaded Resin Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling of N-Boc-Constrained Amino Acid (e.g., with HBTU/HOBt) Neutralization->Coupling Wash Wash Resin Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage and Deprotection (e.g., HF or TFMSA) Repeat->Final_Cleavage No Purification Purification (e.g., RP-HPLC) Final_Cleavage->Purification End Characterized Peptide Purification->End

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids) in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as N,N-diisopropylethylamine (DIEA) in DCM.

  • Coupling: Activate the carboxylic acid of the N-Boc-constrained amino acid (e.g., N-Boc-4-oxo-L-pipecolic acid) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in a solvent like N,N-dimethylformamide (DMF). Add this activated mixture to the resin. The coupling efficiency should be monitored (e.g., via a Kaiser test). Double coupling may be necessary for these sterically hindered amino acids[12].

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Conclusion and Recommendations

The selection of a constrained amino acid is a multifaceted decision that requires a careful balance of cost, synthetic feasibility, and the desired biological outcome.

  • Cost-Effectiveness: (2S)-1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid presents a cost-effective option for introducing a six-membered ring constraint, often being more affordable than hydroxylated proline derivatives.

  • Structural and Functional Benefits: The key advantage of N-Boc-4-oxo-L-pipecolic acid lies in its unique conformational properties, particularly its propensity to favor the cis-amide bond. This makes it a valuable tool for accessing different regions of conformational space compared to its five-membered ring counterparts. Researchers aiming to induce specific β-turn motifs or mimic protein loops where a cis-proline is present should strongly consider this building block.

  • Practical Considerations: The incorporation of N-Boc-4-oxo-L-pipecolic acid into peptides is achievable via standard SPPS protocols. However, due to its steric bulk, optimization of coupling conditions, such as extended reaction times or double coupling, may be necessary to ensure high yields.

Recommendation: For research groups exploring novel peptide conformations to enhance biological activity and stability, (2S)-1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a highly valuable and economically viable building block. Its distinct stereochemical influence offers a strategic advantage in peptidomimetic design. While N-Boc-4-oxo-L-proline remains a workhorse for inducing turn structures, the six-membered ring of the pipecolic acid derivative provides an alternative and complementary tool for navigating the complex landscape of peptide structure-activity relationships. It is recommended to perform initial small-scale syntheses to optimize coupling conditions for this specific amino acid within the context of the target peptide sequence.

References

A Comparative Spectroscopic Guide to 1-(Tert-butoxycarbonyl)-4-oxopiperidine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of synthetic intermediates is paramount. Piperidine scaffolds are ubiquitous in medicinal chemistry, and subtle changes in their structure, such as the position of a substituent, can drastically alter their biological activity and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of two critical positional isomers: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (henceforth Isomer 2-COOH ) and 1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid (henceforth Isomer 3-COOH ).

While both isomers share the same molecular formula (C₁₁H₁₇NO₅) and molecular weight (243.26 g/mol )[1], their distinct substitution patterns give rise to unique spectroscopic fingerprints.[1] Understanding these differences is crucial for unambiguous identification, ensuring the integrity of synthetic pathways and the quality of final compounds. This guide will delve into the expected variations in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, providing researchers with the necessary tools to confidently distinguish between these two molecules.

It is important to note that Isomer 2-COOH is a chiral molecule, existing as (R) and (S) enantiomers.[2][3] Standard spectroscopic techniques like NMR and IR will not differentiate between these enantiomers. Chiral chromatography or specialized chiroptical spectroscopy would be required for that purpose. The focus of this guide is the differentiation of the positional isomers, a common challenge in synthetic chemistry.

Molecular Structures and Key Differentiators

The fundamental difference lies in the placement of the carboxylic acid group on the piperidine ring. This seemingly minor change significantly impacts the electronic environment and symmetry of each molecule, which is the underlying principle for their spectroscopic differentiation.

G cluster_0 Isomer 2-COOH cluster_1 Isomer 3-COOH Isomer_A Isomer_A Isomer_B Isomer_B

Caption: Molecular structures of the two positional isomers.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift and splitting pattern of the proton on the carbon bearing the carboxylic acid (the α-proton) is a definitive diagnostic marker.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[4]

  • Acquisition: Record the spectrum at room temperature. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO at δ 2.50 ppm).

Comparative Analysis

The key difference will be the signal for the proton at the substitution site (C2-H for Isomer 2-COOH and C3-H for Isomer 3-COOH).

  • Isomer 2-COOH: The proton at the C2 position is adjacent to both the nitrogen of the Boc group and the carboxylic acid. This unique environment results in a distinct downfield shift. It will couple to the two diastereotopic protons on C3, typically appearing as a doublet of doublets (dd).

  • Isomer 3-COOH: The proton at the C3 position is flanked by two methylene groups (C2 and C4). The C4 position is a ketone, which will influence the C3-H shift. This proton will couple to protons on C2, appearing as a multiplet. The protons on C2 will be significantly deshielded by the adjacent nitrogen atom.

Assignment Isomer 2-COOH (Expected δ, Multiplicity) Isomer 3-COOH (Expected δ, Multiplicity) Rationale for Difference
C2-H ~4.5 - 4.8 ppm (dd)~3.8 - 4.2 ppm (m, 2H)In Isomer 2-COOH, this is a single, deshielded methine proton (α to COOH). In Isomer 3-COOH, these are two deshielded methylene protons (α to N-Boc).
C3-H ~2.2 - 2.6 ppm (m, 2H)~4.2 - 4.5 ppm (m, 1H)In Isomer 3-COOH, this is a single methine proton (α to COOH). In Isomer 2-COOH, this is a methylene group.
C5-H, C6-H ~2.5 - 4.0 ppm (complex m)~2.5 - 4.0 ppm (complex m)Ring protons with complex splitting patterns due to conformational rigidity and coupling.
Boc (t-Bu) ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)Identical singlet for the tert-butyl group, a characteristic feature.
COOH ~10 - 12 ppm (br s, 1H)~10 - 12 ppm (br s, 1H)Broad singlet for the acidic proton, highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: Counting the Carbons

Carbon NMR provides complementary information, confirming the number of unique carbon environments and highlighting the chemical shifts of the key carbonyl and substituted carbons.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample as for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for a good signal-to-noise ratio in a reasonable time.

  • Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

Comparative Analysis

The chemical shifts of the carbonyl carbons and the carbons of the piperidine ring will be diagnostic.

Assignment Isomer 2-COOH (Expected δ) Isomer 3-COOH (Expected δ) Rationale for Difference
C=O (Ketone) ~205 - 208 ppm~205 - 208 ppmThe ketone at C4 will have a similar chemical shift in both isomers.
C=O (Carboxylic Acid) ~170 - 175 ppm~170 - 175 ppmThe carboxylic acid carbonyl shift is also expected to be in a similar range.
C=O (Boc) ~154 - 156 ppm~154 - 156 ppmThe carbamate carbonyl is a reliable signal in both molecules.
C2 ~55 - 60 ppm~45 - 50 ppmC2 in Isomer 2-COOH is a methine carbon attached to COOH. In Isomer 3-COOH, it is a methylene carbon adjacent to the nitrogen.
C3 ~35 - 40 ppm~50 - 55 ppmC3 in Isomer 2-COOH is a methylene carbon. In Isomer 3-COOH, it is the methine carbon attached to COOH.
C4 ~205 - 208 ppm (part of C=O)~205 - 208 ppm (part of C=O)This is the ketone carbon.
C5, C6 ~35 - 50 ppm~35 - 50 ppmRing carbons with shifts influenced by the N-Boc group.
Boc (quaternary C) ~80 - 82 ppm~80 - 82 ppmCharacteristic quaternary carbon of the Boc group.
Boc (CH₃) ~28 ppm~28 ppmCharacteristic methyl carbons of the Boc group.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is useful for confirming the presence of key functional groups. While the spectra of both isomers will be broadly similar, subtle differences in the fingerprint region can be expected.

Experimental Protocol: FT-IR
  • Sample Preparation: The sample (as a solid) can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan first.

Comparative Analysis

Both isomers will display characteristic absorptions for the O-H, C-H, and three different C=O groups.

Vibration Expected Wavenumber (cm⁻¹) Comments
O-H stretch (Carboxylic Acid) 3300 - 2500 (broad)A very broad band is characteristic of the hydrogen-bonded acid dimer.
C-H stretch (sp³) 3000 - 2850Aliphatic C-H stretches from the ring and Boc group.
C=O stretch (Ketone) ~1720 - 1710The cyclic ketone carbonyl stretch.
C=O stretch (Carboxylic Acid) ~1715 - 1700Overlaps with the ketone stretch, may appear as a shoulder or a broadened peak.
C=O stretch (Carbamate) ~1695 - 1680The Boc carbonyl stretch, typically at a slightly lower wavenumber.
C-O stretch 1300 - 1200From the carboxylic acid and ester functionalities.

The combination of three distinct C=O stretches will likely result in a broad, strong absorption band between ~1720 and 1680 cm⁻¹. While not ideal for distinguishing the isomers on its own, FT-IR is excellent for confirming the presence of all required functional groups in the synthesized material.

Mass Spectrometry: The Fragmentation Puzzle

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns. While both isomers have the same molecular weight, their fragmentation pathways under tandem MS (MS/MS) conditions will differ, providing a clear method of identification.

Experimental Protocol: ESI-MS/MS
  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for these molecules, typically forming protonated molecules [M+H]⁺ in positive mode or deprotonated molecules [M-H]⁻ in negative mode.[5]

  • MS1 Scan: A full scan confirms the mass of the parent ion (expected m/z for [M+H]⁺ = 244.11).

  • MS/MS Scan: The parent ion is isolated and fragmented by collision-induced dissociation (CID).[6] The resulting fragment ions are detected.

Comparative Fragmentation Analysis

The fragmentation is driven by the structure of the parent ion.[5] The initial loss of fragments from the Boc group is common to both isomers. The key diagnostic fragments will arise from cleavages of the piperidine ring, which are dictated by the position of the carboxylic acid group.

G cluster_0 Isomer 2-COOH Fragmentation cluster_1 Isomer 3-COOH Fragmentation A_parent [M+H]⁺ m/z 244 A_f1 Loss of C₄H₈ (isobutylene) m/z 188 A_parent->A_f1 - 56 A_f3 Loss of COOH radical m/z 199 A_parent->A_f3 - 45 A_f2 Loss of CO₂ from f1 m/z 144 A_f1->A_f2 - 44 B_parent [M+H]⁺ m/z 244 B_f1 Loss of C₄H₈ (isobutylene) m/z 188 B_parent->B_f1 - 56 B_f3 Ring cleavage (Retro-Diels-Alder type) B_parent->B_f3 B_f2 Loss of H₂O from f1 m/z 170 B_f1->B_f2 - 18

Caption: Plausible ESI-MS/MS fragmentation pathways.

  • Common Fragments: Both isomers are expected to show a prominent loss of 56 Da, corresponding to the loss of isobutylene from the tert-butyl group.[7] A subsequent loss of CO₂ (44 Da) can also occur.

  • Diagnostic Fragments (Isomer 2-COOH): Fragmentation involving α-cleavage next to the nitrogen can lead to the loss of the COOH group (45 Da), resulting in a fragment at m/z 199.

  • Diagnostic Fragments (Isomer 3-COOH): Ring cleavage pathways will be different. For example, fragmentation initiated at the C3 position will produce a different set of fragment ions compared to cleavage initiated at C2. The loss of water (18 Da) from the [M+H-56]⁺ ion might be more favorable in this isomer.

Ion (m/z) Isomer 2-COOH Isomer 3-COOH Proposed Identity
244 LikelyLikely[M+H]⁺
188 LikelyLikely[M+H - C₄H₈]⁺
199 More ProbableLess Probable[M+H - COOH]⁺
170 Less ProbableMore Probable[M+H - C₄H₈ - H₂O]⁺
144 LikelyLikely[M+H - C₄H₈ - CO₂]⁺

Conclusion

Distinguishing between this compound and its 3-carboxylic acid positional isomer is a straightforward process when the correct analytical techniques are applied.

  • ¹H NMR is the most definitive method, with the chemical shift and multiplicity of the proton alpha to the carboxylic acid serving as a clear diagnostic marker.

  • ¹³C NMR provides excellent confirmation, showing distinct chemical shifts for the C2 and C3 carbons of the piperidine ring.

  • FT-IR is useful for confirming functional groups but offers limited diagnostic power for differentiating the isomers.

  • Tandem Mass Spectrometry (MS/MS) offers an unambiguous distinction based on unique fragmentation patterns, which is particularly valuable for trace-level analysis or mixture screening.

By leveraging this multi-faceted spectroscopic approach, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous process of modern drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (N-Boc-4-oxo-L-pipecolic acid), a common building block in pharmaceutical and organic synthesis. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are not only scientifically sound but also fundamentally safe.

Understanding the Compound: Hazard Profile and Characteristics

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties is paramount. This compound is a white to off-white solid organic compound.[1] While comprehensive toxicological data is not always available for specialized reagents, the Safety Data Sheet (SDS) and structural analogues provide crucial insights into its hazard profile.

Key Characteristics:

  • Physical State: Solid powder.

  • Chemical Class: Organic, N-Boc protected amino acid derivative.

  • Hazards: May cause skin and eye irritation. Inhalation of dust should be avoided.[2][3][4] The toxicological properties have not been fully investigated.[5]

  • Stability: The Boc protecting group is stable under basic and nucleophilic conditions but is labile to strong acids.[6][7][8]

This initial assessment dictates that while not classified as acutely hazardous, this compound must be handled with care, and its disposal must be managed to prevent unintended reactions and environmental release.

The Core Principle: Segregation of Waste Streams

The cardinal rule of chemical waste management is stringent segregation. Inadvertent mixing of incompatible chemicals is a common cause of laboratory accidents, leading to violent reactions, the release of toxic gases, or fires.[2][9] For this compound, waste will typically be generated in several forms, each requiring a distinct disposal pathway.

Waste_Segregation cluster_waste_streams Generated Waste Streams cluster_disposal_pathways Designated Disposal Pathways Unused_Compound Unused/Expired Solid Compound Solid_Waste Solid Organic Acid Waste Unused_Compound->Solid_Waste Direct Disposal Contaminated_Solids Contaminated Labware (Gloves, Wipes, Weigh Boats) Contaminated_Solids->Solid_Waste Segregate as solid waste Organic_Solutions Solutions in Organic Solvents (e.g., DCM, Ethyl Acetate) NonHalogenated_Waste Non-Halogenated Organic Waste Organic_Solutions->NonHalogenated_Waste Segregate by solvent type Aqueous_Solutions Aqueous Solutions (from work-up) Aqueous_Acid_Waste Aqueous Acidic Waste Aqueous_Solutions->Aqueous_Acid_Waste Characterize pH

The "Why": The carboxylic acid functionality makes this compound acidic. Mixing it with bases can cause a vigorous exothermic neutralization reaction.[9] Furthermore, its organic nature necessitates separation from strong oxidizers to prevent potential fire hazards. Segregating waste streams not only enhances safety but also facilitates more efficient and cost-effective disposal by licensed contractors.[10]

Step-by-Step Disposal Procedures

Unused or Expired Solid Compound and Contaminated Labware

This category includes the pure, solid chemical as well as any disposable labware (e.g., gloves, weighing paper, pipette tips) that has come into direct contact with it.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Solid Organic Acid Waste." A wide-mouth, high-density polyethylene (HDPE) pail with a screw-on lid is an excellent choice for its chemical resistance and secure closure.

  • Transfer Waste: Carefully place the unused compound and all contaminated solid labware into this designated container. Avoid generating dust during transfer.[2][5]

  • Secure and Label: Keep the container sealed when not in use.[11] The label must, at a minimum, include:

    • The words "Hazardous Waste".[11][12][13]

    • The full chemical name: "this compound". Do not use abbreviations.[12]

    • An approximate percentage of the contents.

    • The primary hazard: "Irritant".

    • The accumulation start date (the date the first item of waste was added).[11][12]

Solutions of the Compound in Organic Solvents

In many synthetic procedures, this compound will be dissolved in organic solvents.

Procedure:

  • Segregate by Solvent Type: Maintain separate waste containers for halogenated (e.g., dichloromethane) and non-halogenated (e.g., ethyl acetate, hexanes) organic solvents.[14][15] This is a critical step as disposal methods and costs for these two categories differ significantly.

  • Choose Appropriate Containers: Use glass or chemically-resistant plastic solvent safety cans. Ensure the container is compatible with the solvents being used.

  • Labeling: Each container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and solutes, with their approximate percentages.[12] For example: "Hazardous Waste: Ethyl Acetate (95%), this compound (5%)".

  • Secure Storage: Keep containers tightly sealed in a well-ventilated area, away from ignition sources.[15]

Aqueous Solutions

Aqueous waste is often generated during the work-up phase of a reaction.

Procedure:

  • Characterize the Waste: Before disposal, determine the pH of the aqueous solution. Due to the carboxylic acid group, the solution will likely be acidic.

  • Segregate as Aqueous Acidic Waste: Do not pour this waste down the drain.[2][16] Designate a separate, compatible container (HDPE or glass is suitable) for "Aqueous Acidic Waste."

  • Labeling: Label the container with "Hazardous Waste" and list all components, including water and the dissolved compound, with their estimated concentrations.[12]

  • Neutralization Considerations: While some acidic waste streams can be neutralized to a pH between 5.0 and 12.5 for drain disposal, this is only permissible if the neutralized solution is not otherwise toxic or prohibited by local regulations.[17] Given that the full toxicological profile of this compound is unknown, it is the most prudent and compliant approach to dispose of it as hazardous waste.

Container Management and Final Disposal

Proper container selection and management are crucial for ensuring safety and compliance.

Waste StreamRecommended ContainerKey Considerations
Solid Waste Wide-mouth HDPE pail with screw-on lidMust be securely sealed to contain dust.
Organic Solvents Glass or HDPE solvent safety canSegregate halogenated and non-halogenated. Never use metal cans for acidic waste.[10][17]
Aqueous Waste Glass or HDPE carboyEnsure container is resistant to corrosion from acidic contents.[18]

Final Disposal Protocol:

  • Storage: Store all waste containers in a designated, well-ventilated satellite accumulation area. Ensure secondary containment is used to capture any potential leaks.[11]

  • Arrange for Pickup: Do not allow hazardous waste to accumulate in the lab for more than nine months.[11] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and transport of the waste.[2][5]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and local regulations.

Disposal_Workflow cluster_generation Step 1: Waste Generation & Characterization cluster_handling Step 2: On-Site Handling cluster_disposal Step 3: Final Disposal Generate_Waste Generate Waste (Solid, Organic, Aqueous) Characterize Identify Hazards (Acidic, Irritant) Generate_Waste->Characterize Segregate Segregate into Designated Waste Streams Characterize->Segregate Containerize Use Compatible & Secure Containers Segregate->Containerize Label Label Clearly & Accurately (Contents, Hazards, Dates) Containerize->Label Store Store in Satellite Accumulation Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Dispose Licensed Disposal Contractor Contact_EHS->Dispose

By adhering to these systematic procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a culture of safety and compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides a detailed, experience-driven framework for the safe handling of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, ensuring that your focus remains on scientific advancement, secure in the knowledge that all necessary safety precautions have been meticulously addressed.

Hazard Identification and Risk Assessment

This compound is a piperidine derivative, a class of compounds that are integral in pharmaceutical synthesis.[1] While specific toxicological data for this exact compound is not extensively documented, the known hazards of similar N-Boc protected piperidines and carboxylic acids provide a strong basis for a thorough risk assessment.[2][3] The primary hazards associated with this compound are:

  • Skin and Eye Irritation: Like many carboxylic acids and piperidine derivatives, this compound is expected to cause skin irritation and serious eye irritation upon contact.[4]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized form of this chemical may lead to respiratory irritation.[2]

  • Unknown Long-Term Effects: Due to its relatively novel status, the long-term toxicological properties have not been fully investigated.[2] Therefore, it is prudent to handle it with a high degree of caution, minimizing all potential routes of exposure.

Based on these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental protocol.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is contingent on the specific handling procedure. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLab coatN95 or P100 respirator if not handled in a fume hood
Dissolving in a Solvent Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Running a Reaction Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
The Rationale Behind Your PPE Choices
  • Eye Protection: Safety glasses with side shields are the absolute minimum. However, when handling liquids or performing tasks with a risk of splashing, chemical splash goggles are essential to provide a complete seal around the eyes.[4]

  • Hand Protection: Nitrile or neoprene gloves offer good chemical resistance against a range of organic compounds. Always check the manufacturer's glove compatibility charts for the specific solvents you are using. It is crucial to change gloves immediately if they become contaminated.[5]

  • Body Protection: A standard lab coat protects your skin and personal clothing from minor spills and contamination. For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron over your lab coat.[6]

  • Respiratory Protection: Handling the solid form of this compound can generate dust, which poses an inhalation hazard.[2] Therefore, weighing and transferring should be performed in a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 or P100 particulate respirator is mandatory.[2] All subsequent handling of solutions should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

The following workflow provides a visual guide to selecting the appropriate level of PPE.

PPE_Selection start Start: Assess the Task weighing Weighing or Transferring Solid? start->weighing fume_hood Working in a Fume Hood? weighing->fume_hood Yes respirator Add N95/P100 Respirator weighing->respirator No dissolving Handling a Solution? spill Potential for Splash? dissolving->spill ppe_basic Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat spill->ppe_basic No goggles Upgrade to Chemical Goggles spill->goggles Yes fume_hood->dissolving goggles->ppe_basic respirator->dissolving

PPE Selection Workflow for Handling this compound.

Emergency Procedures: Preparedness is Paramount

Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is crucial for mitigating the consequences of a spill or exposure.

Spill Management

In the event of a spill, your immediate response should be to alert others in the vicinity and assess the situation.[8]

  • Minor Spill (Contained, Small Quantity):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if the spill involves the solid compound outside of a fume hood.[9]

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels to absorb the initial spill.

    • For acidic compounds, neutralization with a weak base like sodium bicarbonate can be performed after absorption.[3][10]

    • Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[11]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[8]

  • Major Spill (Large Quantity, Uncontained):

    • Evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) department.[8]

    • If the substance is volatile or creating a significant amount of dust, evacuate the entire lab and close the doors.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

The following decision tree outlines the appropriate response to a chemical spill.

Spill_Response spill_occurs Chemical Spill Occurs assess_spill Assess Spill Size and Hazard spill_occurs->assess_spill is_major Is it a Major Spill? assess_spill->is_major minor_spill_protocol Minor Spill Protocol: 1. Alert others 2. Don appropriate PPE 3. Absorb and Neutralize 4. Collect for disposal 5. Decontaminate area is_major->minor_spill_protocol No major_spill_protocol Major Spill Protocol: 1. Evacuate the area 2. Alert Supervisor and EHS 3. Isolate the area 4. Await trained responders is_major->major_spill_protocol Yes

Decision Workflow for Spill Response and Disposal.
First Aid

In case of personal exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

In all cases of exposure, it is imperative to provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.[2]

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[12]

  • Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.[12]

  • Liquid Waste: Collect in a separate, dedicated container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.[12]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.[12]

All hazardous waste containers should be stored in a designated, well-ventilated area away from incompatible materials until they are collected by a licensed hazardous waste disposal contractor.[12]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research, ensuring that your work not only contributes to scientific progress but also upholds the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.